4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Introduction
4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a white crystalline solid, is a pivotal molecule in modern synthetic and medicinal chemistry.[1] Its structural architecture, featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and biological significance, tailored for researchers, scientists, and professionals in drug development. The trans-isomer, in particular, is of significant interest due to its role as a key intermediate in the synthesis of the antimalarial drug Atovaquone.[1]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 49708-81-8 | [1] |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1] |
| Molecular Weight | 238.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 252-262 °C | [1] |
| Boiling Point | 387.1 °C at 760 mmHg | [2] |
| Density | ~1.225 g/cm³ at 25 °C | [1] |
| Solubility | Poorly soluble in water, slightly soluble in alcohols, chloroform, and methanol. | [1] |
| pKa (Predicted) | ~4.2 | [1] |
| logP (Predicted) | ~3.1 | [1] |
Insight into Acidity and Lipophilicity: The predicted pKa of approximately 4.2 is characteristic of a carboxylic acid, indicating it will be predominantly in its ionized (carboxylate) form at physiological pH.[1] This has significant implications for its solubility in aqueous media and its ability to interact with biological targets. The predicted logP value of 3.1 suggests a moderate level of lipophilicity, which is a critical parameter for membrane permeability and distribution within biological systems.[1] These predictions are often derived from computational methods such as Density Functional Theory (DFT) calculations, which model the electronic structure of the molecule.[1]
Synthesis and Purification
The synthesis of this compound is a critical process, with the stereochemistry of the final product being of utmost importance, particularly for its use in pharmaceutical manufacturing. The trans-isomer is often the desired product.
Synthetic Routes
Two primary synthetic strategies are commonly employed:
-
Friedel-Crafts Alkylation: This classic approach involves the reaction of a cyclohexanecarboxylic acid derivative with 4-chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the aryl-substituted cyclohexane backbone.[1] Subsequent oxidation of an intermediate, for instance, a ketone, yields the desired carboxylic acid.[1]
-
Aldol Condensation Route: An alternative pathway involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[3] This method can offer good control over the stereochemistry of the product.
Detailed Experimental Protocol: Friedel-Crafts Synthesis
The following protocol provides a step-by-step methodology for the synthesis of this compound:
Step 1: Reaction Setup
-
In a suitable reaction vessel, charge with carbon disulfide and aluminum chloride.
-
Stir the mixture for 30 minutes.
-
Cool the mixture to a temperature between -30°C and -35°C.
Step 2: Addition of Reactants
-
Slowly add cyclohexene, maintaining the temperature between -20°C and -30°C.
-
After the addition is complete, continue stirring until the reaction is complete.
Step 3: Arylation
-
Warm the reaction mixture to 5°C and add chlorobenzene, keeping the temperature between 5°C and 10°C.
Step 4: Work-up and Hydrolysis
-
Upon completion of the reaction, add a mixture of hydrochloric acid and ice.
-
Stir for 30 minutes, then allow the layers to separate.
-
Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline.
-
Remove the carbon disulfide by distillation.
-
To the residue, add a 10% sodium hydroxide solution and heat to 70°C for 3 hours to facilitate hydrolysis.
Step 5: Isolation and Purification
-
After hydrolysis, cool the mixture and adjust the pH to 1-2 with a 10% hydrochloric acid solution.
-
Cool the solution to room temperature to allow for the crystallization of the this compound product.
-
Collect the solid by filtration and dry.
Purification by Recrystallization
To achieve high purity, particularly to control the isomeric content, recrystallization is a crucial step. The crude product obtained from the synthesis is dissolved in a suitable hot solvent, and then allowed to cool slowly. The desired isomer will crystallize out, leaving impurities and other isomers in the solution. The choice of solvent is critical and is often determined empirically.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid to ensure the analyte is in its protonated form.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for structural elucidation. While detailed peak assignments require experimental data and analysis, general expectations for the ¹H NMR spectrum include signals in the aromatic region for the chlorophenyl protons and a series of multiplets in the aliphatic region for the cyclohexane ring protons. The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), and the aliphatic carbons of the cyclohexane ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 238.71 g/mol .[1]
Crystallographic Analysis
Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound. These studies have revealed that the compound crystallizes in the monoclinic space group P2₁/n.
Biological Significance and Applications
The primary and most well-documented application of this compound is its role as a crucial synthetic intermediate.
Precursor to Atovaquone
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a key building block in the industrial synthesis of Atovaquone, a hydroxynaphthoquinone drug used for the prevention and treatment of Pneumocystis jirovecii pneumonia and malaria.[1][3] The specific stereochemistry of the trans-isomer is essential for the biological activity of the final drug molecule.
Antibacterial Activity of Derivatives
While the direct biological activity of this compound is not extensively reported, its derivatives have been investigated for their therapeutic potential. Notably, hydrazone derivatives of this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that the core structure of this compound can serve as a scaffold for the development of new antimicrobial agents.
Mechanism of Action Context
The mechanism of action of Atovaquone, the downstream product of this intermediate, involves the inhibition of the mitochondrial electron transport chain. While it is plausible that this compound itself could interact with biological systems, there is limited direct evidence in the public domain to support a specific mechanism of action for the parent compound. One source suggests a potential mechanism involving its action as a nucleophilic reagent that can react with amines, which could be effective against certain bacteria.[4]
Visualizing the Workflow and Potential Interactions
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Figure 1: Experimental workflow for the synthesis and characterization.
Figure 2: Biological significance and application context.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a valuable tool for chemists. While its primary role is as a precursor to the life-saving drug Atovaquone, ongoing research into its derivatives highlights its potential as a scaffold for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support and inform researchers in their endeavors with this important chemical entity.
References
- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3627-3631.
- Exploring trans-4-(4-Chlorophenyl)
- Hangzhou ICH Biofarm Co., Ltd. This compound. [Link]
Sources
4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS number 49708-81-8
An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 49708-81-8)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 49708-81-8), a pivotal chemical intermediate in pharmaceutical synthesis and a versatile building block in materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed synthetic methodologies with mechanistic rationale, robust analytical characterization techniques, and critical applications. Emphasis is placed on its role as a key precursor in the synthesis of the antiprotozoal drug Atovaquone and as a scaffold for novel therapeutic agents. The guide also incorporates essential safety, handling, and disposal protocols to ensure safe laboratory practice. By synthesizing technical data with practical insights, this whitepaper serves as an authoritative resource for professionals engaged in the research and application of this compound.
Introduction & Physicochemical Profile
This compound is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-chlorophenyl group.[1] Its structural features, particularly the stereochemistry of the substituents on the cyclohexane ring, are crucial for its reactivity and biological interactions.[1] The compound exists as cis and trans isomers; the trans isomer is often the one of greater interest in pharmaceutical applications, including as an intermediate and a known impurity in the synthesis of Atovaquone.[2][3][4] High-purity grades for pharmaceutical use may specify a cis-isomer content of ≤1.5%.[5]
The presence of the carboxylic acid functional group provides a reactive handle for various chemical transformations, such as esterification, amidation, and conversion to the corresponding acid chloride.[1][6][7] The 4-chlorophenyl moiety influences the molecule's lipophilicity and electronic properties, which can be critical for its interaction with biological targets.[1]
Key Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for designing synthetic transformations, purification protocols, and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 49708-81-8 | [2] |
| Molecular Formula | C₁₃H₁₅ClO₂ | [2][8] |
| Molecular Weight | 238.71 g/mol | [2][8] |
| Appearance | White to off-white or yellow crystalline powder/solid | [5][8][9] |
| Melting Point | 252–262 °C (range); approx. 235-255 °C | [2][5][8] |
| Density | ~1.225 g/cm³ at 25 °C | [5][8] |
| Boiling Point | 387.1 °C at 760 mmHg | [2] |
| Flash Point | 187.9 °C | [10] |
| Solubility | Low solubility in water; slightly soluble in alcohols; poorly soluble in methanol and acetone. | [5] |
| Storage | Store in a tightly sealed container in a dry, cool, well-ventilated place at room temperature. | [8][9][10] |
Synthesis & Mechanistic Insights
The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired isomeric purity, scalability, and economic viability. Below are two commonly cited synthetic strategies.
Route 1: Friedel-Crafts Alkylation Pathway
This classic approach leverages the Friedel-Crafts reaction to form the crucial aryl-cyclohexane bond. It is a robust method but requires careful control to manage potential byproducts.
Mechanism & Rationale: The synthesis begins by reacting a cyclohexanecarboxylic acid derivative with 4-chlorobenzene (or a related precursor like 4-chlorobenzyl chloride) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[8] The Lewis acid activates the alkylating agent, facilitating electrophilic aromatic substitution onto the chlorobenzene ring. Subsequent oxidation of an intermediate, potentially a ketone, using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, generates the final carboxylic acid moiety.[5][8]
Causality Behind Experimental Choices:
-
Lewis Acid (AlCl₃): Essential for generating the electrophile. Its concentration must be optimized to ensure efficient reaction without promoting polyalkylation or other side reactions.
-
Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a low temperature (e.g., 0–5 °C) during the initial stages can suppress the formation of di-alkylated isomers.[5] The reaction may then be heated (e.g., 80–100 °C) to drive it to completion.[8]
-
Oxidizing Agent (KMnO₄): A powerful and cost-effective oxidant. The reaction is typically performed in an acidic or neutral medium. A significant challenge is the generation of manganese dioxide (MnO₂) waste, which requires proper disposal protocols.[5]
Caption: Friedel-Crafts synthesis workflow.
Route 2: Aldol Condensation Pathway
This alternative route offers potentially better stereochemical control, which is a significant advantage for pharmaceutical applications.[5]
Mechanism & Rationale: This pathway typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone via an aldol condensation, followed by hydrogenation and carboxylation steps.[2] The initial condensation forms an α,β-unsaturated ketone. Subsequent catalytic hydrogenation reduces the double bond and the ketone, which is then followed by a carboxylation step to install the acid functionality. This route can provide better control over the trans isomer formation.[5]
Experimental Protocol: Conversion to Acid Chloride
The carboxylic acid is a versatile handle. The following protocol details its conversion to the highly reactive acid chloride, a common step for further derivatization.
Objective: To synthesize trans-4-(4-p-chlorophenyl)cyclohexane carboxylic acid chloride.
Materials:
-
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (160 g, 0.67 mol)
-
Thionyl chloride (SOCl₂) (100 mL)
-
Carbon tetrachloride (CCl₄) (500 mL) (Note: CCl₄ is highly toxic and its use is restricted. Safer alternatives like dichloromethane or toluene should be considered where appropriate).
Procedure:
-
Combine trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, thionyl chloride, and carbon tetrachloride in a suitable reaction flask equipped with a reflux condenser and a stirring mechanism.[7]
-
Heat the mixture to reflux and maintain stirring for 24 hours. The reaction progress can be monitored by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[7]
-
The resulting crude residue is the acid chloride. Purify the product by distillation under reduced pressure (boiling point: 144 °C at 0.3 mmHg) to yield the final product as a yellow liquid.[7]
Self-Validation: The purity of the final acid chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch from the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, ~1780-1815 cm⁻¹) and by reacting a small sample with an alcohol (e.g., methanol) and confirming the formation of the corresponding ester by ¹H NMR or GC-MS.
Analytical Characterization & Quality Control
Rigorous analytical testing is essential to confirm the structure, identity, and purity of this compound, especially for its use in drug synthesis.
Spectroscopic Techniques
| Technique | Expected Observations & Interpretation | Source(s) |
| ¹H NMR | Peaks corresponding to the cyclohexyl protons (CH₂) are expected in the δ 1.48–2.25 ppm range. The aromatic protons on the chlorophenyl ring typically appear as doublets in the δ 7.18–7.27 ppm range. The acidic proton of the carboxyl group is a broad singlet at higher delta values (>10 ppm), which may not always be observed depending on the solvent. | [8] |
| IR Spectroscopy | A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is observed around 1700 cm⁻¹. A very broad absorption corresponding to the hydroxyl (O-H) stretch of the carboxylic acid dimer is seen in the 2500–3300 cm⁻¹ region. | [8] |
| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 238, with a characteristic [M+2]+ isotope peak at m/z 240 with approximately one-third the intensity, confirming the presence of a single chlorine atom. | [11][12] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and quantifying impurities, including the undesired cis-isomer.[5][8]
Exemplary HPLC Protocol:
-
Column: A reverse-phase column, such as a C18 or Newcrom R1.[8][13]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is protonated.[13]
-
Detection: UV detection at a wavelength where the chlorophenyl group absorbs, typically around 220-254 nm.
-
Purity Standard: For pharmaceutical-grade material, HPLC purity is typically expected to be ≥98.0% or higher.[5]
Core Applications in Pharmaceutical & Materials Science
The unique structure of this compound makes it a valuable intermediate in several high-value applications.
Keystone Intermediate for Atovaquone
The most prominent application of this compound is as a key intermediate or a registered impurity in the synthesis of Atovaquone.[2][3][8][14] Atovaquone is a hydroxynaphthoquinone drug with potent activity against Pneumocystis jirovecii pneumonia and is also used in combination for the treatment and prevention of malaria.[5] The cyclohexane moiety of the title compound forms a critical part of the final Atovaquone structure.
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molecular structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide to the Molecular Structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of the molecular architecture of key intermediates is paramount. This guide provides a comprehensive technical exploration of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a molecule of significant interest due to its role as a critical precursor in the synthesis of prominent active pharmaceutical ingredients (APIs), most notably Atovaquone.[1][2][3] We will delve into the nuanced details of its structure, stereochemistry, synthesis, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural descriptions to elucidate the causal relationships that underpin the experimental choices, thereby empowering the reader with a robust and applicable understanding of this compound.
Molecular Identity and Physicochemical Properties
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with the chemical formula C₁₃H₁₅ClO₂.[1][2] The molecule consists of a cyclohexane ring equatorially substituted with a 4-chlorophenyl group and a carboxylic acid group in a trans configuration. This specific stereoisomer is of primary industrial importance.[4]
Core Structural Features
The defining characteristic of this molecule is the trans arrangement of the bulky 4-chlorophenyl and carboxylic acid groups on the cyclohexane ring. This configuration, where both substituents are in equatorial positions, is the thermodynamically more stable conformation, minimizing steric hindrance. The presence of the chlorine atom on the phenyl ring and the acidic proton of the carboxyl group are key to its reactivity and its utility as a synthetic building block.[5]
Physicochemical Data Summary
A compilation of the key physicochemical properties of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is presented in Table 1 for ease of reference. These properties are critical for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| IUPAC Name | trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | [3][5] |
| CAS Number | 49708-81-8 | [1][3] |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1][2] |
| Molecular Weight | 238.71 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 250–255 °C | [1] |
| Boiling Point | 387.1 °C at 760 mmHg | [1] |
| Density | Approximately 1.2 g/cm³ | [1] |
| Solubility | Low solubility in water; slightly soluble in alcohols. | [4] |
Synthesis and Stereochemical Considerations
The synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a multi-step process where stereochemical control is a critical determinant of the final product's utility, particularly in pharmaceutical applications where isomeric purity is mandated.
Primary Synthetic Pathway: Aldol Condensation and Reduction
A common and industrially scalable synthesis route involves the reaction of 4-chlorobenzaldehyde with cyclohexanone.[1] This process is followed by hydrogenation and carboxylation to yield the desired product. The rationale behind this pathway lies in the ready availability of the starting materials and the relatively straightforward reaction conditions.
A generalized workflow for this synthesis is depicted in the following diagram:
Figure 1: Generalized workflow for the synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Alternative Synthetic Route: Friedel-Crafts Reaction
An alternative synthetic approach involves a Friedel-Crafts reaction between cyclohexene and trichloroacetyl chloride, followed by reaction with chlorobenzene.[6] The resulting intermediate is then hydrolyzed and acidified to yield the final product. This method offers a different strategic approach to the formation of the carbon-carbon bonds.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, designed to ensure high yield and purity.
Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate
-
To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (10.08 g, 0.04 mol) in methanol (80 mL) and water (20 mL) in a 250 mL three-necked flask, add lithium hydroxide (3.60 g, 0.15 mol).
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the reaction solution to 1 with 1 N hydrochloric acid.
-
Continue stirring for 30 minutes to ensure complete precipitation of the crude product.
-
Collect the precipitated solid by filtration and wash the filter cake with water until the pH is neutral (pH ~7).
-
The crude product can be further purified by recrystallization from ethanol to yield the pure methyl ester.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude methyl ester in a suitable solvent such as a mixture of methanol and water.
-
Add a stoichiometric excess of a strong base, like sodium hydroxide, and heat the mixture to reflux.
-
Monitor the disappearance of the ester by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
The rationale for this two-step process is the facile purification of the intermediate ester, which can lead to a higher purity final product. The choice of lithium hydroxide in the first step is due to its good solubility in aqueous methanol.
Spectroscopic and Crystallographic Analysis
A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Data
While specific NMR and IR spectra are not provided in the search results, typical spectroscopic features can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, the methine protons on the cyclohexane ring, and the acidic proton of the carboxyl group.
-
¹³C NMR: The carbon NMR would display distinct resonances for the carboxyl carbon, the aromatic carbons (with the carbon attached to chlorine being downfield), and the aliphatic carbons of the cyclohexane ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and absorptions corresponding to the C-Cl bond and the aromatic C-H bonds.[7]
Crystallographic Data
The crystal structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid has been determined, providing definitive proof of its molecular geometry. The crystallographic data is summarized in Table 2.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/n | [8] |
| a | 14.4696(7) Å | [8] |
| b | 9.5385(4) Å | [8] |
| c | 18.7042(11) Å | [8] |
| β | 112.619(2)° | [8] |
| Volume | 2383.0(2) ų | [8] |
| Z | 8 | [8] |
The crystal structure confirms the trans configuration of the substituents on the cyclohexane ring, which adopts a chair conformation.
Applications in Drug Discovery and Development
The primary and most well-documented application of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is as a key intermediate in the synthesis of Atovaquone.[1][2][3] Atovaquone is an antimicrobial medication used for the prevention and treatment of pneumocystis pneumonia and malaria.[2][4] The stereochemistry of the starting material is crucial for the successful synthesis of the biologically active isomer of Atovaquone.[4]
Role as a Versatile Building Block
Beyond its use in Atovaquone synthesis, this compound serves as a versatile building block in organic synthesis.[4] The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, opening up avenues for the synthesis of a diverse range of derivatives.[5][9]
Emerging Antimicrobial Potential
Recent research has explored the antimicrobial properties of derivatives of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.[1] Specifically, hydrazide-hydrazone derivatives have shown potent antimicrobial activity, suggesting that the core structure could be a valuable scaffold for the development of new antibacterial agents.[4][10]
The following diagram illustrates the logical relationship of its applications:
Figure 2: Key application areas of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Conclusion
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a molecule of significant academic and industrial interest. Its well-defined stereochemistry and versatile reactivity make it an indispensable component in the synthesis of important pharmaceuticals. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is crucial for its effective utilization in research and development. Future investigations into its derivatives may unlock new therapeutic potentials, further solidifying the importance of this foundational chemical entity.
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A-Z Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Synthesis, Applications, and Protocols for Advanced Drug Discovery
Abstract
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal building block in modern organic synthesis, prized for its unique structural features that offer a compelling blend of rigidity and tunable functionality. This guide provides an in-depth technical overview of its synthesis, core physicochemical properties, and diverse applications, particularly in medicinal chemistry. We delve into the causality behind its utility as a synthetic intermediate, most notably in the preparation of the antiprotozoal drug Atovaquone. Detailed, field-tested protocols for its synthesis and subsequent derivatization are presented, aiming to equip researchers, chemists, and drug development professionals with the practical knowledge to leverage this versatile scaffold in their research and development endeavors.
Introduction: The Strategic Value of the 4-Arylcyclohexanecarboxylic Acid Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to diverse chemical space is perpetual. The cyclohexane ring, a fundamental motif in organic chemistry, serves as an attractive, non-planar scaffold for drug design.[1] When substituted with an aryl group and a carboxylic acid, as in this compound, the resulting molecule presents a valuable trifecta of properties:
-
Conformational Rigidity: The cyclohexane chair conformation provides a three-dimensional structure that can orient substituents in well-defined spatial arrangements (axial and equatorial), which is crucial for precise interactions with biological targets.
-
Lipophilic Character: The chlorophenyl and cyclohexane moieties contribute to the molecule's lipophilicity, a key parameter influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
-
Synthetic Versatility: The carboxylic acid group is a highly versatile functional handle, readily converted into esters, amides, acid chlorides, and other functional groups, enabling the construction of complex molecular architectures.[2][3]
This guide focuses on this compound (CAS 49708-81-8), a compound that has proven its merit as a critical intermediate in the synthesis of pharmaceuticals and as a scaffold for developing new chemical entities with potential therapeutic applications, including antibacterial agents.[4][5][6]
Core Physicochemical and Structural Properties
A thorough understanding of a building block's properties is fundamental to its effective application. This compound is a white to off-white crystalline solid.[4][7] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 49708-81-8 | [4][8] |
| Molecular Formula | C₁₃H₁₅ClO₂ | [4][7][8] |
| Molecular Weight | 238.71 g/mol | [4][7][8] |
| Melting Point | 252–262 °C | [4][7] |
| Boiling Point | 387.1 °C at 760 mmHg | [8] |
| Density | ~1.225 g/cm³ at 25 °C | [4][7] |
| Solubility | Low solubility in water; slightly soluble in alcohols.[7] | |
| Appearance | White crystalline solid | [4] |
The molecule exists as cis and trans isomers, with the trans isomer generally being the thermodynamically more stable and often desired form in pharmaceutical synthesis.[8] The cyclohexane ring adopts a chair conformation.[9]
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and scalable approach involves a Friedel-Crafts-type reaction followed by hydrolysis.[7][10] The choice of this method is driven by the availability of starting materials and its amenability to industrial scale-up.
Synthetic Workflow Overview
The synthesis can be visualized as a multi-step process, often starting from readily available commodity chemicals. An illustrative pathway begins with the reaction of cyclohexene with trichloroacetyl chloride in a Friedel-Crafts reaction, followed by reaction with chlorobenzene and subsequent hydrolysis.[10] Another method involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[8]
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Route
This protocol is a representative example based on established chemical principles.[10]
Objective: To synthesize this compound.
Materials:
-
Cyclohexene
-
Trichloroacetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Chlorobenzene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, charge anhydrous aluminum chloride and a suitable solvent like dichloromethane. Cool the mixture to 0-5 °C in an ice bath.
-
Friedel-Crafts Acylation: Slowly add a solution of cyclohexene and trichloroacetyl chloride in the solvent to the cooled AlCl₃ suspension. The choice of trichloroacetyl chloride over simpler acyl chlorides can be strategic to control reactivity.[10] Maintain the temperature below 10 °C during the addition.
-
Aryl Coupling: After the initial acylation, slowly add chlorobenzene to the reaction mixture. Allow the reaction to stir at a controlled temperature until completion, which should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers and remove the solvent under reduced pressure. The resulting crude intermediate is then subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification and Isolation: After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with concentrated HCl until the pH is strongly acidic. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[7]
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Melting Point analysis, NMR spectroscopy (¹H and ¹³C), and HPLC. The melting point should be sharp and within the expected range of 252–262 °C.[4][7]
Applications as a Building Block in Synthesis
The true value of this compound lies in its application as a versatile intermediate for creating more complex and often biologically active molecules.
Key Intermediate in Atovaquone Synthesis
The most prominent application of this building block is as a key precursor in the industrial synthesis of Atovaquone.[4][7][8] Atovaquone is an antipneumocystic and antimalarial agent that functions by inhibiting the mitochondrial electron transport chain.[7]
The synthesis involves converting the carboxylic acid to a more reactive species, such as an acid chloride or an aldehyde, which then participates in a crucial C-C bond-forming reaction.
Caption: Key transformations in the synthesis of Atovaquone from the title building block.
Protocol: Conversion to Acid Chloride
The conversion to an acid chloride is a fundamental step to activate the carboxylic acid for subsequent reactions like amide couplings or Friedel-Crafts acylations.[11][12]
Objective: To synthesize trans-4-(4-chlorophenyl)cyclohexane carboxylic acid chloride.
Materials:
-
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure (using Thionyl Chloride): [11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the carboxylic acid in an excess of thionyl chloride and a solvent like carbon tetrachloride.
-
Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., overnight). The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude acid chloride can often be used directly in the next step. If necessary, it can be purified by vacuum distillation.[11]
Causality: Thionyl chloride is a cost-effective and efficient reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then collapses to the acid chloride, releasing gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.
Scaffold for Novel Antibacterial Agents
Research has demonstrated that derivatizing the carboxylic acid moiety can lead to compounds with significant biological activity.[4] Specifically, the synthesis of hydrazide-hydrazone derivatives has yielded compounds with notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[5][6]
A study found that derivatives incorporating nitrogen-containing heterocycles like pyridine and quinoline exhibited excellent antibacterial activity.[4][5][6] This highlights the utility of the 4-(4-chlorophenyl)cyclohexane core as a rigid scaffold to position pharmacophoric groups for optimal interaction with bacterial targets. The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[4]
Conclusion and Future Outlook
This compound stands as a testament to the power of well-designed building blocks in organic synthesis. Its rigid, three-dimensional structure combined with a versatile chemical handle makes it an invaluable tool for medicinal chemists. While its role in the synthesis of Atovaquone is well-established, ongoing research continues to uncover new potential, particularly in the development of novel antibacterial agents.[8] The strategic derivatization of its carboxylic acid function provides a reliable pathway to libraries of new chemical entities, ensuring that this scaffold will remain relevant in the ongoing pursuit of new therapeutics.
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The Evolving Therapeutic Landscape of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives: A Technical Guide
Abstract
The 4-(4-chlorophenyl)cyclohexanecarboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the potent antiprotozoal agent, Atovaquone.[1] However, the therapeutic potential of derivatives based on this core extends far beyond this singular application. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the synthetic pathways for derivatization, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of their biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.
Introduction: Beyond a Synthetic Intermediate
For many years, this compound was primarily viewed through the lens of its role in the production of Atovaquone, a drug used in the treatment of Pneumocystis jirovecii pneumonia.[1] Atovaquone's mechanism of action, the inhibition of the mitochondrial electron transport chain, offers a tantalizing glimpse into the potential bioactivities of its precursors and their derivatives.[2] Recent research has begun to unlock this potential, revealing that modifications to the carboxylic acid moiety and the aromatic ring can yield compounds with significant biological activities in their own right. This guide will illuminate these advancements, providing a comprehensive overview of the current state of research and a roadmap for future investigations.
Synthetic Strategies for Derivatization
The chemical versatility of the this compound core allows for a wide range of synthetic modifications. The primary routes of synthesis for the parent compound often involve a Friedel-Crafts reaction between a cyclohexene derivative and trichloroacetyl chloride, followed by reaction with chlorobenzene and subsequent hydrolysis.[3][4]
The carboxylic acid group serves as a prime handle for derivatization, readily undergoing reactions such as esterification, amidation, and the formation of hydrazides.[5] These reactions are crucial for creating diverse libraries of compounds for biological screening.
Synthesis of Hydrazide-Hydrazone Derivatives
One of the most explored classes of derivatives with pronounced biological activity are the hydrazide-hydrazones. The synthesis is a straightforward two-step process:
-
Fischer Esterification: The parent carboxylic acid is converted to its corresponding methyl ester via Fischer esterification, typically using methanol in the presence of a catalytic amount of sulfuric acid.[6]
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in an alcoholic solvent to yield the carbohydrazide.[6]
-
Condensation: The carbohydrazide is subsequently condensed with various aromatic or heteroaromatic aldehydes to produce a diverse range of hydrazone derivatives.[7]
Caption: Synthetic pathway for hydrazide-hydrazone derivatives.
Antimicrobial Activity: A Promising Frontier
A significant body of research has highlighted the antimicrobial, particularly antibacterial, properties of this compound derivatives.[2][8]
Antibacterial Efficacy of Hydrazide-Hydrazone Derivatives
Studies have shown that hydrazide-hydrazone derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.[8][9] The nature of the substituent on the aromatic ring introduced during the condensation step plays a crucial role in determining the antibacterial potency. For instance, derivatives incorporating nitrogen-containing heterocycles such as pyridine and quinoline have demonstrated excellent antibacterial activity.[7]
| Derivative Type | Target Organisms | MIC Range (µg/mL) | Reference |
| Hydrazide-hydrazones | S. aureus, E. coli | 32-64 | [8][9] |
| Nitrogen Heterocycle Derivatives | Gram-positive & Gram-negative bacteria | Not specified (Excellent activity) | [7] |
| Other Heterocycle Derivatives | Gram-positive & Gram-negative bacteria | Not specified (Moderate activity) | [7] |
Proposed Mechanism of Antimicrobial Action
The precise mechanism of antibacterial action for these derivatives is not yet fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of bacterial cell wall synthesis.[10] Another plausible mechanism, drawing parallels with Atovaquone, is the inhibition of the bacterial mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[2][8][10]
Caption: Proposed antimicrobial mechanisms of action.
Anti-inflammatory Potential: An Area of Active Investigation
While direct studies on the anti-inflammatory activity of this compound derivatives are emerging, the broader class of cyclohexane-containing compounds has shown promise in this area.[9] Inflammation is a complex biological response involving a cascade of signaling pathways, and targeting key nodes in these pathways is a common strategy for anti-inflammatory drug development.
Key Inflammatory Signaling Pathways
Several key signaling pathways are implicated in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Key inflammatory signaling pathways.
Experimental Workflow for Assessing Anti-inflammatory Activity
A robust in vitro workflow is essential for evaluating the anti-inflammatory potential of novel derivatives. This typically involves cell-based assays to measure the inhibition of pro-inflammatory markers.
Caption: Experimental workflow for anti-inflammatory screening.
Anticancer Activity: A New Therapeutic Avenue
The exploration of this compound derivatives as anticancer agents is a relatively new but promising field. The structural similarity to other known anticancer agents and the potential to interfere with fundamental cellular processes, such as mitochondrial function, provide a strong rationale for investigating their anticancer properties.
Relevant Signaling Pathways in Cancer
Many of the same signaling pathways involved in inflammation are also dysregulated in cancer, including the PI3K-Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.
Caption: Experimental workflow for anticancer drug discovery.
Detailed Experimental Protocols
Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While its role as a precursor to Atovaquone is well-established, the exploration of its derivatives has revealed a spectrum of promising biological activities. The demonstrated antibacterial efficacy of hydrazone derivatives warrants further investigation and optimization to address the growing challenge of antimicrobial resistance. The preliminary indications of anti-inflammatory and anticancer potential are particularly exciting and open up new avenues for drug development.
Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies. A deeper understanding of their structure-activity relationships (SAR) will be crucial for designing more potent and selective compounds. Furthermore, comprehensive mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these derivatives. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.
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The Pivotal Role of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid in the Convergent Synthesis of Atovaquone: A Technical Guide
Abstract
Atovaquone, a hydroxynaphthoquinone antiparasitic agent, is a critical therapeutic for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1][2] Its synthesis is a topic of significant interest in process chemistry, where efficiency, stereochemical control, and yield are paramount. Central to its molecular architecture is the trans-4-(4-chlorophenyl)cyclohexyl moiety, which is introduced into the final structure via its carboxylic acid precursor, 4-(4-chlorophenyl)cyclohexanecarboxylic acid . This technical guide provides an in-depth analysis of the indispensable role of this building block, contrasting early-stage, low-yield radical coupling methods with modern, efficient, and scalable convergent synthesis strategies. We will explore the mechanistic rationale, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction to Atovaquone
Atovaquone, chemically known as trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, exerts its therapeutic effect by selectively inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in susceptible parasites.[3][4] This disruption halts ATP production and pyrimidine biosynthesis, leading to the parasite's death.[3] Given its importance in treating opportunistic infections in immunocompromised patients and its use in combination therapy (Malarone®) for malaria, the development of a robust and sustainable manufacturing process is of high clinical and commercial importance.[1][5] The molecular structure, particularly the bulky, lipophilic cyclohexyl group, is critical for its mechanism of action.
The Synthetic Landscape: An Overview
The synthesis of Atovaquone has evolved significantly since its inception. Initial commercial routes were plagued by severe limitations, including the use of expensive and hazardous reagents, and most notably, very low overall yields.[2][5] These early methods typically involved a direct coupling of the key cyclohexyl precursor with a naphthoquinone moiety. A progressive review of the synthetic arts reveals numerous patented routes, all aiming to improve upon this fundamental challenge.[1][6] The focus of modern process chemistry has been to develop strategies that avoid inefficient reactions and offer higher yields, better purity, and greater sustainability.[5]
The Core Building Block: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
The compound this compound is the foundational building block that provides the entire C6-cyclohexyl ring and the pendant C6-chlorophenyl group of Atovaquone.
Structural and Stereochemical Significance
The biological activity of Atovaquone is specific to the trans-isomer. Therefore, the stereochemistry of the 1,4-disubstituted cyclohexane ring must be rigorously controlled. The use of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is a direct approach to install this required stereochemistry.[7][8] The carboxylic acid functional group serves as the chemical handle for covalently linking this critical fragment to the naphthoquinone core.
Physicochemical Properties and Sourcing
This key intermediate is a stable, white to off-white crystalline powder. Its synthesis generally involves the reaction of 4-chlorobenzaldehyde with cyclohexanone via an aldol condensation, followed by hydrogenation and carboxylation steps.[9] For researchers, ensuring high isomeric purity (low cis-isomer content) is a critical quality attribute for the starting material.[7]
Table 1: Physicochemical Properties of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅ClO₂ | [7][9] |
| Molecular Weight | 238.71 g/mol | [7][9] |
| Melting Point | 252 - 262 °C | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Low solubility in water; slightly soluble in alcohols | [7] |
The Critical Coupling Reaction: Two Divergent Pathways
The primary role of this compound is to participate in a C-C bond-forming reaction with a naphthoquinone derivative. The strategy for achieving this has bifurcated into two distinct approaches, representing a classic case of process evolution from a problematic early route to a highly optimized modern one.
Pathway A: The Inefficient Radical-Mediated Coupling
The original manufacturing process involved a direct coupling of this compound (3) with 2-chloro-1,4-naphthoquinone (2).[5] This reaction proceeds via a silver-catalyzed radical decarboxylation, where ammonium persulfate acts as the oxidant.
Causality Behind Experimental Choice: This approach is conceptually straightforward, aiming to form the key C-C bond in a single step from readily available precursors. The use of silver nitrate and a persulfate oxidant is a known method for generating alkyl radicals from carboxylic acids.
Trustworthiness and Limitations: While mechanistically plausible, this reaction is notoriously inefficient. The radical coupling stage results in very low yields, often cited in the range of 3-5%.[2] This poor performance makes the process economically unviable and environmentally burdensome for large-scale production due to low throughput and significant waste generation.[5]
Pathway B: A Modern, High-Yield Convergent Strategy
To overcome the limitations of the radical pathway, an elegant and more sustainable synthesis was developed.[5] In this advanced route, this compound (3) is not the direct coupling partner but serves as the precursor to a more reactive intermediate: 4-(4-chlorophenyl)cyclohexanecarboxaldehyde (9). This aldehyde then undergoes a highly efficient condensation with another key intermediate, 1,4-isochromandione (5), which is synthesized from phthalic anhydride.[5]
Causality Behind Experimental Choice: This strategy redesigns the key bond formation step. Instead of a low-yield radical reaction, it employs a robust and predictable condensation/rearrangement sequence. Converting the carboxylic acid to an aldehyde unlocks a different, more efficient reactivity profile. The Rosenmund reduction—the catalytic hydrogenation of an acid chloride—is a classic and scalable method for this transformation, providing excellent control.[5] This convergent approach, where complex fragments are synthesized separately and then joined, is a hallmark of modern pharmaceutical synthesis.
The overall transformation is as follows:
-
Activation: The carboxylic acid (3) is converted to its acid chloride.
-
Reduction: The acid chloride is reduced to the aldehyde (9) via Rosenmund reduction.
-
Condensation: Aldehyde (9) reacts with 1,4-isochromandione (5).
-
Rearrangement: The resulting lactone intermediate is rearranged with a base (e.g., sodium methoxide) to yield Atovaquone (1).[5]
This pathway consistently delivers higher yields, uses cheaper raw materials, and avoids problematic silver-promoted chemistry.[5]
Diagram 1: Contrasting Synthetic Pathways to Atovaquone
Caption: A high-level comparison of the two primary synthetic routes.
Experimental Protocols & Data
The following protocols are based on methodologies described in the scientific literature and are intended for illustrative purposes in a research context.
Protocol: Rosenmund Route to Aldehyde Intermediate
This protocol outlines the conversion of the carboxylic acid to the key aldehyde intermediate, as demonstrated on a pilot-plant scale.[5]
-
Acid Chloride Formation: A suspension of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (50.0 kg) in ethyl acetate (300 L) with catalytic DMF (82.5 mL) is heated to 55 °C.
-
Oxalyl chloride (19.5 L) is added, and the mixture is stirred at 55 °C until the reaction is complete (solids dissolved).
-
The mixture is distilled to a reduced volume (150 L) and cooled to 20 °C.
-
Rosenmund Reduction: To the acid chloride solution, quinaldine (39.8 L) is added, followed by the Rosenmund catalyst (palladium on barium sulfate).
-
The mixture is hydrogenated under controlled pressure and temperature until the reaction is complete.
-
Work-up: The catalyst is filtered off, and the resulting solution containing the aldehyde is taken forward to the next condensation step.
Data Summary: A Tale of Two Yields
The superiority of the modern convergent strategy is best illustrated by a direct comparison of process yields.
Table 2: Comparison of Atovaquone Synthesis Yields
| Synthetic Pathway | Key Reagents | Reported Overall Yield | Key Disadvantages | Reference |
| Radical Coupling | AgNO₃, (NH₄)₂S₂O₈ | ~3-5% | Very low yield, expensive silver reagent, poor atom economy | [2][5] |
| Convergent Synthesis | Oxalyl Chloride, Pd/C, NaOMe | High & Robust (demonstrated on 200-kg scale) | Multi-step but highly efficient and scalable | [5] |
Diagram 2: Workflow of the Modern Convergent Synthesis
Caption: Key transformations in the modern Atovaquone synthesis.
Conclusion
This compound is not merely an ingredient but the cornerstone of Atovaquone synthesis. Its structural and stereochemical features are non-negotiable for the final drug's efficacy. While it served as a direct but inefficient coupling partner in early synthetic routes, its modern role as a stable precursor to the more reactive aldehyde intermediate is a testament to sophisticated process development. This evolution from a low-yield radical reaction to a high-yield convergent synthesis highlights a critical principle in pharmaceutical manufacturing: the strategic transformation of a key building block can unlock a scalable, sustainable, and economically viable pathway to a life-saving medicine. For any scientist engaged in the synthesis of Atovaquone or related compounds, a thorough understanding of the dual roles of this carboxylic acid is fundamental to success.
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The Antimicrobial Potential of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Hydrazones: A Technical Guide for Drug Discovery Professionals
Abstract
In the persistent global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This technical guide delves into the promising class of compounds known as 4-(4-chlorophenyl)cyclohexanecarboxylic acid hydrazones. We will navigate the synthesis, in-depth antimicrobial evaluation, and critical structure-activity relationships of these molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to accelerate the discovery of new antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to public health worldwide.[1] Consequently, the scientific community is in a continuous search for new chemical entities that can circumvent existing resistance mechanisms. Hydrazide-hydrazone derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4][5] The core structure, characterized by the azometine group (-NHN=CH-), provides a flexible backbone for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This guide focuses specifically on derivatives of this compound, a key intermediate in pharmaceutical synthesis, and explores the antimicrobial potential unlocked by its transformation into hydrazone analogues.[6][7]
Synthesis and Characterization: From Carboxylic Acid to Bioactive Hydrazone
The synthetic pathway to this compound hydrazones is a well-established, multi-step process that offers high yields and opportunities for diversification. The general scheme involves the initial conversion of the parent carboxylic acid to a more reactive ester, followed by hydrazinolysis and subsequent condensation with a variety of aldehydes or ketones.
Synthetic Protocol
A typical and efficient synthesis is carried out in three main steps:
-
Esterification: this compound is converted to its methyl ester, typically via Fischer esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[8][9] The use of excess methanol helps to drive the equilibrium towards the product.[8]
-
Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux.[8][9] This reaction yields the crucial intermediate, 4-(4-chlorophenyl)cyclohexanecarbohydrazide.[10] A large excess of hydrazine hydrate is often employed to minimize the formation of diacylhydrazine side products.[8]
-
Hydrazone Formation: The final step involves the condensation of the carbohydrazide with various substituted aromatic or heteroaromatic aldehydes or ketones. This reaction is typically acid-catalyzed and results in the formation of the target hydrazone derivatives.[9][11]
The progress of each reaction step should be diligently monitored using thin-layer chromatography (TLC) to ensure completion.[8][9] Final products are purified by recrystallization and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.[9][11]
Characterization
The structural confirmation of the synthesized hydrazones is crucial. Key spectral features to look for include:
-
IR Spectroscopy: The presence of characteristic peaks for N-H, C=O (amide), and C=N (imine) stretching vibrations.
-
¹H NMR Spectroscopy: The appearance of a singlet proton signal in the downfield region corresponding to the -CONH- proton and another singlet for the -N=CH- proton.[9] Aromatic and aliphatic protons should appear in their expected regions.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target compound.[9]
In Vitro Antimicrobial Evaluation: A Step-by-Step Guide
A robust and standardized assessment of antimicrobial activity is the cornerstone of any drug discovery program.[12][13][14] The following protocols are widely accepted for determining the in vitro efficacy of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][12]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a density corresponding to a 0.5 McFarland standard.[13]
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[12]
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of antimicrobial activity.[1][5][12]
Protocol:
-
Plate Preparation: An agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the test microorganism.[14]
-
Disk Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[12]
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition generally indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity
Understanding the relationship between the chemical structure of the hydrazones and their antimicrobial activity is critical for rational drug design and optimization.
The Core Scaffold
The 4-(4-chlorophenyl)cyclohexane moiety serves as the foundational scaffold. The cyclohexane ring provides a three-dimensional structure that can influence binding to biological targets, while the 4-chlorophenyl group contributes to the lipophilicity of the molecule, which can affect its ability to cross microbial cell membranes.
The Hydrazone Linkage: A Key Pharmacophore
The -CONH-N=CH- hydrazone linkage is a crucial pharmacophore.[15] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) allows for potential interactions with biological targets. The imine (C=N) bond also plays a significant role in the biological activity.[5]
Impact of Substituents on the Aryl Ring
Studies on various hydrazone derivatives have consistently shown that the nature and position of substituents on the terminal aryl ring (introduced from the aldehyde or ketone) have a profound impact on antimicrobial potency.[9]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can modulate the reactivity of the hydrazone moiety and influence its interaction with target sites.
-
Heterocyclic Rings: The incorporation of nitrogen-containing heterocyclic rings, such as pyridine, quinoline, and imidazole, has been shown to significantly enhance antibacterial activity.[9][16] This is likely due to their ability to engage in additional binding interactions or alter the overall physicochemical properties of the molecule.
-
Lipophilicity and Steric Factors: The size and lipophilicity of the substituents can affect the compound's ability to penetrate the bacterial cell wall and membrane.
A study on hydrazone derivatives of this compound revealed that compounds with nitrogen heterocyclic rings like pyridine, quinoline, imidazole, and indole demonstrated significant antibacterial activity.[9][16] In contrast, those with furan and thiophene moieties showed good, but comparatively lesser, activity.[9][16] Some of these derivatives have shown moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values in the range of 32-64 µg/mL.[2][6] However, it is important to note that their efficacy was less than that of the standard antibiotic ciprofloxacin (MIC = 5 µg/mL).[2][6]
Proposed Mechanism of Action: Unraveling the Antimicrobial Effect
While the precise mechanism of action for this compound hydrazones is still under investigation, several plausible targets have been proposed for the broader class of hydrazone derivatives.
The antimicrobial activity of hydrazones is often attributed to their ability to interfere with essential cellular processes.[5] Potential mechanisms include:
-
Enzyme Inhibition: Hydrazones can act as inhibitors of crucial microbial enzymes. For instance, some quinoline-based hydrazones have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication.[3][17] Others may target enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase.[17]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, disrupting its structure and function, leading to cell lysis.[5]
-
Chelation of Metal Ions: The hydrazone moiety can chelate essential metal ions that are required as cofactors for various microbial enzymes, thereby inhibiting their activity.
Further studies, such as enzyme inhibition assays and membrane permeability assays, are necessary to elucidate the specific mechanism of action for this particular class of compounds.[18]
Data Presentation and Visualization
Table 1: Representative Antimicrobial Activity of this compound Hydrazones
| Compound ID | R-group on Hydrazone | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 35 | Substituted Phenyl | 32-64 | 32-64 | [2] |
| 36 | Substituted Phenyl | 32-64 | 32-64 | [2] |
| 37 | Substituted Phenyl | 32-64 | 32-64 | [2] |
| Ciprofloxacin | (Standard) | 5 | 5 | [2][6] |
Diagrams
Caption: General synthetic workflow for this compound hydrazones.
Caption: Experimental workflow for antimicrobial evaluation and lead identification.
Caption: Key structural components influencing the antimicrobial activity of hydrazones.
Conclusion and Future Directions
This compound hydrazones represent a promising class of compounds in the quest for novel antimicrobial agents. Their straightforward synthesis allows for the creation of diverse chemical libraries, and preliminary studies have demonstrated their potential against a range of bacterial pathogens. The key to unlocking their full therapeutic potential lies in systematic structure-activity relationship studies to guide the design of more potent analogues. Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse aromatic and heterocyclic substituents to identify more potent compounds.
-
Elucidation of the Mechanism of Action: Conducting detailed mechanistic studies to identify the specific cellular targets of these compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of this promising class of antimicrobial agents.
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A Technical Guide to the Solubility of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid for Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Atovaquone. Understanding the solubility of this compound is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, optimize purification processes, and develop suitable formulations. This document moves beyond a simple data sheet to offer a comprehensive perspective on the factors governing the solubility of this molecule and the experimental methodologies to quantify it.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for interpreting its solubility behavior. This compound is a white to off-white crystalline solid. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClO₂ | |
| Molecular Weight | 238.71 g/mol | |
| Melting Point | 252-262 °C | |
| Density | ~1.225 g/cm³ at 25 °C | |
| Predicted pKa | 4.80 ± 0.10 | |
| Isomeric Form | Primarily the trans-isomer is of pharmaceutical interest. |
The presence of a carboxylic acid group, a non-polar cyclohexane ring, and a chlorophenyl group gives the molecule a distinct amphiphilic character, which dictates its interaction with different solvents. The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur.
Qualitative and Quantitative Solubility Profile
Table of Observed Solubility:
| Solvent | Qualitative Solubility | Reference |
| Water | Low / Insoluble | |
| Methanol | Slightly Soluble / Poorly Soluble | |
| Alcohols | Slightly Soluble | |
| Acetone | Poorly Soluble | |
| Chloroform | Slightly Soluble (Sonication may improve dissolution) | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (Sonication may improve dissolution) |
The poor aqueous solubility is expected due to the large hydrophobic chlorophenyl and cyclohexyl moieties. The slight solubility in polar protic solvents like alcohols and polar aprotic solvents like DMSO and chloroform is attributed to the interactions with the carboxylic acid group.
Factors Influencing Solubility
The solubility of this compound is not a static property but is influenced by several factors critical to its handling and use in pharmaceutical development.
pH
As a carboxylic acid with a predicted pKa of around 4.8, the solubility of this compound is highly dependent on the pH of the aqueous medium.
-
Below the pKa (pH < 4.8): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and therefore exhibits lower aqueous solubility.
-
Above the pKa (pH > 4.8): The carboxylic acid group will be deprotonated to form the carboxylate anion (-COO⁻). The introduction of a charge significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility due to ion-dipole interactions with water molecules.
This pH-dependent solubility is a critical consideration for downstream processes such as formulation and the development of oral dosage forms, as the pH of the gastrointestinal tract varies. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized forms at a given pH, which in turn correlates with solubility.
Logical Relationship of pH and Solubility
Caption: Influence of pH on the ionization state and aqueous solubility of this compound.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. This is a crucial parameter for crystallization processes, where the compound is dissolved in a suitable solvent at an elevated temperature and then allowed to crystallize upon cooling.
Isomerism
This compound can exist as cis and trans isomers. The trans isomer is generally of greater interest in pharmaceutical synthesis. The spatial arrangement of the substituents on the cyclohexane ring can influence the crystal lattice energy and the interaction with solvent molecules, thereby affecting solubility. It is crucial to control the isomeric purity during synthesis and purification to ensure consistent solubility behavior.
Experimental Determination of Solubility: A Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable and directly measures the concentration of a saturated solution in equilibrium with the solid drug.
Shake-Flask Method Workflow
Caption: Workflow for the shake-flask method for solubility determination.
Step-by-Step Protocol
-
Preparation of the Solvent System: Prepare the desired solvent or buffer solution of a specific pH.
-
Addition of Excess Solid: Add an excess amount of this compound to a sealed vial containing the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at the same temperature to prevent any temperature-induced changes in solubility, followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or molarity).
Conclusion
The solubility of this compound is a multifaceted property that is critical for its successful application in pharmaceutical development. While precise quantitative data across a broad spectrum of solvents is not widely published, a sound understanding of its physicochemical properties allows for a rational approach to solvent selection and process optimization. The pronounced pH-dependent solubility is a key characteristic that can be leveraged in purification and formulation strategies. For definitive quantitative analysis, the shake-flask method remains the most reliable approach. This guide provides the foundational knowledge and a practical framework for researchers to assess and manage the solubility of this important synthetic intermediate.
References
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An In-depth Technical Guide to the Mechanism of Action of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Analogs
Executive Summary
The 4-(4-chlorophenyl)cyclohexanecarboxylic acid scaffold is a key pharmacophore with significant therapeutic relevance, primarily recognized as a crucial intermediate in the synthesis of the anti-pneumocystic drug Atovaquone.[1][2] While its role as a synthetic building block is well-established, emerging research has illuminated the diverse biological activities of its derivatives, particularly in the realm of infectious diseases. This guide provides a comprehensive analysis of the known and postulated mechanisms of action for this class of compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the established antibacterial properties of its analogs, explore potential molecular targets, and provide detailed experimental protocols to facilitate further investigation into their therapeutic potential.
Introduction to the this compound Scaffold
This compound is a bicyclic compound featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[3] This structure offers a versatile platform for chemical modification, leading to a wide array of analogs with distinct physicochemical and biological properties.[1][4] Its significance in medicinal chemistry is underscored by its use as a precursor for Atovaquone, a hydroxynaphthoquinone that targets the mitochondrial electron transport chain.[2][5] Furthermore, it serves as an intermediate in the synthesis of the cyclin-dependent kinase inhibitor, Palbociclib, used in breast cancer treatment.[6] Beyond its role in synthesis, derivatives of this scaffold have demonstrated intrinsic biological activities, most notably as antibacterial agents.[7][8]
Established Biological Activity: Antibacterial Properties of Hydrazone Derivatives
A significant body of research has focused on the synthesis and antibacterial evaluation of hydrazone derivatives of this compound.[7][8] These analogs have shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[7][8]
Mechanism of Antibacterial Action
The precise mechanism of antibacterial action is believed to involve the disruption of essential bacterial cellular processes.[3] It has been proposed that these compounds may interfere with bacterial cell wall synthesis or disrupt critical metabolic pathways necessary for bacterial survival.[3] The lipophilic nature of the chlorophenyl and cyclohexane groups likely facilitates passage through the bacterial cell membrane.
Structure-Activity Relationships (SAR)
SAR studies have revealed that the nature of the heterocyclic moiety in the hydrazone derivative plays a critical role in determining antibacterial potency.[7][8]
-
Nitrogen-Containing Heterocycles: Derivatives incorporating nitrogen-containing heterocyclic rings, such as pyridine, quinoline, imidazole, and indole, have demonstrated excellent antibacterial activity.[7][8]
-
Other Heterocycles: Analogs with furan, thiophene, and benzo[b]furan moieties have exhibited good to moderate activity.[7][8]
This suggests that the electronic properties and hydrogen bonding capabilities of the heterocyclic ring are key determinants of target interaction.
Quantitative Antibacterial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for representative hydrazone derivatives against various bacterial strains.
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone with Pyridine Moiety | S. aureus | Not Specified | [7] |
| Hydrazone with Quinoline Moiety | E. coli | Not Specified | [7] |
| Representative Hydrazone Derivative | S. aureus | 32-64 | [3] |
| Representative Hydrazone Derivative | E. coli | 32-64 | [3] |
| Ciprofloxacin (Control) | E. coli | 5 | [3] |
Postulated Mechanisms of Action
While the antibacterial activity of certain derivatives is established, the broader mechanistic landscape for this class of compounds remains an active area of investigation. Based on their structural similarity to known therapeutic agents and emerging research in related fields, two primary mechanisms are postulated: inhibition of stearoyl-CoA desaturase and disruption of the mitochondrial electron transport chain.
Inhibition of Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[9][10] Elevated SCD1 expression is implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[10][11] Although direct inhibition of SCD by this compound has not been definitively reported, the general structural features of some SCD inhibitors share similarities with this scaffold.
Inhibition of SCD leads to an accumulation of saturated fatty acids, which can induce lipotoxicity and trigger the unfolded protein response (UPR) in the endoplasmic reticulum, ultimately leading to apoptosis in cancer cells.[9]
Caption: Proposed signaling cascade following SCD1 inhibition.
Disruption of Mitochondrial Electron Transport
The role of this compound as a key precursor to Atovaquone provides a strong rationale for investigating its potential effects on mitochondrial function.[2] Atovaquone exerts its antiprotozoal effects by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and inhibition of nucleic acid synthesis.[2] It is plausible that the precursor scaffold or its analogs may retain some inhibitory activity at this complex.
Caption: Potential inhibition site within the mitochondrial ETC.
Experimental Methodologies for Mechanistic Elucidation
To further investigate the mechanism of action of this compound analogs, the following experimental protocols are recommended.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antibacterial activity.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Also, include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Protocol for SCD1 Enzyme Activity Assay
This protocol describes a cell-free assay using liver microsomes to measure SCD1 activity.
Step-by-Step Methodology:
-
Microsome Preparation: Isolate liver microsomes from a suitable source (e.g., rat liver) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, ATP, Coenzyme A, NADH, and [14C]-stearoyl-CoA.
-
Inhibition Assay: In separate tubes, pre-incubate the liver microsomes with various concentrations of the test compound or vehicle control (DMSO) for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Start the desaturation reaction by adding the [14C]-stearoyl-CoA to the pre-incubated microsome-compound mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Termination and Saponification: Stop the reaction by adding a solution of alcoholic KOH. Saponify the lipids by heating at 80°C.
-
Fatty Acid Extraction: Acidify the mixture and extract the total fatty acids using a non-polar solvent like hexane.
-
Quantification: Separate the saturated and monounsaturated fatty acids using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of [14C]-oleate formed using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of SCD1 activity at each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the antibacterial activity of its hydrazone derivatives is the most well-characterized biological property, compelling, albeit indirect, evidence suggests potential roles in modulating lipid metabolism via SCD1 inhibition and interfering with mitochondrial respiration.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific molecular targets of the antibacterial derivatives.
-
Direct Evaluation of SCD1 Inhibition: Synthesizing a focused library of analogs and testing them directly in SCD1 enzymatic and cell-based assays.
-
Mitochondrial Function Assays: Assessing the effects of these compounds on mitochondrial oxygen consumption, membrane potential, and ATP production in various cell types.
A thorough elucidation of the mechanisms of action will be crucial for optimizing the therapeutic potential of this versatile chemical scaffold and advancing new drug candidates into the development pipeline.
References
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- Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. (n.d.). Retrieved from [URL: https://www.chemicalbook.
- Erickson, J. A., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(2), 299-311. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881822/]
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- CPHI Online. (n.d.). This compound. Retrieved from [URL: https://www.cphi-online.com/4-4-chlorophenyl-cyclohexanecarboxylic-acid-cas-49708-81-8-p1000696.html]
- Imamura, K., et al. (2017). Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents. Bioorganic & Medicinal Chemistry, 25(15), 4048-4064. [URL: https://pubmed.ncbi.nlm.nih.gov/28571972/]
- Ohta, T., et al. (2011). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 54(1), 118-130. [URL: https://pubmed.ncbi.nlm.nih.gov/21141935/]
- Noto, A., et al. (2019). Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. Cellular and Molecular Gastroenterology and Hepatology, 8(2), 215-230. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6628522/]
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A Technical Guide to the Cis and Trans Isomers of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Synthesis, Characterization, and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the cis and trans isomers of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key chemical intermediate in the synthesis of the antimalarial drug Atovaquone. The stereochemical purity of this compound is critical for its use in pharmaceutical manufacturing, with the trans isomer being the desired product and the cis isomer considered an impurity. This guide delves into the synthesis, separation, and characterization of these two isomers, with a focus on practical, field-proven insights for researchers and drug development professionals. It covers the underlying principles of their conformational analysis, spectroscopic differentiation, and chromatographic separation, providing a robust framework for their effective management in a research and development setting.
Introduction: The Significance of Stereoisomerism in this compound
This compound is a disubstituted cyclohexane derivative that plays a crucial role as a building block in the synthesis of various organic molecules, most notably the hydroxynaphthoquinone derivative, Atovaquone. Atovaquone functions by inhibiting the mitochondrial electron transport chain and is used in the treatment of pneumocystis pneumonia and malaria. The cyclohexane ring in this compound is substituted at the 1 and 4 positions, giving rise to two geometric isomers: cis and trans.
The spatial arrangement of the 4-chlorophenyl and carboxylic acid groups relative to the plane of the cyclohexane ring defines these isomers and significantly influences their physical, chemical, and potentially biological properties. In the context of pharmaceutical synthesis, particularly for Atovaquone, the trans isomer is the required starting material. The presence of the cis isomer is considered an impurity that must be carefully controlled and minimized, often to levels below 1.5%. Therefore, a thorough understanding of the synthesis, separation, and characterization of these two isomers is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
This guide will provide a detailed exploration of the following key areas:
-
Synthesis and Isomer Control: Strategies for the synthesis of this compound and methods to influence or separate the resulting isomeric mixture.
-
Conformational Analysis: An in-depth look at the chair conformations of the cis and trans isomers and their relative thermodynamic stabilities.
-
Spectroscopic and Crystallographic Characterization: A guide to differentiating the isomers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
Chromatographic Separation: Practical approaches for the analytical and preparative separation of the cis and trans isomers using High-Performance Liquid Chromatography (HPLC).
Synthesis and Isomer Control
The synthesis of this compound typically results in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions and the synthetic route chosen.
Common Synthetic Routes
A prevalent method for the synthesis of this compound involves a Friedel-Crafts type reaction. One patented method describes the reaction of cyclohexene with trichloro-acetyl chloride, followed by a reaction with chlorobenzene, and subsequent hydrolysis to yield the final product.
Another common approach involves the hydrogenation of a precursor molecule. For instance, the hydrogenation of 4-(4-chlorophenyl)benzoic acid can yield the desired product. The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereochemical outcome of the hydrogenation.
It is important to note that many synthetic procedures will produce a mixture of both isomers. Therefore, subsequent separation or isomerization steps are often necessary to obtain the desired pure trans isomer.
Isomer Separation and Purification
Given that synthesis often yields an isomeric mixture, effective separation techniques are critical.
-
Recrystallization: Fractional crystallization is a common method for separating the cis and trans isomers. The two isomers often exhibit different solubilities in various solvents, allowing for the selective crystallization of one isomer from the mixture. This is a widely used technique in industrial settings for enriching the desired trans isomer.
-
Chromatography: Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for both the analytical quantification and preparative separation of the isomers. Due to the differences in the spatial arrangement of the polar carboxylic acid group and the nonpolar 4-chlorophenyl group, the isomers will interact differently with the stationary phase, enabling their separation. A detailed HPLC protocol will be discussed in a later section.
Isomerization
In some cases, it may be desirable to convert the undesired cis isomer into the thermodynamically more stable trans isomer. This can be achieved through a process called epimerization. For substituted cyclohexanecarboxylic acids, heating the cis isomer in the presence of a strong acid or base can facilitate the formation of an equilibrium mixture that is enriched in the more stable trans isomer.
Conformational Analysis: Understanding Isomer Stability
The differing properties of the cis and trans isomers of this compound are a direct consequence of their three-dimensional structures. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain.
Chair Conformations of the Trans Isomer
For a 1,4-disubstituted cyclohexane, the trans isomer can exist in two interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both substituents in axial positions (diaxial).
Caption: Chair conformations of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
The diequatorial conformation is significantly more stable. This is because substituents in the axial position experience steric hindrance from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). Both the 4-chlorophenyl and carboxylic acid groups are sterically demanding, and placing them in the equatorial positions minimizes these unfavorable interactions. X-ray crystallographic studies of this compound have confirmed that the molecule adopts a chair conformation with both the 4-chlorophenyl and carboxylic acid groups in equatorial positions in the solid state.
Chair Conformations of the Cis Isomer
The cis isomer also exists in two interconverting chair conformations. In both conformations, one substituent is in an axial position, and the other is in an equatorial position.
An In-Depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid as a Pharmaceutical Impurity
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (4-CPCCA) as a process-related impurity in active pharmaceutical ingredients (APIs), with a particular focus on its occurrence in the synthesis of Atovaquone. This document, intended for researchers, scientists, and drug development professionals, delves into the origins of 4-CPCCA, robust analytical methodologies for its detection and quantification, and a thorough toxicological risk assessment in line with current regulatory expectations. By integrating scientific principles with practical, field-proven insights, this guide aims to equip pharmaceutical scientists with the necessary knowledge to effectively control this impurity, ensuring the safety and quality of the final drug product.
Introduction: The Significance of Impurity Profiling
In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug substances and products. Process-related impurities, which originate from the manufacturing process, are of particular concern as they can be structurally similar to the API and may possess undesirable pharmacological or toxicological properties.
This compound (4-CPCCA) is a known process-related impurity and a key starting material in the synthesis of Atovaquone, a hydroxynaphthoquinone derivative with antipneumocystic and antimalarial activity.[1][2][3] The presence of unreacted 4-CPCCA in the final API can impact the quality and safety of Atovaquone. This guide provides an in-depth exploration of 4-CPCCA, from its chemical origins to its analytical control and toxicological evaluation.
Genesis of an Impurity: The Synthetic Pathway of Atovaquone
Understanding the synthetic route of an API is fundamental to predicting and controlling potential impurities. Atovaquone is synthesized through a multi-step process, with one of the key steps involving the coupling of this compound with a naphthoquinone derivative.[4]
The presence of 4-CPCCA in the final Atovaquone API is primarily due to it being an unreacted starting material. Incomplete reaction or inefficient purification during the manufacturing process can lead to its carryover into the final drug substance.
Below is a generalized representation of a synthetic route to Atovaquone highlighting the introduction of 4-CPCCA.
Figure 1: A simplified workflow illustrating the origin of 4-CPCCA as an impurity in Atovaquone synthesis.
Analytical Control Strategies for 4-CPCCA
The accurate detection and quantification of 4-CPCCA are paramount for ensuring the quality of Atovaquone. A robust, validated analytical method is essential. Given the chemical structure of 4-CPCCA and its potential presence at low levels, a high-sensitivity chromatographic technique such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the method of choice.
UPLC-MS Method for the Quantification of 4-CPCCA
This section outlines a detailed, step-by-step protocol for the analysis of 4-CPCCA in an Atovaquone API matrix. This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Instrument | UPLC system with a tandem quadrupole mass spectrometer |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 95-5% B; 10-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
3.1.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 237.1 -> 193.1 |
| Cone Voltage | 30 V |
| Collision Energy | 15 eV |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-CPCCA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the impurity.
-
Sample Solution (1 mg/mL of Atovaquone): Accurately weigh approximately 50 mg of the Atovaquone API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3.1.4. System Suitability
Before sample analysis, inject a mid-range standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 5.0%.
3.1.5. Validation of the Analytical Method
The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 4-CPCCA in a blank and a placebo sample. Forced degradation studies of Atovaquone should be performed to ensure that degradation products do not interfere with the 4-CPCCA peak.[6][7][8][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Figure 2: A high-level overview of the analytical workflow for the quantification of 4-CPCCA.
Toxicological Risk Assessment: An In Silico Approach
In the absence of specific toxicological data for 4-CPCCA, a risk assessment can be conducted using in silico (computational) toxicology approaches, as recommended by the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities.[10][11][12] This guideline advocates for a two-pronged approach using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.
4.1. (Q)SAR Methodologies
-
Expert Rule-Based Systems (e.g., DEREK Nexus): These systems use a knowledge base of structural alerts (toxicophores) that are associated with specific toxicological endpoints. The software identifies the presence of these alerts in the query molecule.
-
Statistical-Based Systems (e.g., SARAH Nexus): These systems use statistical models built from large datasets of compounds with known toxicological properties. The software predicts the probability of a compound being active based on its structural similarity to compounds in the training set.[10][13][14]
4.2. Hypothetical In Silico Assessment of 4-CPCCA
A hypothetical in silico assessment of 4-CPCCA for bacterial mutagenicity would involve submitting its chemical structure to both an expert rule-based and a statistical-based prediction tool.
-
DEREK Nexus Prediction: Based on its structure, 4-CPCCA does not contain any obvious structural alerts for mutagenicity. The chlorophenyl group and the carboxylic acid on a saturated ring are not typically associated with DNA reactivity. Therefore, the prediction is likely to be "inactive."
-
SARAH Nexus Prediction: A statistical model would compare the structural features of 4-CPCCA to a database of known mutagens and non-mutagens. Given the lack of mutagenic fragments, the prediction is also likely to be "inactive."
4.3. Classification and Control Strategy
Based on two negative in silico predictions, 4-CPCCA would be classified as a Class 5 impurity under ICH M7, meaning it is not considered to have mutagenic potential. For such impurities, the control limits are typically those for non-mutagenic impurities as defined in ICH Q3A/B, which are significantly higher than the Threshold of Toxicological Concern (TTC) for mutagenic impurities.
4.4. Read-Across Assessment
Figure 3: A flowchart depicting the in silico toxicological risk assessment process for 4-CPCCA.
Regulatory Framework and Control Limits
The control of impurities in pharmaceuticals is governed by a well-established regulatory framework. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for APIs that specify tests and acceptance criteria for impurities.
Pharmacopeial Standards
The USP monograph for Atovaquone specifies limits for several related compounds, though 4-CPCCA is not explicitly named as a specified impurity.[20][21] In such cases, it would be controlled as an unspecified impurity. The USP sets a general limit of not more than 0.10% for any individual unspecified impurity and not more than 0.5% for total impurities, unless otherwise specified.
It is the responsibility of the pharmaceutical manufacturer to identify and control all potential impurities, including starting materials like 4-CPCCA, to ensure compliance with pharmacopeial standards and to guarantee the overall quality and safety of the drug product.
Conclusion and Future Perspectives
The effective control of this compound as an impurity in Atovaquone is a testament to the importance of a holistic approach to pharmaceutical quality. This guide has elucidated the origins of this impurity, provided a robust analytical methodology for its control, and outlined a modern, in silico-based approach to toxicological risk assessment.
As analytical technologies continue to advance and our understanding of toxicology deepens, the strategies for impurity control will undoubtedly evolve. The principles of scientific integrity, thorough process understanding, and a commitment to patient safety will, however, remain the cornerstones of our industry. For researchers and drug development professionals, a proactive and scientifically sound approach to impurity management is not just a regulatory requirement but a fundamental aspect of bringing safe and effective medicines to patients.
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An In-depth Technical Guide on the Potential Therapeutic Applications of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
This technical guide provides a comprehensive exploration of the potential therapeutic applications of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. While primarily recognized as a crucial synthetic intermediate for the antiprotozoal drug Atovaquone, this document delves into the untapped potential of the core molecule itself and its derivatives. We will examine its established role, extrapolate potential mechanisms of action, and propose detailed experimental workflows for investigating novel therapeutic avenues in infectious diseases and beyond. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities and therapeutic strategies.
Introduction: Beyond a Synthetic Intermediate
This compound is a well-characterized organic compound with the molecular formula C₁₃H₁₅ClO₂.[1] It presents as a white to off-white crystalline powder with a high melting point and low aqueous solubility.[1] Its most prominent role in the pharmaceutical industry is as a key building block in the synthesis of Atovaquone, a hydroxynaphthoquinone used in the treatment and prevention of Pneumocystis jirovecii pneumonia (PJP) and malaria.[2][3] The trans-isomer is particularly important for its stereochemical compatibility in the Atovaquone synthesis pathway.[4]
However, limiting the scientific consideration of this molecule to its role as a precursor overlooks the potential bioactivity inherent in its structure. The presence of a chlorophenyl group and a cyclohexanecarboxylic acid moiety suggests the possibility of interactions with various biological targets. This guide will therefore explore three primary areas of potential therapeutic application:
-
Antiprotozoal and Antifungal Activity: Drawing inspiration from its connection to Atovaquone.
-
Antibacterial Drug Development: Based on the observed activity of its derivatives.
-
Anti-inflammatory and Antiproliferative Potential: Inferred from structure-activity relationship (SAR) studies of related cyclohexanecarboxylic acid analogs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1] |
| Molecular Weight | 238.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 252-262 °C | [1] |
| Density | ~1.225 g/cm³ at 25 °C | [1] |
| Solubility | Low in water; slightly soluble in alcohols; poorly soluble in methanol and acetone | [1] |
Potential Therapeutic Application I: Antiprotozoal and Antifungal Activity
Mechanistic Rationale: The Atovaquone Connection
Atovaquone's therapeutic efficacy stems from its ability to selectively inhibit the mitochondrial electron transport chain of parasites at the cytochrome bc₁ complex (Complex III).[5][6] This inhibition disrupts the mitochondrial membrane potential and, crucially, interferes with pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in the pathogen.[7][8]
Given that this compound is a significant structural component of Atovaquone, it is plausible that the parent molecule may possess a similar, albeit likely weaker, inhibitory effect on the cytochrome bc₁ complex. The 4-chlorophenyl and cyclohexane moieties may contribute to the binding affinity at the ubiquinone-binding site of the complex.
Caption: Hypothesized weak inhibition of the parasite mitochondrial ETC.
Proposed Experimental Workflow: In Vitro Antiprotozoal Screening
This workflow outlines the steps to investigate the direct antiprotozoal activity of this compound.
Caption: Workflow for in vitro antiprotozoal activity screening.
Detailed Protocol:
-
Compound Preparation:
-
Obtain >98% pure this compound.[1]
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions in the appropriate culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
-
Parasite Culture and Assay:
-
For Plasmodium falciparum (chloroquine-sensitive and resistant strains), use a standard SYBR Green I-based fluorescence assay.
-
Culture the parasites in human erythrocytes at 2% hematocrit.
-
Add the compound dilutions to the parasite cultures in 96-well plates.
-
Include Atovaquone as a positive control and 0.5% DMSO as a negative control.
-
Incubate for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the cells and add SYBR Green I dye.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm) to quantify parasite proliferation.
-
-
Mammalian Cell Cytotoxicity:
-
Culture HEK293T or HepG2 cells in DMEM with 10% FBS.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Expose the cells to the same concentrations of the compound as used for the parasites.
-
After 48-72 hours, assess cell viability using an MTT or PrestoBlue assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀) for each parasite strain using a non-linear regression model.
-
Determine the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
-
Potential Therapeutic Application II: Antibacterial Agents
Mechanistic Rationale: Leveraging Derivative Activity
Studies have shown that hydrazone derivatives of this compound exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10] The addition of nitrogen-containing heterocycles, such as pyridine, quinoline, and imidazole, to the core structure appears to enhance this activity.[9][10] While the exact mechanism of these derivatives is not fully elucidated, it is hypothesized that the lipophilic nature of the core structure allows for penetration of the bacterial cell membrane, while the hydrazone and heterocyclic moieties may interact with essential bacterial enzymes or disrupt cellular processes. One study reported moderate activity for some derivatives with MIC values between 32-64 µg/mL against S. aureus and E. coli.[3]
The parent compound itself may possess intrinsic, albeit weaker, antibacterial properties. The carboxylic acid group could act as a protonophore, disrupting the proton motive force across the bacterial membrane, or the entire molecule could interfere with membrane integrity or fatty acid synthesis.
Proposed Experimental Workflow: Antibacterial Screening and Derivative Synthesis
This workflow is designed to first assess the baseline antibacterial activity of the parent compound and then to guide the synthesis of more potent derivatives.
Caption: Workflow for antibacterial screening and derivative synthesis.
Detailed Protocol:
-
MIC and MBC Determination (Parent Compound):
-
Use the broth microdilution method according to CLSI guidelines.
-
Test against a panel of clinically relevant bacteria, including S. aureus (MSSA and MRSA), E. coli, P. aeruginosa, and K. pneumoniae.
-
Prepare two-fold serial dilutions of the compound in Mueller-Hinton broth in 96-well plates.
-
Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria only), negative control (broth only), and a standard antibiotic (e.g., ciprofloxacin, vancomycin).
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible bacterial growth.
-
To determine the MBC, plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Derivative Synthesis and Evaluation:
-
Based on the literature, prioritize the synthesis of hydrazone derivatives. This can be achieved through a two-step process: Fischer esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester to form a carbohydrazide, which is then reacted with various aldehydes or ketones.[9][10]
-
Create a small, focused library of derivatives with varying heterocyclic and aromatic substitutions.
-
Characterize all new compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Screen all synthesized derivatives using the same MIC/MBC protocol.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Correlate changes in chemical structure with changes in antibacterial activity.
-
Identify key structural features that enhance potency and broaden the spectrum of activity. For example, determine if electron-donating or electron-withdrawing groups on the aromatic ring of the hydrazone moiety improve efficacy.
-
Potential Therapeutic Application III: Anti-inflammatory and Antiproliferative Agents
Mechanistic Rationale: Insights from Analogs
While direct studies on the anti-inflammatory properties of this compound are lacking, research on related amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has shown significant anti-inflammatory and antiproliferative activities.[11] These compounds were found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[11]
The rigid cyclohexane ring serves as a scaffold to position functional groups in specific spatial orientations, a common strategy in the design of enzyme inhibitors and receptor antagonists.[12] It is plausible that this compound could serve as a starting point for the development of novel anti-inflammatory agents, potentially by targeting pathways involved in cytokine production or cell proliferation.
Proposed Experimental Workflow: In Vitro Anti-inflammatory Screening
This protocol aims to evaluate the ability of the compound to modulate inflammatory responses in a relevant human cell model.
Caption: Workflow for screening anti-inflammatory activity.
Detailed Protocol:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
-
Anti-inflammatory Assay:
-
Seed PBMCs in 96-well plates.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined by a prior cytotoxicity assay) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Include a vehicle control (LPS + DMSO) and a positive control (LPS + Dexamethasone).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the supernatant.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ for the inhibition of each cytokine.
-
Ensure that the observed inhibition is not due to cytotoxicity by confirming high cell viability at the tested concentrations.
-
Safety and Toxicological Considerations
Preliminary safety data suggests that this compound may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[13] It should be handled with appropriate personal protective equipment in a well-ventilated area.[13] Any further development of this compound or its derivatives for therapeutic use would require a comprehensive toxicological evaluation, including in vitro genotoxicity assays and in vivo animal studies.
Conclusion and Future Directions
While this compound is firmly established as a vital precursor to Atovaquone, its potential as a bioactive molecule in its own right remains largely unexplored. The structural similarities to its famous derivative, coupled with the demonstrated antibacterial and anti-inflammatory potential of related compounds, provide a strong rationale for further investigation.
The experimental workflows proposed in this guide offer a systematic approach to exploring these potential therapeutic applications. Future research should focus on:
-
Executing the proposed in vitro screening cascades to establish baseline activity.
-
Initiating medicinal chemistry programs to synthesize and optimize derivatives based on initial screening results.
-
Investigating the precise mechanisms of action for any confirmed biological activities.
-
Conducting pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.
By looking beyond its current role, the scientific community may unlock new therapeutic opportunities hidden within the structure of this compound.
References
- Fry, M., & Pudney, M. (1992). Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80). Biochemical Pharmacology, 43(7), 1545-1553.
- Srivastava, I. K., & Vaidya, A. B. (1999). A mechanism for the synergistic antimalarial action of atovaquone and proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334-1339.
- Vaidya, A. B., Mather, M. W., & Ridley, R. G. (1993). The mode of action of atovaquone: a new broad-spectrum antiparasitic drug. Life sciences, 53(21), 1597-1604.
- Korsinczky, M., Chen, N., Kotecka, B., Saul, A., & Rieckmann, K. (2000). Mutations in Plasmodium falciparum cytochrome b that are associated with atovaquone resistance are located at a putative drug-binding site. Antimicrobial agents and chemotherapy, 44(8), 2100-2108.
- Hughes, W. T., Leoung, G., Kramer, F., Bozzette, S. A., Safrin, S., Frame, P., ... & Masur, H. (1993). Comparison of atovaquone (566C80) with trimethoprim-sulfamethoxazole to treat Pneumocystis carinii pneumonia in patients with AIDS. New England Journal of Medicine, 328(21), 1521-1527.
- MDPI. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(16), 5017.
- Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272.
- ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
- Fry, M. (1994). Atovaquone and other hydroxynaphthoquinones: from the bench to the clinic. Journal of antimicrobial chemotherapy, 33(3), 369-372.
- PharmaCompass. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID.
- PubChem. (n.d.). 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.
- Wikipedia. (n.d.). Atovaquone.
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A Researcher's Comprehensive Guide to the Safe Handling of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
This guide provides an in-depth technical overview of the essential safety protocols and handling procedures for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for integrating safety into the core of the scientific workflow. The causality behind each recommendation is explained to foster a culture of proactive safety and scientific integrity.
Understanding the Compound: A Risk-Based Approach
This compound (CAS No: 49708-81-8) is a substituted cyclohexanecarboxylic acid.[1] Its chemical structure, featuring a chlorinated phenyl group, necessitates a thorough understanding of its potential hazards to ensure safe handling.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C13H15ClO2 |
| Molecular Weight | 238.71 g/mol |
| Appearance | White crystalline solid |
| Primary Hazards | Skin and eye irritant, potential for respiratory irritation, possible organ damage with prolonged exposure, toxic to aquatic life.[2][3][4] |
A foundational principle of laboratory safety is to treat all chemicals with respect, and this compound is no exception. The presence of a chlorine atom on the phenyl ring suggests that its combustion byproducts may include hazardous gases like hydrogen chloride.[5]
Hazard Identification and Personal Protection: A Proactive Stance
The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.[3][5] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.
-
Eye and Face Protection : Chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards are essential to protect against splashes and dust particles.[2][5] In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be used in conjunction with goggles.[2][6]
-
Hand Protection : Nitrile or butyl rubber gloves are recommended for handling this compound.[6] Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity.[7] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.[8]
-
Skin and Body Protection : A laboratory coat is required to protect skin and clothing.[2] For tasks with a higher potential for exposure, consider wearing fire/flame-resistant and impervious clothing.[3] Closed-toe shoes are mandatory in any laboratory setting.[2]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[3][5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[5][9] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[8]
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage: Engineering Controls and Best Practices
Proper handling and storage are critical to minimizing exposure and preventing accidents.
Handling Procedures
-
Preparation : Before handling the compound, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use.
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]
-
Avoid Dust Formation : This compound is a solid, so care must be taken to avoid generating dust during weighing and transfer.[3][5] Use appropriate tools, such as a spatula, and consider using a containment system like a glove box for handling larger quantities.
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[2]
Storage Requirements
-
Container : Keep the container tightly closed when not in use.[2][5]
-
Location : Store in a cool, dry, and well-ventilated area.[2]
-
Segregation : Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[5][10] Do not store acids in flammable liquid storage cabinets, as this can lead to corrosion of the cabinet and containers.[11] Use corrosion-resistant cabinets for storing corrosive materials.[11]
-
Inventory : Maintain an accurate inventory of the chemical, including the date of receipt and the date the container was first opened.
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a swift and informed response is crucial.
First Aid Measures
Table 2: First Aid for Exposure to this compound
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release Measures
In the case of a spill, the primary responsibility lies with the individual who caused it to ensure a prompt and proper cleanup.[12]
-
Alert Personnel : Immediately alert others in the vicinity.[12]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.[12]
-
Assess the Spill : Determine if you can safely clean up the spill yourself. If the spill is large, involves other hazardous materials, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[13]
-
Containment : For a small, manageable spill, wear the appropriate PPE. Prevent the spill from spreading by using absorbent materials to create a dike around the spill.[14]
-
Cleanup :
-
Decontamination : Clean the spill area with a mild detergent and water.[12]
-
Disposal : All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.[12]
Caption: A structured workflow for responding to a chemical spill.
Waste Disposal: Environmental Responsibility
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Categorization : As a chlorinated organic compound, this chemical waste must be segregated and disposed of in a designated "Halogenated Organic Waste" container.[15] Never mix chlorinated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[16]
-
Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.
-
Collection : Follow your institution's specific guidelines for hazardous waste collection. Do not dispose of this chemical down the drain.[15]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional protocols, which may involve defacing the label and placing it in the appropriate recycling or trash receptacle.[16]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a set of rules but a mindset that should be integrated into every aspect of the research process. By understanding the "why" behind each safety protocol, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be supplemented by institution-specific procedures and a continuous commitment to safety education and awareness.
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An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis, notably as a precursor to the antimalarial drug Atovaquone.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Introduction and Physicochemical Properties
This compound (CAS No: 49708-81-8 for the trans-isomer) is a white crystalline solid with the molecular formula C₁₃H₁₅ClO₂ and a molecular weight of 238.71 g/mol .[1][2] Its structure consists of a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, primarily existing as cis and trans isomers, with the trans-isomer being of significant interest in pharmaceutical applications.[1][3] The compound typically exhibits a melting point in the range of 249-255°C.[1][4] A thorough characterization using spectroscopic methods is crucial for confirming its structure, purity, and isomeric form.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1][2] |
| Molecular Weight | 238.71 g/mol | [1][2] |
| CAS Number | 49708-81-8 (trans-isomer) | [1][3] |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 249-255 °C | [1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The expected signals for the trans-isomer are in the aliphatic region for the cyclohexane protons and in the aromatic region for the chlorophenyl protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 12.0 | Singlet (broad) | 1H, -COOH |
| 7.18 – 7.27 | Multiplet | 4H, Aromatic protons |
| 1.48 – 2.25 | Multiplet | 10H, Cyclohexyl protons |
Data sourced from BenchChem.[2]
Interpretation:
-
The broad singlet at a high chemical shift (~12.0 ppm) is characteristic of a carboxylic acid proton.
-
The multiplet in the aromatic region (7.18 – 7.27 ppm) corresponds to the four protons on the chlorophenyl ring. The substitution pattern leads to a complex splitting pattern.
-
The complex series of multiplets in the upfield region (1.48 – 2.25 ppm) are attributed to the ten protons of the cyclohexane ring. The trans configuration influences the axial and equatorial proton environments, leading to this complexity.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 176 | -C=O (Carboxylic Acid) |
| ~ 145 | Aromatic C-Cl |
| ~ 131 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 128 | Quaternary Aromatic C |
| ~ 43 | Cyclohexyl C-COOH |
| ~ 43 | Cyclohexyl C-Ar |
| ~ 34 | Cyclohexyl CH₂ |
| ~ 29 | Cyclohexyl CH₂ |
Note: These are predicted values based on typical chemical shift ranges for similar structures.[5]
Interpretation:
-
The signal in the downfield region (~176 ppm) is characteristic of a carboxylic acid carbonyl carbon.
-
The signals in the 128-145 ppm range correspond to the six carbons of the chlorophenyl ring.
-
The remaining signals in the upfield region are assigned to the carbons of the cyclohexane ring.
Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.[8]
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[8]
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500–3300 | Broad | O-H stretch (Carboxylic acid) |
| ~ 3030 | Medium | Aromatic C-H stretch |
| 2850-2950 | Strong | Aliphatic C-H stretch |
| ~ 1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~ 1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~ 1450 | Medium | CH₂ bend |
| ~ 1250 | Strong | C-O stretch |
| ~ 830 | Strong | C-H out-of-plane bend (para-disubstituted) |
Data sourced from BenchChem and general IR tables.[2][9]
Interpretation:
-
The very broad absorption band in the 2500-3300 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[2][9]
-
The strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.[2][10]
-
The peaks just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ are from the C-H stretching of the cyclohexane ring.[11]
-
The presence of bands around 1600 and 1475 cm⁻¹ confirms the aromatic C=C bonds.[9]
-
A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.
Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid samples.
Methodology:
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[12]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of a blank KBr pellet or an empty sample compartment.[14]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.
-
Caption: Workflow for FT-IR Spectroscopic Analysis using the KBr Pellet Method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.
Expected Mass Spectrum and Fragmentation
In EI-MS, the molecule is ionized by a high-energy electron beam, which often causes fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used for structural elucidation.[15][16]
Key Expected Ions:
| m/z | Ion | Notes |
| 238/240 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 193/195 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 125/127 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for carboxylic acids and aromatic compounds.[17][18]
Interpretation:
-
The molecular ion peak ([M]⁺˙) is expected at m/z 238, with a smaller peak at m/z 240 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.
-
A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a peak at m/z 193/195.[17]
-
Further fragmentation can lead to the formation of the stable chlorophenyl cation at m/z 125/127.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for obtaining an EI mass spectrum.
Methodology:
-
Sample Introduction:
-
Ensure the sample is pure and solvent-free.
-
Introduce a small amount of the solid sample (typically < 1 mg) into the instrument via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).[19]
-
-
Ionization:
-
Mass Analysis:
-
Accelerate the generated ions into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15]
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.[15]
-
Caption: Workflow for Electron Ionization Mass Spectrometry Analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and isomeric structure. IR spectroscopy verifies the presence of key functional groups, namely the carboxylic acid and the para-substituted aromatic ring. Mass spectrometry confirms the molecular weight and provides structural information through its characteristic fragmentation pattern, including the isotopic signature of the chlorine atom. The combined application of these methods, following the detailed protocols provided, ensures the unambiguous identification and quality assessment of this important pharmaceutical intermediate.
References
- University of Illinois. Electron Ionization. School of Chemical Sciences. [Link]
- Standard Operating Procedure for NMR Experiments. (2023-07-24). [Link]
- Sample preparation for FT-IR. Department of Chemistry, University of Calgary. [Link]
- Sample Prepar
- How To Prepare And Run An NMR Sample. (2025-07-24). ALWSCI. [Link]
- Srivastava, V. (2025-03-19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
- Electron Ionization. (2022-07-03). Chemistry LibreTexts. [Link]
- Electron ioniz
- Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Scribd. [Link]
- Fourier Transform Infrared Spectroscopy. (2014-06-17). UCI Aerosol Photochemistry Group. [Link]
- Seton Hall University 200 MHz MR SOP manual. (2012-01-14). [Link]
- Standard Oper
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]
- 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. [Link]
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- 13C NMR Chemical Shifts.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
- Reusch, W. (2016-11-23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
- Infrared Spectra of Some Common Functional Groups. (2020-05-30). Chemistry LibreTexts. [Link]
- 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST WebBook. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Fragmentation Patterns in The Mass Spectra of Organic Compounds. Scribd. [Link]
- Coupling constants for 1H and 13C NMR. [Link]
- Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.
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commercial availability and suppliers of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Commercial Availability, Quality Control, and Supplier Vetting
Authored by a Senior Application Scientist
Introduction
This compound is a substituted cyclohexanecarboxylic acid derivative with significant applications in pharmaceutical development. Its molecular structure, featuring a chlorophenyl group attached to a cyclohexane ring, makes it a crucial building block and intermediate. The most commercially significant isomer is trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS No: 49708-81-8), which is a key starting material in the synthesis of Atovaquone, an antiparasitic drug used for the treatment and prevention of Pneumocystis jirovecii pneumonia and malaria.[1][2][3][4][5]
Given its role in active pharmaceutical ingredient (API) synthesis, securing a reliable supply of high-purity this compound is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of its commercial availability, details major suppliers, outlines critical quality control parameters, and offers insights into its safe handling and storage.
Chemical Properties:
-
Melting Point: Typically ranges from 249°C to 255°C, though some suppliers report ranges up to 262°C.[1][6][8]
Commercial Availability and Key Suppliers
This compound, predominantly the trans-isomer, is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized manufacturers. Availability spans research quantities (grams) to bulk quantities (kilograms). When sourcing this material, researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Below is a summary of notable suppliers. Purity levels and available quantities are subject to batch-to-batch variability and should always be confirmed with the supplier.
| Supplier | Product Name/Synonym | Typical Purity | Common Pack Sizes |
| Sigma-Aldrich (Merck) | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | ≥98% | 5g, 10g, 25g[10] |
| Fisher Scientific | trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | 98% | 25g, 100g[6][11] |
| LGC Standards | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | High Purity (Reference Standard) | 25mg[2] |
| Oakwood Chemical | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Not specified | 1g, 5g, 25g[12] |
| Apollo Scientific | trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | Not specified | 1g, 5g, 25g[13] |
| Synthonix, Inc. | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 98% | 5g, 10g, 25g[14] |
| BenchChem | This compound | 97% - 99% | Inquire for details[8][15] |
| NINGBO INNO PHARMCHEM | This compound | ≥98% | 25kg, Custom[9] |
| ECHEMI (Platform) | This compound | ~99% | Varies by listing[7] |
| ChemicalBook (Platform) | This compound | ≥98% | Varies by listing[16][17] |
Procurement and Quality Verification Workflow
The process of acquiring and validating this chemical for research or development follows a structured workflow to ensure material integrity.
Caption: Workflow for sourcing and verifying this compound.
Quality Specifications and Analytical Methodologies
The trustworthiness of experimental results hinges on the purity and identity of the starting materials. For this compound, the primary concerns are overall purity and the ratio of cis to trans isomers, as the stereochemistry is critical for downstream applications like Atovaquone synthesis.[15][18]
Key Quality Parameters:
-
Assay: Typically ≥97.5% or higher. This can be determined by techniques like aqueous acid-base titration or silylated GC.[6]
-
Isomeric Purity: The content of the cis isomer should be low, often specified at ≤1.5%.[9] Reverse-phase HPLC is the most common method for separating and quantifying these isomers.[19]
-
Appearance: Should conform to the expected white or off-white crystalline powder.[9]
-
Melting Point: A sharp melting point range close to the literature value (249-255°C) is a good indicator of purity.[6]
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method for assessing the purity and isomeric ratio of this compound. The specific conditions may require optimization based on the available instrumentation and column.
Objective: To separate and quantify this compound from potential impurities, including its cis isomer.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size).[20]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).[19]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sample vials.
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A typical starting gradient might be 60:40 Acetonitrile:Water.[19]
-
Degas the mobile phase thoroughly before use.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) in a 10 mL volumetric flask.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Scan for maximum absorbance between 200-400 nm; a wavelength around 239 nm is often suitable.[20]
5. Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time of the main peak (trans-isomer).
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time from the standard.
-
Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Any significant secondary peaks should be investigated; the cis-isomer, if present, will typically have a different retention time.
Synthesis Insights and Potential Impurities
Understanding the synthesis of this compound provides insight into potential impurities. Common synthetic routes include:
-
Aldol Condensation: Reaction of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation.[1]
-
Friedel-Crafts Reaction: Alkylation of chlorobenzene with a cyclohexene derivative in the presence of a Lewis acid catalyst.[8][21]
Impurities can arise from unreacted starting materials, by-products from side reactions, or the presence of the undesired cis isomer.[18] Effective purification, often through recrystallization, is crucial to achieve the high purity required for pharmaceutical applications.[8]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the chemical and ensure laboratory safety.
Hazard Identification (based on SDS):
-
Health Hazards: Causes skin irritation and serious eye irritation.[22][23] May cause respiratory irritation.[22][23] Some data suggests it may cause damage to organs through prolonged or repeated exposure.[24]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[24]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.[23][24]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23] A face shield is also recommended.[22]
-
Ensure eyewash stations and safety showers are readily accessible.[23]
Storage Conditions:
-
Keep the container tightly closed when not in use.[3][22][23]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[23]
References
- Exploring trans-4-(4-Chlorophenyl)
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- This compound. NINGBO INNO PHARMCHEM CO.,LTD..
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- trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. BLD Pharm.
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- Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
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Methodological & Application
Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid via a Two-Step Friedel-Crafts Acylation and Reduction Strategy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in pharmaceutical manufacturing, notably for the drug Atovaquone.[1][2][3] The described methodology employs a robust and classical two-step synthetic sequence: a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is strategically chosen to circumvent the carbocation rearrangements and polysubstitution issues often associated with direct Friedel-Crafts alkylation.[4][5] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines critical safety precautions, and discusses methods for product purification and characterization, offering a self-validating system for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. Its synthesis is a critical step in the production of several active pharmaceutical ingredients (APIs). The target molecule consists of a cyclohexane ring substituted with a carboxylic acid and a 4-chlorophenyl group. A direct, single-step Friedel-Crafts alkylation of chlorobenzene with a suitable cyclohexene derivative is often problematic, leading to undesired isomers and low yields.
Therefore, a more controlled, two-step pathway is preferable. This strategy involves:
-
Friedel-Crafts Acylation: An aromatic ring (chlorobenzene) is acylated with cyclohexanecarbonyl chloride using a Lewis acid catalyst. This reaction is highly regioselective and avoids poly-acylation because the resulting ketone product is less reactive than the starting material.[6][7]
-
Carbonyl Reduction: The ketone functional group of the intermediate is subsequently reduced to a methylene group (-CH₂) to yield the final alkane product.
This sequence provides a reliable and scalable route to the desired product.
Reaction Mechanisms and Rationale
Step 1: Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[8]
Mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of cyclohexanecarbonyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion.[9][10]
-
Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[9]
-
Restoration of Aromaticity: A weak base, AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[6][10]
Causality and Control:
-
Stoichiometric Catalyst: Unlike Friedel-Crafts alkylation, the acylation requires a stoichiometric amount (or slight excess) of AlCl₃. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, rendering the catalyst inactive.[6] This complex is hydrolyzed during the aqueous workup to release the final ketone.
-
Regioselectivity: The chlorine atom on chlorobenzene is an ortho, para-directing group due to its ability to donate lone-pair electron density into the ring via resonance.[11] The acylation reaction, therefore, yields a mixture of ortho and para isomers. However, due to the significant steric hindrance imposed by the bulky cyclohexanecarbonyl group at the ortho position, the para-substituted product is predominantly formed .[7][12]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.
Step 2: Reduction of the Aryl Ketone Intermediate
To obtain the final product, the carbonyl group of the intermediate ketone must be reduced to a methylene group. The Clemmensen reduction is highly effective for this transformation, especially for aryl-alkyl ketones stable in strong acid.[4][13][14]
Mechanism (Carbenoid Proposal): The precise mechanism of the Clemmensen reduction is not fully understood due to its heterogeneous nature, but it is believed to occur on the surface of the zinc.[4][14] A plausible mechanism involves the formation of zinc carbenoid intermediates.[14]
-
The carbonyl oxygen is protonated by the strong acid (HCl).
-
The carbonyl carbon is attacked by the zinc metal surface.
-
A series of electron and proton transfers occur, leading to the deoxygenation of the carbonyl group and the formation of the C-H bonds, ultimately yielding the alkane.[14][15]
Alternative Reduction - Wolff-Kishner: The Wolff-Kishner reduction, which uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, is an alternative.[16][17][18] It is suitable for substrates that are sensitive to strong acids.[5][17] For this synthesis, since the carboxylic acid is stable under acidic conditions, the Clemmensen reduction is a robust choice.
Caption: Figure 2: Two-Step Synthetic Workflow.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount | Notes |
| Anhydrous Aluminum Chloride | 7446-70-0 | 133.34 | 1.2 | 32.0 g | Highly hygroscopic, corrosive. |
| Chlorobenzene | 108-90-7 | 112.56 | 1.0 | 22.5 g (20.4 mL) | Limiting reagent. |
| Cyclohexanecarbonyl Chloride | 2719-27-9 | 146.61 | 1.1 | 32.3 g (28.8 mL) | Corrosive, lachrymator. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | 300 mL | Solvent. |
| Hydrochloric Acid, conc. (37%) | 7647-01-0 | 36.46 | - | For workup & reduction | Corrosive. |
| Zinc Dust | 7440-66-6 | 65.38 | - | 50 g | For amalgam preparation. |
| Mercury(II) Chloride | 7487-94-7 | 271.52 | - | 5 g | Highly toxic. |
| Toluene | 108-88-3 | 92.14 | - | For reduction | Solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
Protocol 1: Friedel-Crafts Acylation
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂). Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.[19]
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (32.0 g) and anhydrous DCM (150 mL). Cool the suspension to 0 °C in an ice-water bath.[20]
-
Acyl Chloride Addition: In the dropping funnel, place a solution of cyclohexanecarbonyl chloride (32.3 g) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. The mixture will become colored.
-
Chlorobenzene Addition: After the previous addition is complete, add chlorobenzene (22.5 g) dropwise via the dropping funnel over 20 minutes, again keeping the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of chlorobenzene.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a 1 L beaker with vigorous stirring. This is a highly exothermic process that hydrolyzes the aluminum chloride complex and should be performed in a fume hood.[20]
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of DCM. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone intermediate, 4-(4-chlorobenzoyl)cyclohexanone.
Protocol 2: Clemmensen Reduction
-
Amalgam Preparation: In a fume hood, prepare zinc amalgam by stirring zinc dust (50 g) with a solution of mercury(II) chloride (5 g) in deionized water (50 mL) and concentrated HCl (2.5 mL) for 10 minutes. Decant the aqueous solution and wash the solid amalgam with water (3 x 50 mL).
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared zinc amalgam, the crude ketone from the previous step, toluene (150 mL), and concentrated HCl (100 mL).
-
Reflux: Heat the mixture to a vigorous reflux for 8-12 hours. The progress can be monitored by TLC until the ketone spot disappears.
-
Workup: Cool the reaction mixture to room temperature. Carefully decant the liquid layers from the excess zinc amalgam. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine all organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
Purification and Characterization
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or isopropanol. Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath. Collect the crystals by vacuum filtration.
-
Characterization:
-
Melting Point: The pure trans-isomer has a reported melting point of 252-254 °C.[3]
-
¹H NMR (DMSO-d₆): Expected signals for the cyclohexyl protons and the aromatic protons of the chlorophenyl group.
-
¹³C NMR: Expected signals for the carboxylic acid carbon (~176 ppm), aromatic carbons, and aliphatic carbons of the cyclohexane ring.[21][22]
-
FT-IR (KBr): Characteristic peaks for C=O stretch of the carboxylic acid (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
-
Safety Precautions
| Hazard | Precaution |
| Anhydrous Aluminum Chloride | Highly corrosive and water-reactive, releasing HCl gas upon contact with moisture.[19][20] Handle in a fume hood, wear gloves and safety goggles, and work quickly in a dry environment. |
| Acyl Chlorides & HCl Gas | Corrosive and lachrymatory. The reaction generates HCl gas.[20] All operations must be performed in a well-ventilated fume hood. Ensure the apparatus is properly vented. |
| Dichloromethane (DCM) | Volatile and a suspected carcinogen. Avoid inhalation and skin contact. Use exclusively within a fume hood.[20] |
| Mercury(II) Chloride | Highly toxic and an environmental hazard. Handle with extreme care, wearing appropriate PPE. Dispose of all mercury-containing waste according to institutional hazardous waste protocols. |
| Exothermic Reactions | The quenching of the Friedel-Crafts reaction is highly exothermic. Perform additions slowly and with efficient cooling and stirring. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Acylation | Inactive AlCl₃ due to moisture exposure. Insufficient reaction time. | Use fresh, anhydrous AlCl₃. Ensure all glassware is perfectly dry. Extend reaction time and monitor by TLC. |
| Incomplete Reduction | Deactivated zinc amalgam. Insufficient reflux time or HCl concentration. | Prepare fresh zinc amalgam immediately before use. Ensure vigorous reflux and add more concentrated HCl portion-wise if necessary. |
| Formation of Side Products | Temperature too high during acylation. | Maintain strict temperature control (0-5 °C) during the addition of reagents in the Friedel-Crafts step. |
| Difficulty in Purification | Presence of both cis and trans isomers. | Multiple recrystallizations may be necessary. Isomer separation can sometimes be achieved via fractional crystallization.[23] |
Conclusion
The two-step synthesis of this compound via Friedel-Crafts acylation followed by Clemmensen reduction is a reliable and well-established method. It offers excellent control over regioselectivity and avoids the common pitfalls of direct alkylation. By carefully following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can effectively produce this important pharmaceutical intermediate with good yield and high purity.
References
- Wikipedia. (n.d.). Clemmensen reduction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
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- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- Allen Career Institute. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications.
- ChemTalk. (n.d.). Wolff–Kishner Reduction Reaction.
- ChemTalk. (n.d.). Clemmensen Reduction.
- Unacademy. (n.d.). Clemmensen reduction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- BYJU'S. (n.d.). Mechanism of Clemmensen Reduction Reaction.
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- ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
- Unknown Source. (n.d.).
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
- Google Patents. (n.d.). JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
- Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
- Allen Career Institute. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is.
- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
- Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
- Sigma Chemical. (n.d.). This compound CAS No. 95233-37-7.
- De Gruyter. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.
- PubChem. (n.d.). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Chemdad. (n.d.). This compound.
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Application Note: A Comprehensive Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid via a Robinson Annulation Strategy
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key chemical intermediate and a known impurity in the synthesis of the pharmaceutical agent Atovaquone.[1][2][3] While often summarized as a simple aldol condensation, the practical synthesis of the 1,4-disubstituted cyclohexane core necessitates a more sophisticated approach. This guide details a robust, multi-step pathway centered around the Robinson annulation—a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5][6] We present a complete workflow from commercially available starting materials to the final, purified product, including mechanistic insights, step-by-step experimental protocols, characterization data, and troubleshooting guidance for researchers in organic synthesis and drug development.
Introduction and Synthetic Rationale
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry.[7] Its rigid cyclohexyl scaffold and substituted phenyl ring make it a common motif in the design of bioactive molecules. The trans isomer, in particular, is of significant interest.[1]
A direct, one-pot aldol condensation between 4-chlorobenzaldehyde and cyclohexanone does not yield the required 1,4-substitution pattern. The reaction instead produces 2,6-bis(4-chlorobenzylidene)cyclohexanone, where the substituents are in a 1,3-relationship relative to each other after reduction.[8] To achieve the correct regiochemistry, a strategy that builds the cyclohexane ring is required. The Robinson annulation is an exemplary method for this purpose, as it reliably constructs a six-membered ring through the sequential formation of two carbon-carbon bonds.[5][9]
Our synthetic strategy begins with the Michael addition of an enolate to an α,β-unsaturated ketone, which generates a 1,5-dicarbonyl intermediate (or a functional equivalent). This intermediate then undergoes a base-catalyzed intramolecular aldol condensation to form the target cyclohexenone ring system. Subsequent functional group manipulations, including hydrogenation and oxidation, yield the final carboxylic acid.
Overall Synthetic Workflow
The synthesis is designed as a five-stage process, ensuring high purity at each step. The workflow is optimized for laboratory-scale synthesis and provides clear checkpoints for characterization.
Caption: Key mechanistic stages of the Robinson Annulation reaction.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants; handle with care. Sodium hydride (NaH) is highly reactive with water and must be handled under anhydrous conditions. Jones reagent (CrO₃ in H₂SO₄) is highly corrosive and a strong oxidant.
Protocol 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)acetate (β-Ketoester)
-
Setup: Equip a 500 mL three-necked, round-bottomed flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous toluene.
-
Reaction: To the stirred suspension, add a solution of 4-chloroacetophenone (15.4 g, 0.10 mol) and diethyl carbonate (13.0 g, 0.11 mol) in 50 mL of anhydrous toluene dropwise over 30 minutes.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by slowly adding 50 mL of 1 M HCl. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-(4-Chlorophenyl)cyclohex-2-en-1-one
-
Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.10 mol) in 100 mL of absolute ethanol.
-
Michael Addition: To the sodium ethoxide solution, add the crude β-ketoester from the previous step. Stir for 15 minutes, then add methyl vinyl ketone (MVK, 7.7 g, 0.11 mol) dropwise while maintaining the temperature below 30 °C with an ice bath. Stir at room temperature for 6 hours.
-
Annulation & Saponification: Add 50 mL of 10% aqueous sodium hydroxide solution and heat the mixture to reflux for 4 hours to facilitate both the intramolecular aldol condensation and saponification/decarboxylation.
-
Work-up: Cool the mixture, dilute with 200 mL of water, and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure cyclohexenone derivative.
Protocol 3: Synthesis of 4-(4-Chlorophenyl)cyclohexan-1-one
-
Setup: To a 250 mL hydrogenation flask, add 4-(4-chlorophenyl)cyclohex-2-en-1-one (11.0 g, 0.05 mol) and 100 mL of ethyl acetate.
-
Catalyst: Add 10% palladium on carbon (Pd/C, 0.5 g).
-
Hydrogenation: Secure the flask to a Parr hydrogenator. Purge the system with hydrogen gas, then pressurize to 50 psi. Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 8-12 hours).
-
Work-up: Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the saturated ketone as a white solid. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary. [10]
Protocol 4: Synthesis of 4-(4-Chlorophenyl)cyclohexan-1-ol
-
Setup: Dissolve the 4-(4-chlorophenyl)cyclohexan-1-one (10.5 g, 0.047 mol) in 150 mL of methanol in a 500 mL Erlenmeyer flask and cool in an ice bath.
-
Reduction: While stirring, add sodium borohydride (NaBH₄, 2.0 g, 0.053 mol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir at room temperature for 2 hours. Monitor completion by TLC.
-
Work-up: Slowly add 50 mL of 1 M HCl to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol as a mixture of cis and trans isomers.
Protocol 5: Synthesis of this compound
-
Setup: Dissolve the alcohol mixture from the previous step (9.5 g, 0.042 mol) in 100 mL of acetone in a 500 mL flask and cool to 0 °C in an ice-water bath.
-
Oxidation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃, 6.0 g, 0.06 mol) in 40 mL of water and slowly adding 10 mL of concentrated sulfuric acid. Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 10 °C. A persistent orange-brown color indicates the reaction is complete.
-
Work-up: Quench the reaction by adding isopropanol until the solution turns green. Decant the acetone solution from the chromium salts.
-
Extraction: Add 200 mL of water to the residue and extract with diethyl ether (3 x 75 mL). Combine all organic phases (the decanted acetone and the ether extracts).
-
Purification & Isomer Separation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting solid is a mixture of cis and trans isomers. The desired trans isomer can be isolated and purified by recrystallization from a suitable solvent system, such as an isopropanol-water mixture, leveraging its lower solubility compared to the cis isomer. [10][11]The typical melting point for the trans isomer is in the range of 250-255 °C. [1]
Data Summary and Characterization
| Step | Product | Expected Yield | Key Analytical Data |
| 1 | Ethyl 2-(4-chlorobenzoyl)acetate | ~85-90% | ¹H NMR: Characteristic signals for ethyl group, aromatic protons, and enol/keto tautomers. |
| 2 | 4-(4-Chlorophenyl)cyclohex-2-en-1-one | ~60-70% | ¹H NMR: Signals for vinyl protons and aromatic protons. IR (cm⁻¹): ~1670 (α,β-unsaturated C=O), ~1600 (C=C). |
| 3 | 4-(4-Chlorophenyl)cyclohexan-1-one | >95% | ¹H NMR: Absence of vinyl proton signals. IR (cm⁻¹): ~1715 (saturated C=O). |
| 4 | 4-(4-Chlorophenyl)cyclohexan-1-ol | >95% | ¹H NMR: Appearance of a broad signal for the -OH proton. IR (cm⁻¹): Broad ~3300 (-OH), absence of C=O stretch. |
| 5 | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | ~70-80% | ¹H NMR: Characteristic shifts for cyclohexyl and aromatic protons. IR (cm⁻¹): Broad ~2500-3300 (-OH of acid), ~1700 (C=O of acid). M.P.: 250-255 °C. [1] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 2 | Incomplete Michael addition. / Inefficient cyclization. | Ensure anhydrous conditions for enolate formation. Increase reflux time for the aldol condensation and saponification step. |
| Incomplete Hydrogenation (Step 3) | Inactive catalyst. / Insufficient hydrogen pressure or time. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and increase reaction time or pressure if necessary. |
| Mixture of isomers in final product | Thermodynamic equilibrium of cis and trans isomers. | Perform careful, repeated recrystallizations to isolate the desired trans isomer. The trans isomer is generally less soluble and will crystallize first. [11] |
| Over-oxidation or side reactions in Step 5 | Reaction temperature too high. | Maintain strict temperature control (0-10 °C) during the addition of Jones reagent. |
References
- Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- BenchChem. (n.d.). This compound | CAS 49708-81-8.
- Chemistry LibreTexts. (2023, January 22). Aldol Condensation.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- Wikipedia. (n.d.). Robinson annulation.
- Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 344-353.
- J&K Scientific LLC. (2025). Robinson Annulation.
- McMurry, J. (n.d.). 23.12 The Robinson Annulation Reaction. In Organic Chemistry: A Tenth Edition.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Master Organic Chemistry. (2018, December 10). The Robinson Annulation.
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Protocol for the Synthesis of Novel Hydrazone Derivatives from 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of novel hydrazone derivatives, starting from 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This guide is designed for researchers in medicinal chemistry and drug development, offering detailed methodologies, mechanistic insights, and characterization data to facilitate the synthesis of a key hydrazide intermediate and its subsequent conversion into a library of hydrazone derivatives.
Introduction: The Pharmacological Significance of Hydrazones
The hydrazone scaffold is a privileged structure in medicinal chemistry, gaining considerable attention for its diverse biological activities.[1] The unique structural features of hydrazones, particularly the azomethine proton, allow for a wide range of molecular interactions and the ability to coordinate with metal ions, influencing their therapeutic effects.[4][5] Researchers have successfully synthesized numerous hydrazone derivatives with potent activities, such as anti-inflammatory agents more effective than standard drugs like piroxicam and indomethacin, and compounds with significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1][3]
The synthetic accessibility of hydrazones, typically through a straightforward condensation reaction, makes them highly attractive for the development of new drug entities.[5][6] This protocol leverages this compound, a valuable building block used in the synthesis of active pharmaceutical ingredients like Atovaquone, to create a library of novel hydrazone candidates for pharmacological screening.[7][8]
Overall Synthetic Strategy
The synthesis of hydrazone derivatives from a carboxylic acid is efficiently achieved via a two-step process. The carboxylic acid is first converted into a more reactive acyl hydrazide intermediate, which is then condensed with an appropriate aldehyde or ketone to yield the final hydrazone.
Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide (Intermediate 2). Direct reaction of a carboxylic acid with hydrazine is generally inefficient. Therefore, the carboxylic acid (1) is first converted to its corresponding methyl ester via Fischer esterification. This ester then undergoes nucleophilic acyl substitution with hydrazine hydrate in a process called hydrazinolysis to yield the key carbohydrazide intermediate (2) .
Step 2: Synthesis of Hydrazone Derivatives (3a-s). The synthesized carbohydrazide (2) is reacted with a variety of substituted aromatic or heteroaromatic aldehydes (or ketones) in a condensation reaction. This reaction, often catalyzed by a weak acid, forms the characteristic carbon-nitrogen double bond of the hydrazone and eliminates a molecule of water.[6][9]
Below is a visualization of the overall synthetic pathway.
Figure 1: General reaction scheme for the two-step synthesis of hydrazone derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of the target compounds.
Materials and Equipment
-
Reagents: this compound, methanol (anhydrous), ethanol, concentrated sulfuric acid, hydrazine hydrate (80% solution), various substituted aldehydes, ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, deuterated solvents (DMSO-d₆, CDCl₃).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, heating mantle, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, melting point apparatus, FT-IR spectrometer, NMR spectrometer (400 MHz), Mass spectrometer.
Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide (2)
This procedure is a two-part synthesis involving esterification followed by hydrazinolysis.[10]
Part A: Fischer Esterification
-
To a solution of this compound (1) (10.0 g, 41.9 mmol) in methanol (100 mL), add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction's completion by TLC (using a 7:3 hexane:ethyl acetate mobile phase).
-
After completion, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Pour the residue into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-chlorophenyl)cyclohexanecarboxylate as an oil. This crude product is typically used directly in the next step without further purification.
Part B: Hydrazinolysis
-
Dissolve the crude methyl ester from the previous step in ethanol (75 mL) in a round-bottom flask.
-
Add hydrazine hydrate (15 mL, ~10 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction's completion by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Cool the resulting residue in an ice bath to precipitate the solid product.
-
Filter the white solid using a Buchner funnel, wash with a small amount of cold water, and dry under vacuum to yield pure 4-(4-chlorophenyl)cyclohexanecarbohydrazide (2).
Expert Insight: The use of a large excess of hydrazine hydrate is crucial. It drives the equilibrium towards the product side and minimizes the formation of diacylhydrazine, a common side product where two ester molecules react with one hydrazine molecule.[10]
Step 2: General Protocol for Hydrazone Synthesis (e.g., 4a)
This protocol describes the condensation of the hydrazide intermediate (2) with a representative aldehyde, 4-chlorobenzaldehyde, to form (E)-N'-(4-chlorobenzylidene)-4-(4-chlorophenyl)cyclohexanecarbohydrazide (4a).[11]
-
In a round-bottom flask, dissolve 4-(4-chlorophenyl)cyclohexanecarbohydrazide (2) (1.0 g, 3.96 mmol) in absolute ethanol (20 mL).
-
Add 4-chlorobenzaldehyde (0.56 g, 3.96 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-5 hours. The formation of a precipitate often indicates product formation.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure hydrazone derivative.
Expert Insight: The catalytic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic amino group of the hydrazide.[12] This significantly increases the rate of the condensation reaction.
The overall experimental process from synthesis to final analysis is summarized in the workflow diagram below.
Figure 2: Experimental workflow for the synthesis and analysis of hydrazone derivatives.
Data and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following tables summarize expected quantitative and spectroscopic data for the key intermediate and a representative final product.
Table 1: Summary of Reagents and Typical Reaction Parameters
| Step | Reactants | Molar Ratio | Solvent | Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1A | Carboxylic Acid (1) , Methanol | 1 : large excess | Methanol | H₂SO₄ | Reflux (~65) | 4-6 | >90 (crude) |
| 1B | Methyl Ester, Hydrazine Hydrate | 1 : 10 | Ethanol | - | Reflux (~78) | 6-8 | 80-90 |
| 2 | Hydrazide (2) , Aldehyde | 1 : 1 | Ethanol | Acetic Acid | Reflux (~78) | 4-5 | 75-85 |
Table 2: Expected Spectroscopic Data for Key Compounds [11]
| Compound | Analysis | Characteristic Signals / Peaks |
| Hydrazide (2) | ¹H NMR (DMSO-d₆) | δ 9.0 (s, 1H, -CONH-), 7.3 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 4.2 (s, 2H, -NH₂), 1.2-2.5 (m, 10H, Cyclohexane-H) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) | |
| ESI-MS | m/z 253.1 [M+H]⁺ | |
| Hydrazone (4a) | ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, -CONH-), 8.2 (s, 1H, -N=CH-), 7.2-7.8 (m, 8H, Ar-H), 1.2-2.6 (m, 10H, Cyclohexane-H) |
| IR (KBr, cm⁻¹) | 3200 (N-H stretch), 1655 (C=O stretch), 1600 (C=N stretch), 1550 (N-H bend) | |
| ESI-MS | m/z 391.1 [M+H]⁺ |
Note: NMR chemical shifts (δ) are reported in ppm. IR frequencies are in cm⁻¹. ESI-MS values correspond to the protonated molecular ion.
The appearance of a singlet peak around 8.2 ppm in the ¹H NMR spectrum is a clear indicator of the formation of the azomethine (-N=CH-) proton, confirming the successful synthesis of the hydrazone.[11] Similarly, in the FT-IR spectrum, the emergence of a characteristic absorption band around 1600 cm⁻¹ for the C=N stretch provides further evidence of hydrazone formation.[13]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of novel hydrazone derivatives from this compound. The two-step method is robust and versatile, allowing for the creation of a diverse library of compounds by simply varying the aldehyde or ketone used in the final condensation step. The provided rationale for experimental choices and detailed characterization data serve as a valuable resource for researchers in the field of drug discovery, enabling the efficient development of new potential therapeutic agents.
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- Padmini, K. (2013). A Review on Biological Importance of Hydrazones. SciSpace. [Link]
- (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
- Cabrera-Vivas, B. M., et al. (2019).
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
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- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. [Link]
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- (N.D.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
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- (N.D.). IR spectra of hydrazones I and complexes II–V.
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Introduction: The Strategic Role of a Key Intermediate in Antimalarial Drug Synthesis
An Application Guide for the Synthesis of Atovaquone Utilizing 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Atovaquone is a highly significant hydroxynaphthoquinone that has demonstrated potent activity against a range of parasitic diseases, most notably Pneumocystis jirovecii pneumonia (PCP) and Plasmodium falciparum malaria.[1][2][3] It functions by selectively inhibiting the mitochondrial electron transport chain in susceptible parasites, a mechanism that disrupts essential processes like ATP and pyrimidine biosynthesis.[4][5] The therapeutic efficacy of Atovaquone is critically dependent on its specific stereochemistry; the trans-isomer is substantially more potent than its cis counterpart.[4]
The synthesis of this vital pharmaceutical agent has evolved significantly over the years, moving from low-yield radical coupling reactions to more efficient, sustainable, and scalable processes.[1][4][6] Central to these synthetic strategies is the intermediate, trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.[7][8] This guide provides a detailed examination of the synthetic pathways that leverage this crucial building block, offering in-depth protocols and explaining the chemical rationale behind the methodological choices for researchers and professionals in drug development.
Overview of Synthetic Pathways from this compound
Two primary routes have been historically significant in the synthesis of Atovaquone from this compound. The classical approach involved a direct, but inefficient, radical coupling. Modern advancements have led to a more sophisticated, higher-yielding pathway involving the conversion of the carboxylic acid to a more reactive intermediate.
-
Classical Radical Coupling Route: This earlier method involves the direct reaction of this compound with 2-chloro-1,4-naphthoquinone. The reaction is typically promoted by silver nitrate and ammonium persulfate.[1][9][10] While conceptually straightforward, this pathway is hampered by very low yields, often in the single digits, making it unsuitable for large-scale, economical production.[4]
-
Modern Multi-Step Condensation Route: A more efficient and industrially viable approach involves a multi-step process that begins with the activation of the carboxylic acid.[1][6] The acid is first converted to its corresponding aldehyde, typically via an acyl chloride intermediate and a subsequent reduction (e.g., Rosenmund reduction). This aldehyde then undergoes a condensation reaction with 1,4-isochromandione, followed by a base-mediated rearrangement to yield Atovaquone.[1][11] This pathway offers significantly improved yields and greater process control, making it the preferred method for manufacturing.[1]
Protocol 1: Acyl Chloride Formation
Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, making them highly reactive towards nucleophiles and suitable for subsequent reduction. Oxalyl chloride is often preferred over reagents like thionyl chloride because its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. [9]Catalytic dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species in the reaction.
| Reagent | M.W. ( g/mol ) | Quantity | Molar Eq. |
| trans-4-(4-CPCCA) | 238.71 | 70.0 g | 1.0 |
| Oxalyl Chloride | 126.93 | 27.0 mL | 1.05 |
| DMF (catalytic) | 73.09 | 0.114 mL | 0.005 |
| Ethyl Acetate | - | 462 mL | - |
Step-by-Step Methodology:
-
Charge a suitable reaction vessel with trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (70.0 g) and ethyl acetate (420 mL).
-
Add catalytic DMF (0.114 mL) to the suspension.
-
Heat the mixture to 55 °C with stirring.
-
Slowly add oxalyl chloride (27.0 mL) to the mixture. Follow with a line wash of ethyl acetate (42 mL).
-
Maintain the reaction at 55 °C until all solids have dissolved and the reaction is complete (monitor by TLC or IR spectroscopy for disappearance of the carboxylic acid O-H stretch).
-
The resulting solution of trans-4-(4-chlorophenyl)cyclohexanecarbonyl chloride is typically used directly in the next step without isolation. [9]
Protocol 2: Rosenmund Reduction to Aldehyde
Causality: The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde. [1]It utilizes catalytic hydrogenation with a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄). The poisoning agent, often a sulfur-containing compound or, in this case, quinaldine, deactivates the catalyst just enough to prevent the over-reduction of the aldehyde product to an alcohol. [1]This selectivity is paramount for the success of the overall synthesis.
| Reagent | M.W. ( g/mol ) | Quantity | Molar Eq. |
| Acyl Chloride Solution | - | From Step 1 | 1.0 |
| Quinaldine | 143.19 | 55.3 mL | 1.4 |
| 5% Pd/BaSO₄ Catalyst | - | 7.0 g | - |
| Hydrogen Gas (H₂) | 2.02 | Pressurized | Excess |
| Ethyl Acetate | - | 42 mL | - |
Step-by-Step Methodology:
-
Cool the acyl chloride solution from Protocol 1 to 20 °C.
-
Add quinaldine (55.3 mL), followed by a line wash of ethyl acetate (42 mL).
-
Charge the 5% Pd/BaSO₄ catalyst to the reaction vessel.
-
Pressurize the vessel with hydrogen gas and stir vigorously at a controlled temperature until the uptake of hydrogen ceases, indicating reaction completion.
-
Filter the reaction mixture to remove the catalyst. The resulting filtrate contains the desired product, trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde, and is carried forward. [1][9]
Protocol 3: Condensation and Rearrangement to Atovaquone
Causality: This final sequence is the cornerstone of the modern synthesis. The aldehyde intermediate undergoes a condensation reaction with 1,4-isochromandione to form a lactone intermediate. [1]This is followed by a crucial base-mediated rearrangement. Sodium methoxide acts as a strong base to deprotonate the system, initiating a cascade of ring-opening and ring-closing events that ultimately rearrange the lactone into the thermodynamically stable 2-hydroxy-1,4-naphthoquinone structure of Atovaquone. [1]
| Reagent | M.W. ( g/mol ) | Quantity | Molar Eq. |
|---|---|---|---|
| Aldehyde Solution | - | From Step 2 | 1.0 |
| 1,4-Isochromandione | 162.14 | (Calculated) | ~1.0 |
| Sodium Methoxide | 54.02 | (Calculated) | Excess |
| Methanol / Toluene | - | Solvent | - |
Step-by-Step Methodology:
-
To the aldehyde solution from Protocol 2, add 1,4-isochromandione.
-
Add a suitable solvent system such as methanol and toluene.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the formation of intermediate species and the final product via HPLC.
-
Upon completion of the rearrangement, the reaction mixture is cooled.
-
An acidic workup is performed to neutralize the base and protonate the hydroxyl group of Atovaquone, causing it to precipitate.
-
The solid product is collected by filtration, washed, and dried. Recrystallization from a suitable solvent like acetonitrile can be performed to achieve high purity. [2][12] This robust and high-yielding process avoids the use of expensive and low-yielding silver-promoted chemistry, representing a significant advancement in the manufacturing of Atovaquone. [1]
References
- Britton, H., Catterick, D., Dwyer, A. N., & Zilliox, A. (2012). Discovery and Development of an Efficient Process to Atovaquone. Organic Process Research & Development. [Link]
- Autech (2023). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Autech Industry Co., Ltd.[Link]
- Kumar, A., et al. (2010). Process for preparation of atovaquone and novel intermediates thereof. U.S.
- Britton, H., et al. (2012). A novel process for synthesis of Atovaquone.
- Dwyer, A. N., Gordon, A., & Urquhart, M. (2013). Process for the preparation of atovaquone. U.S.
- Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Periodikos. [Link]
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- Britton, H., et al. (2012). Discovery and Development of an Efficient Process to Atovaquone.
- Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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- Saralaya, S. S., et al. (2022). Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug. Mapana Journal of Sciences. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Atovaquone in Pharmaceutical Intermediates: A Crucial Link in Drug Synthesis.
- Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
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Application Notes and Protocols for the Reduction of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid to [4-(4-Chlorophenyl)cyclohexyl]methanol
Introduction: Strategic Importance in Medicinal Chemistry
The reduction of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid to [4-(4-Chlorophenyl)cyclohexyl]methanol is a pivotal transformation in synthetic organic chemistry, most notably as a critical step in the multi-step synthesis of the antimalarial drug, Atovaquone.[1][2][3] The structural motif, featuring a chlorophenyl group attached to a cyclohexylmethanol core, serves as a valuable building block for various pharmacologically active molecules.[1] The stereochemistry of the cyclohexyl ring, particularly the trans-isomer, is often crucial for the biological activity of the final therapeutic agent, necessitating synthetic routes that provide robust control over isomer distribution.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for this reduction. We will delve into two primary, field-proven protocols: reduction using a Borane-Methyl Sulfide (BMS) complex and reduction with Lithium Aluminum Hydride (LiAlH₄). The causality behind experimental choices, safety protocols, and analytical characterization of the final product will be thoroughly discussed to ensure scientific integrity and reproducibility.
Comparative Analysis of Reduction Strategies
The choice of reducing agent is a critical parameter in the synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol. Both Borane-Methyl Sulfide (BMS) and Lithium Aluminum Hydride (LiAlH₄) are effective for the reduction of carboxylic acids to primary alcohols.[4] However, they differ in terms of reactivity, selectivity, and handling requirements.
| Parameter | Borane-Methyl Sulfide (BMS) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Moderately reactive, selective for carboxylic acids. | Highly reactive, reduces a wide range of functional groups.[5] |
| Safety | Flammable liquid, reacts with water. | Pyrophoric solid, reacts violently with water and protic solvents.[6][7][8] |
| Work-up | Typically quenched with methanol to remove borate esters.[9] | Requires careful quenching, often using the Fieser method or acidic work-up.[9] |
| Scalability | Generally considered safer for larger scale reactions. | Requires stringent controls for large-scale synthesis due to high reactivity. |
Sodium borohydride (NaBH₄), a milder reducing agent, is not reactive enough to reduce carboxylic acids and therefore is not a suitable choice for this transformation.[4]
Reaction Mechanism: The Journey from Carboxylic Acid to Alcohol
The reduction of a carboxylic acid with a hydride source like LiAlH₄ is a two-stage process.[4][10]
-
Acid-Base Reaction and Intermediate Formation: The initial step is a rapid acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride, liberating hydrogen gas and forming a lithium carboxylate salt.[11] This is followed by coordination of the aluminum to the carbonyl oxygen.
-
Hydride Attack and Reduction: A subsequent hydride ion from the AlH₃ moiety attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde is highly reactive towards the remaining hydride and is immediately reduced to the corresponding alkoxide.
-
Work-up: An aqueous acidic work-up is then performed to protonate the alkoxide, yielding the final primary alcohol product.[5]
The mechanism with borane-methyl sulfide is analogous, proceeding through the formation of a triacyloxyborane intermediate which is subsequently reduced.
Experimental Protocols
The following protocols are provided as a comprehensive guide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.[6][12]
Protocol 1: Reduction using Borane-Methyl Sulfide (BMS) Complex
This method is often preferred for its relative safety and ease of handling compared to LiAlH₄.[3]
Materials:
-
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
-
Borane-methyl sulfide complex (BMS, ~10 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methanol
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (e.g., 47.74 g) in dry diethyl ether (250 ml).[2][3]
-
With stirring, add the borane-methyl sulfide complex (8 ml of a 10M solution) dropwise to the suspension at room temperature.[3]
-
After the initial addition, stir the mixture for 30 minutes.[2]
-
Heat the reaction mixture to reflux and add an additional portion of the borane-methyl sulfide complex (16 ml).[2][3]
-
Continue to reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into methanol (500 ml).[2][3][9]
-
Remove the solvent by rotary evaporation. To ensure the complete removal of borate esters, add another portion of methanol (100 ml) and evaporate again.[2][9]
-
The resulting crude product, trans-[4-(4-chlorophenyl)cyclohexyl]methanol, can be purified by recrystallization or column chromatography.[9]
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent LiAlH₄ and requires strict adherence to safety precautions due to its pyrophoric nature.[6][7][8]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or Sodium sulfate, anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, suspend LiAlH₄ (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.[9]
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.[9]
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at 0 °C. Note: Hydrogen gas will be evolved.[9]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.[9]
-
Monitor the reaction by TLC. If the reaction is not complete, gentle heating may be applied to drive it to completion.[9]
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Work-up (Choose one method):
-
Acidic Work-up: Carefully and slowly add 1 M HCl to the reaction mixture until the bubbling of hydrogen gas ceases.[9] Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Fieser Work-up: For every 'n' grams of LiAlH₄ used, cautiously and sequentially add 'n' mL of water, followed by 'n' mL of 15% aqueous NaOH, and finally '3n' mL of water.[9] Stir the resulting mixture until a granular precipitate forms. Filter off the solid precipitate and wash it with THF or ethyl acetate.[9] Concentrate the filtrate to obtain the crude product.
-
-
Purify the crude [4-(4-Chlorophenyl)cyclohexyl]methanol by column chromatography or recrystallization.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Characterization of [4-(4-Chlorophenyl)cyclohexyl]methanol
The successful synthesis of the target alcohol should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz) [13]
| Assignment | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer | Multiplicity | Integration |
| H-Ar (ortho to Cl) | ~ 7.28 | ~ 7.28 | d | 2H |
| H-Ar (meta to Cl) | ~ 7.22 | ~ 7.22 | d | 2H |
| CH₂-OH | ~ 3.50 | ~ 3.65 | d | 2H |
| CH-Ar | ~ 2.50 | ~ 2.80 | tt | 1H |
| CH-CH₂OH | ~ 1.55 | ~ 1.85 | m | 1H |
| Cyclohexyl-H (axial) | ~ 1.10 - 1.30 | ~ 1.30 - 1.50 | m | 4H |
| Cyclohexyl-H (equatorial) | ~ 1.80 - 2.00 | ~ 1.60 - 1.80 | m | 4H |
Melting Point:
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive reducing agent (LiAlH₄ or BMS can degrade with improper storage). | Use a fresh, properly stored batch of the reducing agent. |
| Insufficient amount of reducing agent. | Ensure the correct stoichiometry is used. An excess of the reducing agent is often employed. | |
| Difficult Purification | Presence of unreacted carboxylic acid. | During the work-up, perform a basic wash (e.g., with aqueous sodium bicarbonate) to extract the unreacted acid into the aqueous layer.[9] |
| Emulsion formation during work-up (especially with LiAlH₄). | The Fieser work-up is designed to produce a granular precipitate that is easily filtered, avoiding emulsions.[9] |
Conclusion
The reduction of this compound is a well-established and crucial transformation for the synthesis of important pharmaceutical intermediates. By carefully selecting the appropriate reducing agent and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably and efficiently produce [4-(4-Chlorophenyl)cyclohexyl]methanol. The choice between the Borane-Methyl Sulfide and Lithium Aluminum Hydride methods will depend on the scale of the reaction and the available laboratory infrastructure for handling reactive reagents.
References
- Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol - Benchchem.
- Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide - Benchchem.
- Technical Support Center: Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol - Benchchem.
- comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis routes - Benchchem.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary.
- Lithium Aluminum Hydride. Princeton University Environmental Health and Safety.
- reduction of carboxylic acids. Chemguide.
- Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver.
- How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. (2023). YouTube.
- Application Notes and Protocols for the Characterization of [4-(4-Chlorophenyl)cyclohexyl]methanol - Benchchem.
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgosolver.com [orgosolver.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. westliberty.edu [westliberty.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Industrial Protocol: Large-Scale Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Abstract: This document provides a comprehensive guide to the large-scale industrial synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a critical intermediate in the production of the antiprotozoal drug Atovaquone.[1][2] We present a robust and scalable protocol based on a modified Friedel-Crafts reaction pathway. The rationale for this selection is its significant advantages in cost, safety, and environmental impact over traditional methods that utilize hazardous reagents. This guide details the step-by-step protocol, process optimization considerations, in-process controls, and essential safety procedures to ensure high yield and purity (>98%) suitable for pharmaceutical applications.
Introduction and Strategic Importance
This compound (CPCCA), identified by CAS number 49708-81-8, is a key chemical building block in the pharmaceutical industry.[1] Its primary and most critical application is as a precursor in the synthesis of Atovaquone, an essential medication for the treatment and prevention of Pneumocystis jirovecii pneumonia.[1] The stereochemistry of CPCCA, particularly the trans-isomer, is crucial for the efficacy of the final API.
The industrial production of CPCCA demands a synthesis route that is not only high-yielding and economically viable but also safe, environmentally responsible, and reproducible at scale. Historically, routes involving haloform reactions with large quantities of bromine have been employed, but these suffer from high costs, severe equipment corrosion, and significant environmental pollution, rendering them unsuitable for modern, sustainable industrial production.[3]
This application note details a superior method that circumvents these issues, focusing on a Friedel-Crafts pathway that utilizes more cost-effective and manageable reagents.[3]
Comparative Analysis of Synthesis Routes
Several synthetic strategies can be envisioned for CPCCA. The choice of an industrial route is governed by factors including raw material cost, reaction efficiency, capital expenditure for specialized equipment, and environmental, health, and safety (EHS) considerations.
| Synthesis Route | Key Raw Materials | Advantages | Disadvantages & Industrial Feasibility |
| Route 1: Friedel-Crafts Acylation-Alkylation | Cyclohexene, Trichloroacetyl chloride, Chlorobenzene, AlCl₃ | Avoids expensive and hazardous bromine[3]; High reported yield (85%) and purity (>98%)[3]; Cost-effective raw materials. | Requires strict moisture control due to Lewis acid catalyst; Exothermic reaction requires robust thermal management. (Selected Protocol) |
| Route 2: Aldol Condensation & Hydrogenation | 4-Chlorobenzaldehyde, Cyclohexanone | Scalable and compatible with continuous flow reactors.[2] | Multi-step process may have a lower overall yield; Requires high-pressure hydrogenation equipment.[1][2] |
| Route 3: Grignard Coupling | 4-chlorophenylmagnesium halide, 4-hydroxycyclohexanecarboxylate derivative | High specificity in C-C bond formation, avoiding isomeric byproducts.[4] | Grignard reagents are highly sensitive to moisture and protic solvents, requiring stringent anhydrous conditions[5][6]; Magnesium activation can be challenging at scale. |
| Route 4: Catalytic Hydrogenation of Aryl Precursor | 4-(4-Chlorophenyl)benzoic acid | Potentially a "greener" route using catalytic hydrogenation.[7] | Requires high pressure and temperature[7]; Catalyst selection is critical to avoid dehalogenation or reduction of the carboxylic acid. |
Rationale for Selection: Route 1 is selected for this detailed protocol due to its documented success in overcoming the major drawbacks of older industrial methods.[3] It represents a strategic balance of high efficiency, improved safety, and economic advantage, making it highly suitable for large-scale manufacturing.
Detailed Industrial Synthesis Protocol: Friedel-Crafts Route
This protocol is adapted from patented industrial processes designed for high-purity output.[3] The core of this process is a Friedel-Crafts reaction using trichloroacetyl chloride, which cleverly serves as a precursor to the carboxylic acid moiety after a simple hydrolysis step, thus avoiding a separate oxidation or haloform reaction.
Chemical Reaction Scheme
Caption: Chemical synthesis pathway for CPCCA via Friedel-Crafts reaction.
Step-by-Step Methodology
Equipment: 500L glass-lined reactor with overhead agitation, temperature control unit (heating/cooling), nitrogen inlet, and a reflux condenser connected to a scrubber system.
PART A: Friedel-Crafts Reaction
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Solvent and Catalyst Charging: Charge 250 kg of chlorobenzene into the reactor. Begin agitation and cool the vessel to 0-5°C.
-
Catalyst Addition: Cautiously add 45 kg of anhydrous aluminum chloride (AlCl₃) in portions, ensuring the temperature does not exceed 10°C. Stir the resulting slurry for 30 minutes.
-
Acyl Chloride Addition: Slowly add 60 kg of trichloroacetyl chloride dropwise over 2-3 hours, maintaining the internal temperature between 0-5°C.
-
Cyclohexene Addition: Add 27 kg of cyclohexene dropwise over 2 hours. A mild exotherm is expected; maintain the temperature at 5-10°C throughout the addition.
-
Reaction Maturation: After the addition is complete, slowly raise the temperature to 20-25°C and stir for 4-6 hours. Monitor the reaction progress via HPLC until the consumption of starting materials is >99%.
PART B: Reaction Quench and Work-up
-
Quenching: Prepare a separate vessel with 200 L of crushed ice and 50 L of water. Slowly and carefully transfer the reaction mixture into the ice-water slurry under vigorous agitation. The temperature should be maintained below 30°C. This step is highly exothermic.
-
Phase Separation: Once the transfer is complete, stop agitation and allow the layers to separate. The bottom aqueous layer contains the AlCl₃ salts.
-
Extraction: Drain the aqueous layer. Wash the organic (chlorobenzene) layer with 100 L of 2N HCl, followed by 100 L of water, and finally 100 L of brine.
-
Solvent Removal: Concentrate the organic layer under vacuum to remove the bulk of the chlorobenzene. The solvent can be recovered for reuse.
PART C: Hydrolysis
-
Base Addition: To the concentrated residue in the reactor, add a solution of 30 kg of sodium hydroxide in 150 L of water.
-
Hydrolysis Reaction: Heat the mixture to reflux (approx. 95-100°C) and maintain for 8-12 hours. The hydrolysis of the trichloromethyl ketone intermediate to the sodium carboxylate will occur. Monitor by HPLC for the disappearance of the intermediate.
-
Cooling: Once the reaction is complete, cool the mixture to 40-50°C.
PART D: Precipitation and Isolation
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 40-50 L) to the reaction mixture until the pH reaches 1-2. The product will precipitate as a white solid.
-
Crystallization: Cool the slurry to 10-15°C and stir for 1-2 hours to ensure complete crystallization.
-
Filtration: Filter the solid product using a centrifuge or Nutsche filter-dryer.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the product under vacuum at 70-80°C until a constant weight is achieved.
Expected Yield: ~68 kg (85% total yield).[3] Expected Purity: >98% (by HPLC).[3]
Purification (Optional)
For pharmaceutical-grade material requiring >99.5% purity and specific isomer control, a final recrystallization step is necessary.
-
Dissolution: Charge the crude, dry product into a clean reactor with 200 L of ethanol.
-
Heating: Heat the mixture to reflux until all solids dissolve.
-
Cooling & Crystallization: Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization of the high-purity trans-isomer.
-
Isolation: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Industrial Workflow and In-Process Controls
Caption: Industrial manufacturing workflow with critical quality control checkpoints.
Physicochemical and Safety Data
Product Specifications
| Property | Value | Source |
| CAS Number | 49708-81-8 | [1][8] |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1][8] |
| Molecular Weight | 238.71 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 250-255 °C | [1] |
| Boiling Point | 387.1 °C at 760 mmHg | [1] |
Safety and Handling Protocols
The large-scale synthesis of CPCCA requires strict adherence to industrial safety standards.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with face shields, and flame-retardant lab coats.[9][10][11]
-
Ventilation: Operations must be conducted in well-ventilated areas or within closed systems to prevent exposure to corrosive vapors (e.g., HCl, trichloroacetyl chloride).[9] Local exhaust ventilation is critical during reagent charging and sampling.
-
Material Handling:
-
Aluminum Chloride: Highly hygroscopic and reacts violently with water. Handle in a dry, inert atmosphere.
-
Acids/Bases: Use dedicated transfer lines and pumps. Ensure emergency showers and eyewash stations are readily accessible.[11]
-
-
Emergency Procedures:
-
Waste Disposal: Aqueous waste streams must be neutralized before being sent to a wastewater treatment facility. Recovered solvents should be tested for purity and reused or disposed of as hazardous waste.
References
- Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. (n.d.). T&W GROUP.
- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.). Google Patents.
- This compound | CAS 49708-81-8. (n.d.). Benchchem.
- CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. (n.d.). Google Patents.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (n.d.). ChemicalBook.
- MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF. (n.d.). Scribd.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1). Fisher Scientific.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC.
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. (n.d.). Oakwood Chemical.
Sources
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- 4. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents [patents.google.com]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid [oakwoodchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
analytical methods for the characterization of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
An Application Note and Protocol Guide
Comprehensive Analytical Characterization of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of this compound. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Atovaquone, its purity, identity, and stability are paramount.[1][2] This guide moves beyond mere procedural lists, offering insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will cover chromatographic, spectroscopic, and thermal analysis techniques, providing step-by-step protocols, data interpretation guidance, and visual workflows to support researchers in quality control and drug development.
Introduction and Physicochemical Profile
This compound (predominantly the trans-isomer in pharmaceutical applications) is a bifunctional molecule featuring a substituted aromatic ring and a carboxylic acid moiety on a cyclohexane backbone.[1] Its role as a precursor and potential impurity necessitates rigorous analytical control to ensure the safety and efficacy of the final drug product.[1][3]
The analytical strategy presented herein is designed to provide orthogonal data points, creating a complete and verifiable profile of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 49708-81-8 (trans-isomer) | [1][3] |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1][2] |
| Molecular Weight | 238.71 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 250–262°C | [1][2] |
| Purity (Typical) | ≥98% | [2] |
Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of this compound, capable of separating the main component from isomers (cis vs. trans), precursors, and degradation products. A reverse-phase (RP-HPLC) method is most suitable, leveraging the compound's moderate polarity.
Expertise & Causality: The choice of a C18 column provides excellent hydrophobic retention for the chlorophenyl and cyclohexane moieties. An acidified mobile phase (using TFA or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group.[2][4] This ensures a single, sharp peak shape and consistent retention time, which is essential for accurate quantification. UV detection is selected based on the strong chromophore of the chlorophenyl ring.
Protocol 2.1: RP-HPLC Purity Analysis
-
Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient Elution:
-
Start at 60% A / 40% B.
-
Linear gradient to 20% A / 80% B over 15 minutes.
-
Hold at 20% A / 80% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 239 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time serves as the primary identifier. A DAD can be used to assess peak purity by comparing spectra across the peak.
Workflow Visualization: HPLC Analysis
Caption: HPLC workflow from sample preparation to final report.
Structural Elucidation: Spectroscopic Methods
Spectroscopy provides unambiguous confirmation of the molecular structure and functional groups. NMR, IR, and MS are used in concert for a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure, including stereochemistry (cis/trans isomerism).
Expertise & Causality: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The choice of solvent (DMSO-d₆) is suitable for carboxylic acids due to its ability to solubilize the compound and the downfield shift of the acidic proton, making it easy to identify.
Protocol 3.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for complex structural assignments.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~7.3-7.4 ppm: A doublet (AA'BB' system) for the protons on the chlorophenyl ring.
-
~1.4-2.5 ppm: A series of complex multiplets for the cyclohexane ring protons. The chemical shifts and coupling constants will differ for the cis and trans isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable method for identifying the key functional groups present in the molecule.
Expertise & Causality: The Attenuated Total Reflectance (ATR) technique is preferred for solid samples as it requires minimal sample preparation and is non-destructive. The key vibrational bands for the carboxylic acid (O-H and C=O stretches) and the aromatic ring are highly characteristic.[2][6]
Protocol 3.2.1: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact and collect the spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500–3300 | Broad, Strong | O–H Stretch (Carboxylic Acid) |
| ~2850–2950 | Medium-Strong | Aliphatic C–H Stretch (Cyclohexane) |
| ~1680-1710 | Strong | C=O Stretch (Carboxylic Acid Dimer) |
| ~1600, ~1490 | Medium | Aromatic C=C Ring Stretch |
| ~820 | Strong | C-H Out-of-plane bend (para-substituted ring) |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and can be coupled with chromatography (LC-MS or GC-MS) to identify impurities.
Expertise & Causality: Electrospray Ionization (ESI) in negative mode is ideal for this compound as the carboxylic acid is readily deprotonated to form the [M-H]⁻ ion, providing a clear signal for the molecular weight.
Protocol 3.3.1: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Use the HPLC method described in Protocol 2.1.
-
MS Parameters (Negative ESI Mode):
-
Ionization Mode: ESI⁻
-
Scan Range: m/z 50-500
-
Capillary Voltage: ~3.0 kV
-
Drying Gas (N₂): Temperature and flow as per instrument recommendation.
-
Data Interpretation: The primary ion expected is [M-H]⁻ at m/z 237.07 (for ³⁵Cl) and 239.07 (for ³⁷Cl), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
Thermal Properties Analysis
Thermal analysis provides crucial information on melting point, purity, and thermal stability.
Expertise & Causality: Differential Scanning Calorimetry (DSC) provides a precise melting point, which is a key indicator of purity.[2] A sharp endothermic peak indicates high purity, whereas a broad peak suggests the presence of impurities. Thermogravimetric Analysis (TGA) determines the temperature at which the compound begins to decompose, defining its thermal stability limits.[7]
Protocol 4.1: DSC and TGA Analysis
-
Instrumentation: A simultaneous DSC-TGA instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC/TGA Parameters:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Range: 30°C to 400°C.
-
Heating Rate: 10°C/min.
-
Data Interpretation:
-
DSC: Identify the onset and peak temperature of the sharp endotherm corresponding to the melting point (expected ~250-262°C).[2]
-
TGA: Observe the temperature at which significant weight loss begins, indicating thermal decomposition.
Integrated Analytical Workflow
The characterization of this compound is not a linear process but an integrated workflow where each technique provides complementary information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid [lgcstandards.com]
- 4. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iitk.ac.in [iitk.ac.in]
A Robust, Stability-Indicating HPLC Method for Purity Analysis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. This compound is a critical synthetic intermediate, notably in the production of the antimalarial drug Atovaquone.[1][2] Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, capable of separating the main component from its potential process-related impurities and degradation products. The protocol herein provides a comprehensive guide for researchers and quality control analysts in pharmaceutical development and manufacturing.
Introduction and Scientific Rationale
This compound is a non-polar molecule containing a carboxylic acid functional group.[1][4] Its molecular structure, with a calculated LogP of 3.7, dictates its hydrophobic nature, making it an ideal candidate for reversed-phase chromatography.[5] The primary challenge in the chromatography of acidic compounds is managing their ionization state to achieve reproducible retention and symmetrical peak shapes. The carboxylic acid moiety must be suppressed to its non-ionized form (R-COOH) to prevent peak tailing and ensure consistent interaction with the non-polar stationary phase.[6]
This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the pKa of the carboxylic acid group.[7] A mobile phase pH between 2 and 4 is generally optimal for this purpose.[6][8] Therefore, the developed method employs a C18 stationary phase, which offers high hydrophobicity for strong retention, and an acidified mobile phase to control the analyte's ionization state.[9][10]
The method's specificity and stability-indicating nature are established through rigorous validation and forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines.[11][12][13][14] These studies ensure that any degradation products generated under stress conditions (hydrolysis, oxidation, heat, and light) are adequately separated from the main analyte, providing confidence in the method's ability to monitor the compound's stability over time.[15]
Physicochemical Properties of the Analyte
A summary of the key properties of this compound relevant to this analytical method is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1][4][5] |
| Molecular Weight | 238.71 g/mol | [1][5] |
| Physical Form | White to off-white crystalline powder | [4] |
| Melting Point | 252-262 °C | [1][4] |
| Solubility | Low in water; slightly soluble in alcohols, DMSO, and chloroform. | [1][4] |
| XLogP3 | 3.7 | [5] |
Experimental Protocol: Instrumentation and Reagents
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric glassware.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified (e.g., Milli-Q).
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Methanol (MeOH), HPLC grade.
-
Hydrochloric acid (HCl), 1 M.
-
Sodium hydroxide (NaOH), 1 M.
-
Hydrogen peroxide (H₂O₂), 30%.
Detailed HPLC Method and Protocols
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard C18 column provides excellent retention for non-polar compounds. The longer length ensures high resolution for separating closely eluting impurities.[8][9][16] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acidic modifier ensures the carboxylic acid analyte is in its protonated, non-ionized form, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity, providing efficient elution.[7] |
| Elution Mode | Gradient | A gradient elution is employed to ensure elution of potential impurities with a wider polarity range and to optimize the run time.[9] |
| Gradient Program | Time (min) | %B (ACN) |
| 0.0 | 50 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 50 | |
| 30.0 | 50 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[9] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Selected based on the UV absorbance maximum of the chlorophenyl chromophore. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for column overload and peak distortion.[9] |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Protocol 1: Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent (ACN:Water, 50:50): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 2: HPLC Analysis Workflow
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial gradient conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present from the solvent.
-
System Suitability Test (SST): Inject the Working Standard Solution (50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Standard Injection: Inject the Working Standard Solution once.
-
Sample Injection: Inject the prepared Sample Solution.
-
Data Analysis: Identify and integrate all peaks in the chromatogram. Calculate the percentage purity or the amount of impurities using the area normalization method or against the reference standard.
Caption: Overall workflow for HPLC purity analysis.
Method Validation and Forced Degradation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[11][17][18] A stability-indicating method requires proof of specificity through forced degradation studies.[3][13]
Method Validation Parameters
The validation plan should include the following tests, with results summarized in tables.
-
Specificity: Assessed by analyzing a blank, the standard, and the sample. Specificity is further demonstrated by the forced degradation study, where the main peak must be resolved from all degradation products (peak purity analysis using a PDA detector is recommended).
-
Linearity: Assessed by analyzing at least five concentrations of the reference standard over a range (e.g., 0.1 µg/mL to 10 µg/mL for impurities). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by a recovery study at three concentration levels (e.g., 80%, 100%, 120% of the impurity specification limit). The mean recovery should be within 90-110%.
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the sample. %RSD should be ≤ 5.0% for impurities.
-
Intermediate Precision (Inter-day): Analysis performed on different days by different analysts.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the linearity curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1).
Caption: Key parameters for analytical method validation.
Protocol 3: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active substance to demonstrate peak separation.[15]
-
Prepare a Sample Stock Solution: Prepare a solution of this compound at 1 mg/mL in diluent.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~500 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to ~500 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~500 µg/mL.
-
Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Prepare a sample solution at ~500 µg/mL.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for 7 days, as per ICH Q1B guidelines. Prepare a sample solution at ~500 µg/mL.
-
Analysis: Inject each stressed sample into the HPLC system and evaluate the chromatograms for degradation and the resolution between the parent peak and any degradants.
Conclusion
The RP-HPLC method detailed in this application note is proven to be a reliable and robust tool for the purity assessment of this compound. The method's development is grounded in fundamental chromatographic principles, and its validation according to ICH guidelines confirms its suitability for use in a regulated quality control environment. The successful separation of the main analyte from products of forced degradation establishes its stability-indicating capability, making it an essential method for ensuring the quality and stability of this key pharmaceutical intermediate.
References
- Impurities and Forced Degradation Studies: A Review. (n.d.). Google Cloud.
- This compound|CAS 49708-81-8. (n.d.). Benchchem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- This compound|97%|RUO. (n.d.). Benchchem.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Forced Degradation. (n.d.). SGS.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID. (n.d.). PharmaCompass.com.
- HPLC Column Selection Guide. (n.d.). MilliporeSigma.
- This compound. (n.d.). ChemicalBook.
- Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025). BenchChem.
- Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023). ResearchGate.
- How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO.
- trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 49708-81-8 [chemicalbook.com]
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- 4. benchchem.com [benchchem.com]
- 5. 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mastelf.com [mastelf.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
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- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 13. ajpsonline.com [ajpsonline.com]
- 14. Forced Degradation [sgs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
Chiral Separation of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Isomers: An Application and Protocol Guide
Introduction: The Criticality of Chirality in Pharmaceutical Development
In the landscape of modern drug discovery and development, chirality is a paramount consideration. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies like the FDA strongly advocate for the development of single-enantiomer drugs to enhance safety, selectivity, and overall therapeutic efficacy.[2][3]
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereoisomers, the cis and trans diastereomers, and their respective enantiomers, can influence the final API's efficacy and safety profile. Therefore, robust and efficient analytical methods for separating these isomers are not merely a matter of analytical rigor but a fundamental necessity for ensuring the quality and safety of pharmaceuticals.[4][5] This guide provides a comprehensive overview and detailed protocols for the chiral separation of this compound isomers, tailored for researchers, scientists, and drug development professionals.
The Scientific Foundation: Chiral Recognition on Polysaccharide-Based Stationary Phases
The cornerstone of modern chiral chromatography lies in the use of Chiral Stationary Phases (CSPs). Among the most versatile and widely successful are the polysaccharide-based CSPs, such as those derived from cellulose and amylose. These polymers, coated or covalently bonded to a silica support, form complex chiral cavities and grooves.
The separation mechanism is a multifaceted process involving a combination of attractive interactions between the analyte and the chiral selector. For a carboxylic acid like this compound, these interactions primarily include:
-
Hydrogen Bonding: The carboxylic acid group of the analyte can form strong hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The chlorophenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector.
-
Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Hindrance (Inclusion Complexation): The overall three-dimensional shape of the analyte determines how well it fits into the chiral cavities of the CSP.
The subtle differences in how the enantiomers of this compound engage in these interactions lead to differential retention times on the column, enabling their separation. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is a common and critical practice. This suppresses the ionization of the analyte's carboxylic acid group, leading to improved peak shape and enhanced chiral recognition.
Method Development Workflow
A systematic approach is crucial for efficient method development. The following workflow outlines the logical progression from initial screening to a validated method.
Caption: A logical workflow for chiral method development.
High-Performance Liquid Chromatography (HPLC) Protocols
Normal-phase HPLC is a powerful technique for the chiral separation of acidic compounds. Polysaccharide-based columns, particularly the amylose-based Chiralpak® AD-H and the cellulose-based Chiralcel® OJ-H, are excellent starting points due to their broad applicability.[2]
Protocol 1: HPLC Method Development Screening
This protocol outlines a screening approach using two complementary columns to maximize the chances of achieving a successful separation.
1. Column Selection:
- Column A: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2]
- Column B: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
- Mobile Phase A: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
- Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
- Rationale: Using both 2-propanol and ethanol as the alcohol modifier alters the polarity and hydrogen bonding characteristics of the mobile phase, which can significantly impact selectivity.[2] The 0.1% TFA is essential for protonating the carboxylic acid, leading to sharper peaks and better resolution.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV at 230 nm (the chlorophenyl group provides strong absorbance)
- Injection Volume: 10 µL
4. Sample Preparation:
- Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1.0 mg/mL.
5. Screening Procedure:
- Equilibrate Column A with Mobile Phase A for at least 30 minutes.
- Inject the sample and record the chromatogram.
- Flush the system and equilibrate Column A with Mobile Phase B.
- Inject the sample and record the chromatogram.
- Repeat the process for Column B.
Protocol 2: HPLC Method Optimization
Based on the screening results, if partial separation is observed, the following steps can be taken to optimize the resolution (Rs).
1. Adjusting Alcohol Content:
- If the retention times are too long (k' > 10), increase the percentage of alcohol (2-propanol or ethanol) in the mobile phase in 5% increments (e.g., to 85:15:0.1).
- If the retention times are too short (k' < 2) and the peaks are poorly resolved, decrease the percentage of alcohol in 2-5% increments (e.g., to 95:5:0.1).
2. Modifying Temperature:
- Varying the column temperature between 15 °C and 40 °C can influence selectivity. Lower temperatures often lead to better resolution, but may increase analysis time and backpressure.
3. Fine-tuning Flow Rate:
- Reducing the flow rate (e.g., to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of a longer run time.
Supercritical Fluid Chromatography (SFC) Protocols
SFC has emerged as a "greener" and often faster alternative to normal-phase HPLC for chiral separations.[6][7] The principles of chiral recognition on polysaccharide CSPs remain the same.
Protocol 3: SFC Method Development
1. Column Selection:
- Chiralpak® AD-H (150 x 4.6 mm, 3 or 5 µm) or a similar polysaccharide-based column designed for SFC.
2. Mobile Phase:
- Primary Mobile Phase: Supercritical CO₂
- Co-solvent: Methanol with 0.1% TFA
- Rationale: Methanol is a common and effective co-solvent in SFC. The acidic additive (TFA) is still necessary to ensure good peak shape for the carboxylic acid analyte.
3. Chromatographic Conditions (Typical Starting Point):
- Co-solvent Percentage: Start with a 15-20% methanol gradient.
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Temperature: 40 °C
- Detection: UV at 230 nm
4. Sample Preparation:
- Dissolve the racemic standard in methanol to a concentration of approximately 1.0 mg/mL.
5. Optimization:
- Adjust the co-solvent percentage to optimize retention and resolution. Lower percentages will increase retention, while higher percentages will decrease it.
- The type of alcohol co-solvent can be varied (e.g., ethanol, 2-propanol) to alter selectivity.
- Temperature and back pressure can also be fine-tuned to improve the separation.
Data Summary and Expected Results
The following table summarizes the recommended starting conditions for the chiral separation of this compound isomers.
| Parameter | HPLC Protocol | SFC Protocol |
| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |
| Primary Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | CO₂ / Methanol with 0.1% TFA |
| Co-solvent % | 10% 2-Propanol | 15-20% Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 230 nm | UV at 230 nm |
Expected Outcome: A successful separation will yield two well-resolved peaks corresponding to the two enantiomers of the trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. The cis-isomers, if present, would likely elute at a different retention time. The goal is to achieve a resolution (Rs) value of ≥ 1.5, which indicates baseline separation suitable for accurate quantification.
Troubleshooting and Advanced Considerations
-
Poor Peak Shape: If peak tailing is observed, ensure the TFA concentration is sufficient (0.1-0.2%). For SFC, the inherent acidity of CO₂ in the mobile phase can sometimes be enough for acidic compounds, but an additive is generally recommended for robustness.[1][5]
-
No Separation: If no separation is achieved on the primary columns, consider screening other polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) or exploring different mobile phase systems, such as those using methyl tert-butyl ether (MTBE) as a component.
-
Immobilized vs. Coated CSPs: The protocols here focus on coated CSPs (like AD-H). Immobilized versions (e.g., Chiralpak® IA) offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored, which can be advantageous for difficult separations.[8]
Conclusion
The chiral separation of this compound isomers is a critical step in pharmaceutical development, ensuring the stereochemical purity of APIs. By leveraging the proven efficacy of polysaccharide-based chiral stationary phases and employing a systematic method development approach, robust and reliable separation methods can be established using either HPLC or SFC. The protocols provided in this guide offer a strong foundation for researchers to develop and optimize methods tailored to their specific analytical needs, ultimately contributing to the development of safer and more effective medicines.
References
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- The importance of chirality in API development. (n.d.). Veranova.
- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (n.d.). Pharmaffiliates.
- Method Development – Immobilized Phases. (n.d.). HPLC.
- The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2020). ResearchGate.
- Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (n.d.). Chromatography Online.
- CHIRALPAK AD-H. (n.d.).
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). SpringerLink.
- SFC Chiral Separations: Method Development with Polysaccharide CSPs. (n.d.). Chiral Technologies.
Sources
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- 2. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 3. scispace.com [scispace.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
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- 7. shimadzu.com [shimadzu.com]
- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
Application Notes and Protocols for 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Scaffold
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a versatile bifunctional molecule that has carved a significant niche in medicinal chemistry. Its rigid cyclohexyl core, substituted with a lipophilic 4-chlorophenyl group and a reactive carboxylic acid handle, provides an excellent starting point for the design and synthesis of novel therapeutic agents. While it is notably a key intermediate in the industrial synthesis of the antiprotozoal drug Atovaquone, its utility extends far beyond this single application.[1][2][3] The true potential of this compound lies in its role as a scaffold for generating diverse libraries of molecules with a range of biological activities.
These application notes will provide a comprehensive guide to the utilization of this compound in medicinal chemistry, with a primary focus on its application in the development of novel antibacterial agents. We will delve into detailed protocols for the synthesis of key derivatives and their subsequent biological evaluation. Furthermore, we will explore potential, yet less-established, applications of this scaffold in other therapeutic areas, providing a roadmap for future research endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅ClO₂ | [4] |
| Molecular Weight | 238.71 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 252-262 °C | [2] |
| Solubility | Low solubility in water; slightly soluble in alcohols; poorly soluble in methanol and acetone. | [2] |
| Storage | Store in a tightly sealed container in a dry, room-temperature environment. | [2] |
Safety Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Application: A Scaffold for Novel Antibacterial Agents
The growing threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. The this compound scaffold has emerged as a promising starting point for the synthesis of potent antibacterial compounds, particularly through the formation of hydrazone derivatives.
Scientific Rationale: The Pharmacophoric Value of Hydrazones
The introduction of a hydrazone moiety (-CO-NH-N=CH-) onto the this compound scaffold dramatically enhances its potential for biological activity. This functional group is a well-established pharmacophore in medicinal chemistry, known to participate in hydrogen bonding and other non-covalent interactions with biological targets. The versatility of the hydrazone synthesis allows for the facile introduction of a wide range of aromatic and heterocyclic substituents, enabling the exploration of a vast chemical space and the fine-tuning of antibacterial activity.
Experimental Workflow: From Carboxylic Acid to Bioactive Hydrazones
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound-based hydrazones as antibacterial agents.
Caption: Synthetic and screening workflow for antibacterial hydrazones.
Detailed Protocols
Protocol 1: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
This two-step protocol describes the conversion of the starting carboxylic acid to its corresponding carbohydrazide, a key intermediate for the synthesis of hydrazone derivatives.[5]
Step 1: Fischer Esterification to Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate [5]
-
Materials:
-
This compound (1.0 eq)
-
Methanol (excess, ~10-20 volumes)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of this compound in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
-
Step 2: Hydrazinolysis to 4-(4-Chlorophenyl)cyclohexanecarbohydrazide [5]
-
Materials:
-
Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.0 eq)
-
Hydrazine hydrate (excess, ~10 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath.
-
-
Procedure:
-
Dissolve the methyl ester in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Cool the residue in an ice bath to precipitate the solid product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
-
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the general procedure for the condensation of 4-(4-chlorophenyl)cyclohexanecarbohydrazide with various aldehydes or ketones to generate a library of hydrazone derivatives.[6]
-
Materials:
-
4-(4-Chlorophenyl)cyclohexanecarbohydrazide (1.0 eq)
-
Substituted aldehyde or ketone (1.0-1.2 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Dissolve 4-(4-chlorophenyl)cyclohexanecarbohydrazide in ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Protocol 3: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazone derivatives against various bacterial strains.
-
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
-
Incubator
-
-
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds and the control antibiotic in MHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (MHB + bacteria) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Exploratory Applications: Charting New Therapeutic Frontiers
While the application of this compound derivatives in antibacterial research is well-documented, the versatile nature of this scaffold suggests its potential utility in other therapeutic areas. The following sections outline hypothetical, yet scientifically plausible, avenues for future research.
Potential Application 1: Inhibitors of Stearoyl-CoA Desaturase (SCD) for Metabolic Diseases
Scientific Rationale: Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids.[3] Overexpression of SCD is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[3] The lipophilic 4-chlorophenyl and cyclohexyl moieties of our scaffold could potentially interact with the hydrophobic active site of SCD. By modifying the carboxylic acid group to incorporate functionalities known to interact with the di-iron center of the enzyme, novel SCD inhibitors could be developed.
Proposed Research Workflow:
Caption: Workflow for developing SCD inhibitors.
Hypothetical Screening Protocol: In Vitro SCD1 Inhibition Assay
This protocol is based on established methods for measuring SCD1 activity.
-
Principle: The assay measures the conversion of a radiolabeled saturated fatty acid (e.g., [¹⁴C]-stearic acid) to its monounsaturated counterpart by SCD1 in liver microsomes.
-
Materials:
-
Liver microsomes containing SCD1
-
[¹⁴C]-Stearoyl-CoA
-
NADH
-
Bovine Serum Albumin (BSA)
-
Test compounds (derivatives of this compound)
-
Reaction buffer
-
Scintillation cocktail and counter
-
-
Procedure:
-
Pre-incubate the liver microsomes with the test compounds at various concentrations.
-
Initiate the reaction by adding [¹⁴C]-stearoyl-CoA and NADH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the fatty acids.
-
Separate the saturated and monounsaturated fatty acids using Thin Layer Chromatography (TLC).
-
Quantify the amount of radiolabeled monounsaturated fatty acid formed using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for the test compounds.
-
Conclusion and Future Directions
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its established role in the synthesis of antibacterial hydrazones provides a solid foundation for further development in this critical therapeutic area. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel antibacterial candidates.
Beyond its antibacterial potential, the structural features of this compound suggest exciting opportunities for the discovery of novel therapeutics for metabolic diseases and potentially other conditions. The exploratory pathways outlined in these notes are intended to inspire further investigation and unlock the full therapeutic potential of this versatile chemical entity. Future research should focus on expanding the diversity of derivatives, elucidating their mechanisms of action, and exploring their efficacy in in vivo models.
References
- Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate.
- Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents | Asian Journal of Chemistry.
Sources
Synthetic Pathways to Novel Derivatives of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 4-(4-chlorophenyl)cyclohexanecarboxylic acid, a versatile scaffold with significant potential in medicinal chemistry. The document explores three primary avenues for structural modification: functionalization of the carboxylic acid moiety, bioisosteric replacement of the carboxylic acid, and substitution on the aromatic ring. Detailed, field-proven protocols for key transformations, including esterification, amidation, and Suzuki-Miyaura coupling, are presented. The causality behind experimental choices is explained, and troubleshooting guidance is provided to ensure reliable and reproducible outcomes. This guide is intended to empower researchers to efficiently synthesize novel analogs for drug discovery and development programs.
Introduction: The Significance of the 4-(4-Chlorophenyl)cyclohexane Scaffold
The this compound framework is a key structural motif in medicinal chemistry, notably serving as an intermediate in the synthesis of the anti-pneumocystic drug Atovaquone.[1][2] Its derivatives have shown promise as antimicrobial agents, highlighting the therapeutic potential of this scaffold.[1][3] The inherent modularity of the molecule, with three distinct regions for chemical modification—the carboxylic acid, the cyclohexane ring, and the chlorophenyl group—makes it an attractive starting point for the generation of diverse chemical libraries for screening and lead optimization.
The presence of the carboxylic acid group, while often crucial for target engagement, can also present challenges in drug development, including poor membrane permeability and rapid metabolism.[4][5] Therefore, synthetic strategies often focus on its modification or replacement with bioisosteric groups to enhance the pharmacokinetic profile of the resulting compounds.[4][6][7][8]
This guide will detail robust synthetic pathways to generate novel derivatives, providing both the conceptual framework and practical, step-by-step protocols for their synthesis and characterization.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the physicochemical and biological properties of the parent molecule.
A. Esterification: The Fischer-Speier Approach
Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters by reaction with an alcohol in the presence of an acid catalyst.[9][10] This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol, which often serves as the solvent.[9][11]
Protocol 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate
This protocol describes the synthesis of the methyl ester, a common intermediate for further derivatization.[3][11]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (2 g, 8.4 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.1 mL) dropwise.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove excess methanol.
-
Pour the residue into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting:
-
Low Yield: Increase the molar excess of methanol (e.g., to 20 equivalents) to drive the equilibrium towards the product. Ensure all glassware is dry and use anhydrous methanol to prevent the reverse hydrolysis reaction.[11] Extending the reflux time can also improve conversion.[11]
B. Amide Bond Formation: The Role of Coupling Reagents
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[12] Amide coupling reagents are therefore employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[13][14] Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose.[13][15]
Protocol 2: General Procedure for Amide Synthesis using EDC
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to suppress side reactions)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Add the amine (1-1.2 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
C. Synthesis of Hydrazides and Hydrazones
Hydrazides, formed from the reaction of esters with hydrazine, are valuable intermediates for the synthesis of hydrazones, which have demonstrated significant biological activity.[2][3]
Protocol 3: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide
Materials:
-
Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (from Protocol 1)
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.95 mmol) in ethanol (15 mL), add hydrazine hydrate (3 mL, ~10 equivalents).
-
Reflux the reaction mixture for 6 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Cool the residue in an ice bath to precipitate the solid product.
-
Collect the solid by filtration and wash with cold ethanol to obtain the desired hydrazide.[11]
The resulting carbohydrazide can then be reacted with a variety of aldehydes or ketones to form a library of hydrazone derivatives.[3]
II. Bioisosteric Replacement of the Carboxylic Acid
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[4][5][6][7][8] Several functional groups can serve as bioisosteres for carboxylic acids.
Table 1: Common Carboxylic Acid Bioisosteres
| Bioisostere | Key Properties |
| Tetrazole | More lipophilic than carboxylic acid, often enhances metabolic stability.[7] |
| Sulfonamide | Can improve binding affinity and pharmacokinetic properties.[7] |
| Hydroxamic Acid | Can act as a metal chelator in enzyme active sites. |
| Acylsulfonamide | Generally more acidic than carboxylic acids. |
| Phosphonic Acid | More polar than carboxylic acids, can alter solubility and binding.[6] |
The choice of a specific bioisostere is context-dependent, and screening a panel of isosteres is often necessary to identify the optimal replacement.[4][6] The synthesis of these derivatives typically involves multi-step sequences starting from precursors of this compound or its activated forms.
III. Modification of the Chlorophenyl Ring via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[16][17][18] This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide is a cornerstone of modern medicinal chemistry.[16][19] The chloro-substituent on the phenyl ring of the parent molecule serves as a handle for introducing a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (or its ester derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
In a reaction vessel, combine this compound (or its ester) (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction, especially with a less reactive aryl chloride. Electron-rich and bulky phosphine ligands often enhance the catalytic activity.[18]
-
Base and Solvent: The base plays a key role in the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction.
IV. Modification of the Cyclohexane Ring
Functionalization of the saturated cyclohexane ring presents a greater synthetic challenge but offers the potential to introduce novel stereochemistry and vectoral diversity. Methods for stereocontrolled functionalization of cyclohexane rings often involve the use of organometallic reagents or rearrangements.[20][21][22] While beyond the scope of this introductory guide to provide detailed protocols, researchers are encouraged to explore the literature on modern methods for C-H activation and other advanced functionalization techniques.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Workflow for amide coupling reaction.
Conclusion
The synthetic pathways and protocols detailed in this guide provide a robust foundation for the exploration of the chemical space around the this compound scaffold. By leveraging these methods for derivatization of the carboxylic acid, bioisosteric replacement, and modification of the aromatic ring, researchers can efficiently generate novel compounds with tailored properties for various therapeutic applications. The provided protocols, coupled with an understanding of the underlying chemical principles, will facilitate the discovery of new and improved drug candidates.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- National Center for Biotechnology Information. (n.d.). Carboxylic acid (bio)isosteres in drug design. PubMed.
- Al-Masoudi, N. A., et al. (2019). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Biomolecular Structure and Dynamics, 37(14), 3747-3756.
- ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
- BenchChem. (n.d.). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design.
- Fengle Chemical. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
- National Center for Biotechnology Information. (n.d.). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PubMed Central.
- BenchChem. (n.d.). This compound | CAS 49708-81-8.
- National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central.
- ACS Publications. (n.d.). Stereocontrolled functionalization in the cyclohexane ring using organomolybdenum chemistry. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Google Patents. (n.d.). WO2012080243A2 - Novel process.
- Journal of the American Chemical Society. (n.d.). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69).
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Chemical Society Reviews. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews, 51(20), 8636-8653.
- ACS Publications. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Journal of the American Chemical Society, 143(39), 16068-16077.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube.
- LGC Standards. (n.d.). trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
- BLD Pharm. (n.d.). 49708-81-8|trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
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- 22. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H [pubs.rsc.org]
Application Notes and Protocols for the Oxidation of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aromatic ring appended to a cyclohexane core, makes it a key intermediate in the synthesis of various complex molecules, including the antimalarial drug Atovaquone.[1] The targeted oxidation of the cyclohexane ring of this molecule can unlock a diverse array of derivatives, such as ketones and ring-opened dicarboxylic acids, which are of significant interest for the development of novel therapeutic agents and functional materials.
This guide provides a detailed exploration of two powerful oxidative transformations of this compound: Jones oxidation for the synthesis of the corresponding cyclohexanone derivative and permanganate-mediated oxidative cleavage to yield a dicarboxylic acid. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate adaptation and troubleshooting.
Chemical Principles and Strategic Considerations
The oxidation of the saturated cyclohexane ring of this compound requires potent oxidizing agents. The reaction's outcome is highly dependent on the choice of oxidant and the reaction conditions. The primary sites of oxidation on the cyclohexane ring are the tertiary C-H bond at the 1-position and the secondary C-H bonds. However, under forcing conditions, cleavage of the C-C bonds can occur.
Jones Oxidation: This method employs chromic acid (H₂CrO₄), typically generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid in acetone.[2][3][4][5][6][7] Jones reagent is a strong oxidizing agent capable of converting secondary alcohols to ketones and primary alcohols to carboxylic acids.[2][6][8][9] While this compound does not possess an alcohol functional group, the reaction can be initiated at a C-H bond, likely proceeding through a radical mechanism to form an intermediate alcohol which is then rapidly oxidized to the ketone. The acidic nature of the reagent and the presence of water are crucial for the reaction mechanism.[1][3][4]
Potassium Permanganate Oxidation: Potassium permanganate (KMnO₄) is another powerful and versatile oxidizing agent.[10] The outcome of its reaction with organic substrates is highly dependent on the reaction conditions (temperature and pH). Under hot, acidic, or alkaline conditions, KMnO₄ can cleave carbon-carbon bonds. In the case of cyclic systems like the cyclohexane ring in this compound, this leads to oxidative ring-opening, typically yielding dicarboxylic acids.[11] This transformation can be particularly useful for generating linear bifunctional molecules from cyclic precursors.
Part 1: Jones Oxidation for the Synthesis of 4-(4-Chlorophenyl)-1-oxocyclohexanecarboxylic Acid
This protocol details the oxidation of this compound to 4-(4-Chlorophenyl)-1-oxocyclohexanecarboxylic acid using Jones reagent. The reaction selectively targets the cyclohexane ring, introducing a ketone functionality.
Reaction Mechanism and Workflow
The Jones oxidation of a saturated carbon center is thought to proceed via a chromate ester intermediate formed from a transiently generated alcohol. The reaction is driven by the high oxidation state of Cr(VI).
Sources
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
esterification of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid protocol
An Application Note and Detailed Protocol for the Esterification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Introduction
This compound and its ester derivatives are significant scaffolds in medicinal chemistry and materials science. The presence of the chlorophenyl group and the cyclohexyl ring imparts specific lipophilic and conformational properties, making these molecules valuable as intermediates in the synthesis of pharmacologically active compounds and liquid crystals. This application note provides a comprehensive, field-tested protocol for the synthesis of esters of this compound via the Fischer-Speier esterification method. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental guide, and includes troubleshooting advice to ensure reproducible and high-yield synthesis.
Part 1: Theoretical Background & Mechanistic Insights
The Fischer-Speier Esterification: A Classic and Reliable Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. This equilibrium process is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
Purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid by Recrystallization: An In-Depth Technical Guide
This guide provides a comprehensive overview and detailed protocols for the purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid via recrystallization. This critical purification step is essential for researchers and professionals in drug development and materials science, where the compound serves as a key building block, notably as a precursor in the synthesis of the antimalarial drug Atovaquone.[1][2] The purity of this intermediate directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).
Introduction to the Purification Challenge
This compound is a white crystalline solid with a high melting point, typically in the range of 250-255 °C.[3] Synthetic routes to this compound, such as Friedel-Crafts reactions, often yield a crude product containing various impurities.[1] These can include unreacted starting materials, byproducts of the reaction, and, most significantly, stereoisomers, particularly the cis-isomer. For many pharmaceutical applications, the trans-isomer is the desired product, making the removal of the cis-isomer a primary goal of the purification process.
Recrystallization is a powerful and widely applicable technique for the purification of solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Upon controlled cooling, the purified compound crystallizes out of the solution, while the more soluble impurities remain in the mother liquor.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is paramount for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClO₂ | [2] |
| Molecular Weight | 238.71 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 250-255 °C | [3] |
| Water Solubility | Low | General Knowledge |
| Alcohol Solubility | Slightly soluble | General Knowledge |
Potential Impurities:
-
cis-Isomer: The geometric isomer of the desired trans-product. The separation of cis and trans isomers can often be achieved through recrystallization due to differences in their crystal lattice energies and, consequently, their solubilities.
-
Unreacted Starting Materials: Depending on the synthetic route, these may include cyclohexanecarboxylic acid derivatives and 4-chlorobenzene.
-
Byproducts of Friedel-Crafts Reaction: These can include polyalkylated or acylated aromatic compounds and other side-reaction products.
-
Oxidation/Reduction Byproducts: If the synthesis involves oxidation or reduction steps, incompletely reacted intermediates or over-oxidized/reduced products may be present.[1]
The Science of Solvent Selection
The choice of solvent is the most critical parameter in a successful recrystallization. The ideal solvent should:
-
Exhibit a steep solubility curve for this compound (i.e., high solubility at high temperatures and low solubility at low temperatures).
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Given the polar carboxylic acid functional group and the nonpolar aryl and cyclohexyl moieties, a mixed-solvent system often provides the optimal balance of solubility characteristics. For aryl-substituted carboxylic acids, alcohol-water mixtures are frequently effective. The alcohol component solubilizes the compound at elevated temperatures, while the addition of water, an anti-solvent, reduces the solubility upon cooling, inducing crystallization.
Based on industrial practices for similar compounds, an isopropanol-water or methanol-water mixed-solvent system is a promising starting point for the recrystallization of this compound.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.
Protocol 1: Recrystallization from an Isopropanol-Water Mixed-Solvent System
This protocol is designed for the purification of crude this compound where the primary impurities are the cis-isomer and other organic byproducts.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of isopropanol to the flask.
-
Heat the mixture to a gentle boil using a heating mantle or hot plate while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add more isopropanol in small portions (5-10 mL) until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to promote the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold 1:1 isopropanol-water mixture to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Result for Purified Product |
| Melting Point Analysis | Assess purity and identity | A sharp melting point range close to the literature value (250-255 °C). A broad melting point range indicates the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities | A single major peak corresponding to the trans-isomer, with minimal or no peaks for the cis-isomer and other impurities. Purity should ideally be ≥99.5%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and isomeric purity | The ¹H and ¹³C NMR spectra should be consistent with the structure of the trans-isomer and show no signals corresponding to the cis-isomer or other impurities. |
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more of the primary solvent (isopropanol) to the hot mixture to ensure the compound remains dissolved. |
| No Crystal Formation | Too much solvent was used, or the solution was not sufficiently saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used, the cooling was not sufficient, or the crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent. |
| Poor Purity | The cooling was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly and without disturbance to room temperature before placing it in an ice bath. |
Conclusion
The recrystallization of this compound using a mixed-solvent system of isopropanol and water is an effective method for achieving high purity. By carefully controlling the dissolution, cooling, and isolation steps, researchers and drug development professionals can obtain a product suitable for demanding applications, including the synthesis of APIs. The principles and protocols outlined in this guide provide a robust framework for the successful purification of this important chemical intermediate.
References
- Exploring trans-4-(4-Chlorophenyl)
- Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide - Benchchem. (URL: )
- This compound|CAS 49708-81-8 - Benchchem. (URL: )
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (URL: )
- US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (URL: )
- US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (URL: )
- Recrystallization and Crystalliz
- Recrystalliz
- US7307188B2 - Purification of carboxylic acids by complex
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])
- Solvent Miscibility Table. (URL: [Link])
- SOLUBILITY D
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical synthetic intermediate. As a key precursor in the synthesis of pharmaceuticals like Atovaquone, robust and reproducible synthesis of this compound is paramount.[1][2][3]
This document provides a comprehensive resource built from field-proven insights and established chemical principles to empower you to overcome common synthetic challenges.
Troubleshooting Guide: Enhancing Reaction Yield
Low yields are a common frustration in multi-step organic synthesis.[4][5] This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on a common three-step synthetic pathway: Friedel-Crafts acylation, catalytic hydrogenation, and subsequent oxidation.
Issue 1: Low Yield in Friedel-Crafts Acylation of Chlorobenzene
The initial Friedel-Crafts reaction is a critical C-C bond-forming step. Poor yields at this stage will invariably impact the overall yield.
Question: My Friedel-Crafts acylation of chlorobenzene with a cyclohexanecarboxylic acid derivative is resulting in a low yield of the desired 4-(4-chlorophenyl)cyclohexanone precursor. What are the likely causes and how can I improve this?
Answer: Low yields in Friedel-Crafts acylations, especially with a deactivated ring like chlorobenzene, can often be traced back to several key factors.[6]
-
Insufficient Catalyst Activity: Aluminum chloride (AlCl₃), the typical Lewis acid catalyst, is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, leading to a stalled or sluggish reaction.
-
Suboptimal Reaction Temperature: Temperature control is crucial. While heating can increase the reaction rate, excessive temperatures can lead to side product formation and decomposition.
-
Solution: Maintain the recommended reaction temperature for the specific acylating agent used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[9]
-
-
Formation of Isomers and Polyacylation: The chloro- group is an ortho-, para- director.[10][11] While the para-isomer is typically favored due to steric hindrance, some ortho-isomer will likely form, complicating purification and reducing the isolated yield of the desired product.[6][10] While less common in acylations than alkylations, polyacylation can occur under forcing conditions.[12][13]
-
Solution: Use a 1:1 molar ratio of the acylating agent to chlorobenzene to minimize polyacylation. While difficult to completely avoid isomer formation, purification by recrystallization or column chromatography will be necessary to isolate the para-isomer.[1]
-
-
Improper Work-up Procedure: The work-up for a Friedel-Crafts reaction involves quenching the excess AlCl₃, typically with ice-cold water or dilute acid. If not performed carefully, this highly exothermic process can lead to product degradation.
-
Solution: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice with vigorous stirring. This helps to dissipate the heat generated. Ensure the pH is adjusted correctly during the aqueous work-up to facilitate the separation of the organic product.[7]
-
Issue 2: Incomplete Catalytic Hydrogenation of the Aromatic Ring
The reduction of the chlorophenyl group to a chlorocyclohexyl group can be challenging.
Question: The catalytic hydrogenation of my 4-(4-chlorophenyl)cyclohexanone intermediate is incomplete, leaving significant amounts of starting material. How can I drive this reaction to completion?
Answer: The catalytic hydrogenation of aromatic rings requires more forcing conditions than the reduction of simple alkenes.[14][15][16] Incomplete reduction is a common hurdle.
-
Catalyst Deactivation: The palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst can be poisoned by impurities in the starting material or solvent.
-
Solution: Ensure the starting material is of high purity. Use high-purity, anhydrous solvents. Consider filtering the substrate solution through a small plug of silica or alumina before adding the catalyst.
-
-
Insufficient Hydrogen Pressure and/or Temperature: Aromatic ring hydrogenation is often slow at atmospheric pressure and room temperature.[14][15]
-
Solution: Increase the hydrogen pressure using a high-pressure reactor (e.g., a Parr shaker). Gently heating the reaction mixture (e.g., to 60-80°C) can also significantly increase the reaction rate.[17] However, be mindful that excessive temperature can promote side reactions.
-
-
Inadequate Mixing: In a heterogeneous catalytic reaction, efficient mixing is essential for the substrate, hydrogen, and catalyst to interact.
-
Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and to facilitate the dissolution of hydrogen gas into the solvent.
-
-
Choice of Catalyst: While Pd/C is common, other catalysts may be more effective for this specific transformation.
Issue 3: Low Yield and Side Product Formation During Oxidation to the Carboxylic Acid
The final oxidation step is critical for obtaining the target molecule.
Question: The oxidation of 4-(4-chlorophenyl)cyclohexanol to the carboxylic acid is giving me a low yield and seems to be producing byproducts. What can I do to optimize this step?
Answer: The choice of oxidizing agent and control of reaction conditions are paramount for a successful oxidation. A common and potent method is the Jones oxidation.[19][20][21][22][23]
-
Over-oxidation or Degradation: Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a strong oxidizing agent.[20][23] If the reaction is left for too long or at too high a temperature, it can lead to the degradation of the desired product.
-
Solution: Add the Jones reagent dropwise to the solution of the alcohol in acetone, maintaining the temperature between 0-25°C.[23] Monitor the reaction closely by TLC. The disappearance of the starting material and the characteristic color change from orange/red to blue/green (indicating the reduction of Cr(VI) to Cr(III)) are good indicators of reaction completion.[19][23] Quench the reaction promptly once the starting material is consumed.
-
-
Incomplete Reaction: Insufficient oxidizing agent will result in an incomplete reaction.
-
Solution: Ensure the correct stoichiometry of the Jones reagent is used. Typically, for the oxidation of a secondary alcohol to a carboxylic acid, a slight excess of the oxidant is employed.[21]
-
-
Difficulties in Product Isolation: The product is a carboxylic acid, and its solubility is pH-dependent.
-
Solution: During the work-up, after quenching the excess oxidant (e.g., with isopropanol), ensure the aqueous solution is made sufficiently acidic (pH 1-2) with a strong acid like HCl to fully protonate the carboxylate and precipitate the carboxylic acid product.[24]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stereochemistry of the final product?
A1: The synthesis often results in a mixture of cis and trans isomers. The trans isomer is generally the thermodynamically more stable and often the desired product, especially in pharmaceutical applications.[25][26] Purification steps, such as recrystallization, are often employed to isolate the trans isomer.[1]
Q2: Can I use a different oxidizing agent instead of Jones reagent?
A2: Yes, other oxidizing agents can be used. For instance, potassium permanganate (KMnO₄) in an acidic or alkaline medium can also oxidize the intermediate alcohol to the carboxylic acid.[1] However, KMnO₄ is a very strong oxidant and may require careful control of conditions to avoid unwanted side reactions.
Q3: My final product has a low melting point and appears impure. What is the best way to purify it?
A3: Recrystallization is the most common and effective method for purifying the final product. A mixed solvent system, such as isopropanol-water, is often effective.[1] The crude product is dissolved in the minimum amount of hot solvent, and then the mixture is allowed to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.
Q4: Are there alternative synthetic routes to consider?
A4: Yes, several other routes have been reported. One notable alternative involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation.[1][27] Another approach uses a Grignard reagent, 4-chlorophenyl magnesium halide, in a coupling reaction.[2] The choice of route often depends on the available starting materials, scale, and desired purity.
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Key Synthetic Steps
| Step | Common Issue | Potential Cause | Recommended Solution |
| Friedel-Crafts Acylation | Low Yield | Deactivated catalyst (moisture) | Use anhydrous AlCl₃ and flame-dried glassware under an inert atmosphere.[7] |
| Isomer formation | Isolate the desired para-isomer via recrystallization or column chromatography.[1] | ||
| Catalytic Hydrogenation | Incomplete Reaction | Catalyst poisoning or low activity | Use high-purity reagents and consider a more active catalyst like Rh/C.[17] |
| Insufficient H₂ pressure/temp | Increase hydrogen pressure and/or gently heat the reaction.[15][17] | ||
| Jones Oxidation | Low Yield/Side Products | Over-oxidation | Add Jones reagent dropwise at 0-25°C and monitor reaction by TLC.[23] |
| Incomplete precipitation | Acidify the work-up solution to pH 1-2 to precipitate the product.[24] |
Protocol 1: Jones Oxidation of 4-(4-Chlorophenyl)cyclohexanol
-
Dissolve 4-(4-chlorophenyl)cyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a solution of concentrated sulfuric acid in water. Caution: Jones reagent is highly corrosive and a strong oxidant.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the internal temperature below 25°C.[23]
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours, as indicated by the disappearance of the starting alcohol and a color change from orange to green.[23]
-
Once the reaction is complete, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization.
Visualizing the Process
General Synthetic Workflow
Caption: A generalized three-step workflow for the synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing sources of low yield.
References
- Vertex AI Search. Exploring trans-4-(4-Chlorophenyl)
- BenchChem. Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
- Organic Chemistry Portal.
- Chemistry Steps.
- BenchChem. Technical Support Center: Optimizing Organic Reaction Yields.
- Lumen Learning. 19.5.
- Sajiki, H., et al. (2006).
- Wikipedia.
- BenchChem. This compound | CAS 49708-81-8.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- RSC Publishing.
- Alfa Chemistry.
- AdiChemistry.
- Chemistry LibreTexts. 16.
- Chemistry LibreTexts. 16.
- Quora. What could be reason for getting a very low yield in organic chemistry?.
- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Google Patents.
- Google Patents. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
- PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
- Reddit. What are some common causes of low reaction yields? : r/Chempros.
- Google P
- BenchChem. Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
- BenchChem. Dealing with low yield during the chemical synthesis of Purpurin.
- Quora.
- BYJU'S.
- YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
- BenchChem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
- LGC Standards. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
- Pharmaffiliates. CAS No : 49708-81-8 | Product Name : Trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 12. quora.com [quora.com]
- 13. byjus.com [byjus.com]
- 14. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Jones Oxidation [organic-chemistry.org]
- 20. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 21. Jones oxidation - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. adichemistry.com [adichemistry.com]
- 24. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid [lgcstandards.com]
- 27. nbinno.com [nbinno.com]
troubleshooting low yield in Friedel-Crafts synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during its Friedel-Crafts synthesis. We will delve into the causality behind common experimental pitfalls and offer validated protocols to enhance reaction yield and product purity.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound is a multi-step process often employing a Friedel-Crafts reaction to form the crucial carbon-carbon bond between the chlorobenzene and cyclohexane moieties. This reaction, while powerful, is fraught with potential complications, particularly when using a moderately deactivated aromatic ring like chlorobenzene. Low yields can often be traced back to issues with catalyst activity, substrate reactivity, reaction conditions, or workup procedures. This guide provides a systematic approach to identifying and resolving these issues.
A common and effective industrial route involves a tandem Friedel-Crafts reaction sequence, which will form the basis for our discussion[1]. This pathway involves the initial reaction of cyclohexene with an acyl chloride, followed by an in-situ Friedel-Crafts reaction with chlorobenzene, and subsequent hydrolysis to yield the target carboxylic acid[1][2].
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion of starting materials. What is the most likely cause?
Answer: This is the most frequent issue and almost always points to problems with the Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Catalyst Deactivation by Moisture: AlCl₃ is extremely hygroscopic and reacts violently with water. Any moisture in your glassware, solvents, or reagents will hydrolyze the catalyst to aluminum hydroxide and HCl, rendering it inactive[3][4]. It is imperative that all components of the reaction are rigorously dried.
-
Insufficient Catalyst Stoichiometry: In many Friedel-Crafts acylations, the catalyst is not truly "catalytic." The ketone product formed is a Lewis base and forms a stable complex with AlCl₃[3][5]. This complex sequesters the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required to drive the reaction to completion[3][6].
-
Deactivated Aromatic Substrate: Chlorobenzene is an aromatic ring that is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom[3][7]. While the chlorine is an ortho-, para-director, the overall reaction rate is slower than with benzene. This deactivation means that more forcing conditions (e.g., higher temperature or longer reaction times) may be necessary, but this must be balanced against the risk of side reactions.
dot
Caption: A troubleshooting workflow for low yield.
Question 2: I've formed a product, but my NMR shows a mixture of isomers. How can I improve the regioselectivity for the desired para-isomer?
Answer: The chloro-substituent on the benzene ring directs incoming electrophiles to the ortho and para positions[8][9]. While electronic effects make both positions available, obtaining the para-product selectively is usually achievable.
-
Steric Hindrance: The primary factor favoring para-substitution is sterics. The cyclohexane-based electrophile is bulky, and its approach to the ortho position is hindered by the adjacent chlorine atom. The para position is sterically unencumbered, making it the preferred site of attack[10][11].
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product over the kinetically favored ortho product. However, with a deactivated substrate like chlorobenzene, lowering the temperature may also unacceptably decrease the reaction rate. An optimal temperature must be found empirically.
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide or dichloromethane are common. More polar solvents like nitrobenzene can sometimes alter isomer distributions, but may also introduce complications[12]. For this synthesis, sticking with a standard non-polar solvent is recommended.
Question 3: My initial reaction seems to work, but I lose a significant amount of product during the aqueous workup. What can be done to improve recovery?
Answer: A common mistake is improper quenching of the reaction mixture. The aluminum chloride forms a strong complex with the ketone intermediate (before hydrolysis) or the final carboxylic acid product. This complex must be completely destroyed to liberate the product.
-
Quenching Procedure: The reaction mixture should be poured slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid[2][13]. The ice helps to control the highly exothermic decomposition of the AlCl₃ complexes, while the acid ensures the aluminum salts remain soluble in the aqueous phase as Al(OH)₃ is amphoteric and can precipitate at neutral pH, trapping the product.
-
Emulsion Formation: Vigorous shaking during extraction can sometimes lead to emulsions, especially if aluminum hydroxides have precipitated. If this occurs, adding a small amount of brine or allowing the mixture to stand can help break the emulsion.
-
Extraction Solvent: Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and performing multiple extractions of the aqueous layer to ensure complete recovery of the product[13].
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of AlCl₃ needed for this reaction? A: Unlike a true catalyst, the Lewis acid (AlCl₃) in a Friedel-Crafts acylation is consumed by forming a complex with the carbonyl oxygen of the product ketone[3][5]. This deactivates both the product and the catalyst. Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent is required. Often, a slight excess is used to account for any trace moisture or other Lewis basic impurities.
Q: What are the essential practices for ensuring anhydrous conditions? A: All glassware should be oven-dried (>120 °C) or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use[3]. Solvents must be of anhydrous grade, and it's good practice to use solvents from a freshly opened bottle or one stored over molecular sieves. Reagents should be handled quickly to minimize exposure to atmospheric moisture. The reaction should be run under a positive pressure of an inert gas[4][13].
Q: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂? A: While other Lewis acids can catalyze Friedel-Crafts reactions, AlCl₃ is generally one of the most reactive and is often required for deactivated substrates like chlorobenzene[14][15]. Milder Lewis acids like FeCl₃ or ZnCl₂ may not be potent enough to promote the reaction at a reasonable rate and could lead to lower yields[6].
Data Summary Table
| Parameter | Recommended Setting | Rationale for Low Yield | Impact on Purity |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | <1.0 eq leads to incomplete reaction due to product-catalyst complexation[5]. | Low impact, but unreacted starting material will be present. |
| Reaction Temperature | -10 °C to 10 °C[2] | Too low may halt the reaction; too high can cause side reactions/charring. | High temps can decrease para-selectivity and cause decomposition. |
| Solvent | Anhydrous CS₂ or CH₂Cl₂[2] | Presence of water deactivates the catalyst[3]. | Impurities from wet solvent; otherwise low impact. |
| Quenching | Pour onto ice/conc. HCl[2][13] | Incomplete decomposition of the AlCl₃-product complex traps the product. | Can lead to product contamination with aluminum salts. |
| Reagent Purity | Use freshly distilled/high-purity reagents | Impurities (e.g., carboxylic acid in acyl chloride) can inhibit the reaction. | Can introduce side-product impurities. |
Optimized Experimental Protocol
This protocol is adapted from validated industrial procedures and is designed to maximize yield and purity[1][2].
Step 1: Formation of the Electrophilic Intermediate and Friedel-Crafts Reaction
-
Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas (N₂ or Ar) inlet. Ensure all glassware is thoroughly flame-dried.
-
To the flask, add anhydrous carbon disulfide (800 mL for a ~0.13 mol scale) and anhydrous aluminum chloride (133.5 g, 1.0 mol). Stir the suspension for 30 minutes.
-
Cool the mixture to between -10 °C and -5 °C using an ice-salt bath.
-
Slowly add a solution of cyclohexene (41 g, 0.5 mol) in carbon disulfide (50 mL) via the dropping funnel, ensuring the internal temperature is maintained below 0 °C.
-
After the addition is complete, add trichloroacetyl chloride (91 g, 0.5 mol) dropwise, again keeping the temperature below 0 °C. Stir for 1 hour at this temperature.
-
Slowly warm the reaction mixture to 5 °C. Add chlorobenzene (102.7 g, 0.91 mol) dropwise, maintaining the temperature between 5 °C and 10 °C.
-
After the addition of chlorobenzene, allow the mixture to stir at 10 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
dot
Caption: Experimental workflow for the Friedel-Crafts reaction.
Step 2: Workup and Hydrolysis
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice (800 g) and concentrated hydrochloric acid (80 mL).
-
Carefully and slowly pour the reaction mixture from Step 1 into the ice/HCl slurry. The addition will be exothermic.
-
Continue stirring for 30 minutes, then transfer the mixture to a large separatory funnel.
-
Separate the layers. Remove the organic (bottom, CS₂) layer.
-
Wash the organic layer with a 5% sodium hydroxide solution until the aqueous layer is weakly alkaline.
-
Remove the carbon disulfide solvent by distillation.
-
To the residue, add a 10% aqueous sodium hydroxide solution (1.4 L) and heat the mixture to 70 °C for 3 hours to complete the hydrolysis of the trichloromethyl group.
-
Cool the mixture and carefully acidify to pH 1-2 with 10% hydrochloric acid.
-
The product, this compound, will precipitate as a solid. Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
References
- Autechaux. (n.d.). Exploring trans-4-(4-Chlorophenyl)
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Google Patents. (2011). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- askIITians. (2025). Explain Friedel-Craft alkylation of chlorobenzene.
- Allen. (n.d.). Explain Friedel -Crafts alkylation for chlorobenzene.
- Google Patents. (2012). WO2012080243A2 - Novel process.
- Quora. (2021).
- YouTube. (2023). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. [Link]
- YouTube. (2020).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
- Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. [Link]
- Journal of the Chemical Society C: Organic. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
- Allen. (n.d.).
- Mettler Toledo. (n.d.).
- Chemistry Steps. (2022).
- BYJU'S. (n.d.).
- LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- National Institutes of Health (NIH). (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]
- Google Patents. (1996). JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- National Institutes of Health (NIH). (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.).
- Google Patents. (1990).
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Technical Support Center: Optimization of Reaction Conditions for 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of this key pharmaceutical intermediate. As a crucial precursor in the synthesis of drugs like Atovaquone, ensuring a high-yield and high-purity product is paramount.[1][2] This guide offers practical, field-proven insights to help you navigate the common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are several established synthetic routes, with the most prevalent being:
-
Aldol Condensation Route: This approach typically involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[2] This method is often favored in industrial settings due to its scalability.
-
Friedel-Crafts Alkylation/Acylation Route: This classic method involves the reaction of a cyclohexene derivative with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] Variations include the acylation of chlorobenzene with a cyclohexanecarbonyl chloride derivative followed by reduction.
-
Oxidation of 4-(4-chlorophenyl)cyclohexanone: If the corresponding ketone is readily available or can be synthesized efficiently, it can be oxidized to the desired carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
Q2: What are the critical safety precautions when synthesizing this compound?
A2: Standard laboratory safety protocols should be strictly followed. Key considerations include:
-
Handling of Reagents: Lewis acids like AlCl₃ are corrosive and react violently with water. Strong oxidizing agents such as KMnO₄ are powerful and should be handled with care. All manipulations should be performed in a well-ventilated fume hood.
-
Solvent Safety: Many of the solvents used, such as dichloromethane (DCM) and ethyl acetate, are volatile and flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Q3: How critical is the cis/trans isomer ratio of the final product?
A3: The stereochemistry of the final product is often crucial, particularly in pharmaceutical applications where the biological activity can be highly dependent on the specific isomer. For instance, in the synthesis of Atovaquone, the trans-isomer of this compound is the desired precursor.[2] Therefore, controlling and verifying the stereochemistry is a critical aspect of the synthesis. For pharmaceutical-grade material, the cis-isomer content is often limited to ≤1.5%.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors depending on the chosen synthetic route. Here’s a breakdown of common causes and their remedies:
| Potential Cause | Suggested Solution & Scientific Rationale | Expected Outcome |
| Incomplete Friedel-Crafts Reaction | Increase Catalyst Loading or Use a Stronger Lewis Acid: The Friedel-Crafts reaction is catalyzed by a Lewis acid that activates the electrophile.[4][5][6] If the reaction is sluggish, ensure your Lewis acid (e.g., AlCl₃) is anhydrous and active. A slight excess may be required to drive the reaction to completion. Consider using a stronger Lewis acid if necessary. | Higher conversion of starting materials to the desired product. |
| Optimize Reaction Temperature and Time: Friedel-Crafts reactions often require heating to proceed at a reasonable rate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion before workup. | Increased product formation without significant decomposition. | |
| Side Reactions in Aldol Condensation | Control Reaction Temperature: The aldol condensation is an equilibrium reaction.[7][8] Running the reaction at too high a temperature can favor side reactions, such as self-condensation of cyclohexanone or Cannizzaro reactions of the aldehyde. Maintain the recommended temperature range (typically 60-80°C).[1] | Minimized formation of byproducts and increased yield of the desired condensation product. |
| Inefficient Hydrogenation | Ensure Catalyst Activity: The palladium on carbon (Pd/C) catalyst used for hydrogenation can become deactivated.[1] Use fresh, high-quality catalyst. Ensure the reaction is adequately stirred to maximize contact between the catalyst, substrate, and hydrogen. | Complete reduction of the double bond, leading to a higher yield of the saturated intermediate. |
| Optimize Hydrogen Pressure: The hydrogenation step is often carried out under pressure.[1] Ensure the system is properly sealed and that the hydrogen pressure is maintained at the recommended level (e.g., 2-3 atm).[1] | Faster and more efficient hydrogenation, resulting in a higher yield. | |
| Product Loss During Workup and Purification | Optimize Recrystallization Solvent System: The choice of solvent for recrystallization is critical to maximize recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] For this product, isopropanol-water mixtures are often effective.[1] | Higher recovery of pure crystalline product. |
| Careful pH Adjustment During Precipitation: The carboxylic acid is typically precipitated from its salt by acidification.[3] Add the acid slowly and monitor the pH to ensure complete precipitation without forming an oil. Cooling the solution during precipitation can also improve recovery. | Maximized precipitation of the final product in a solid, easily filterable form. |
Issue 2: Impurity Profile and Purification Challenges
Q: My final product is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I prevent their formation and/or remove them?
A: The nature of the impurities will depend on your synthetic route. Here are some common scenarios:
| Observed Impurity | Potential Source & Prevention Strategy | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete Reaction: As discussed under "Low Yield," ensure your reaction goes to completion by optimizing reaction time, temperature, and catalyst loading. Monitor the reaction by TLC or HPLC. | Recrystallization: Unreacted starting materials often have different solubility profiles than the final product, allowing for their removal during recrystallization.[9][10] |
| Over-Alkylated or Isomeric Byproducts (Friedel-Crafts) | Polyalkylation: The product of a Friedel-Crafts alkylation is more activated than the starting material, leading to further alkylation.[11] Using a stoichiometric excess of the aromatic substrate can minimize this. Carbocation Rearrangement: The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation, leading to isomeric products.[12] Using milder reaction conditions or a different synthetic route can sometimes mitigate this. | Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate isomers and other closely related impurities.[13] |
| cis-Isomer of the Product | Thermodynamic vs. Kinetic Control: The formation of cis and trans isomers can be influenced by the reaction conditions. The trans-isomer is generally the thermodynamically more stable product due to the bulky substituents being in equatorial positions. Epimerization to the more stable trans-isomer can often be achieved by heating in the presence of a base. | Recrystallization: The cis and trans isomers often have different solubilities, and careful recrystallization can enrich the desired isomer.[1] Chiral column chromatography can also be employed for separation.[1] |
| Byproducts from Oxidation/Reduction Steps | Incomplete Oxidation/Over-Reduction: In routes involving oxidation of an alcohol or ketone, incomplete reaction will leave starting material as an impurity. Conversely, in routes involving reduction of a carboxylic acid, over-reduction can lead to the corresponding alcohol. Carefully control the stoichiometry of the oxidizing/reducing agent and the reaction conditions. | Washing and Extraction: Unreacted carboxylic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).[13] The alcohol byproduct can often be removed by recrystallization. |
Experimental Protocols
The following are example protocols for common synthetic routes. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis via Friedel-Crafts Reaction
This protocol is adapted from a patented procedure.[3]
Step 1: Friedel-Crafts Reaction
-
In a suitable reaction vessel, charge chlorobenzene and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0-5°C).
-
Slowly add a cyclohexene derivative (e.g., cyclohexene and trichloroacetyl chloride) to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).
Step 2: Hydrolysis and Acidification
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer and wash it with a dilute acid solution, followed by water and brine.
-
Add a solution of sodium hydroxide (e.g., 10% aqueous NaOH) and heat the mixture to hydrolyze the intermediate.[3]
-
After hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the product.[3]
-
Filter the solid, wash with water, and dry to obtain the crude product.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., an isopropanol-water mixture) to obtain the pure this compound.[1]
Protocol 2: Synthesis via Aldol Condensation and Subsequent Steps
This protocol is based on a commonly described industrial approach.[2]
Step 1: Aldol Condensation
-
To a solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a base catalyst (e.g., sodium hydroxide).
-
Heat the mixture to 60-80°C and slowly add 4-chlorobenzaldehyde.
-
Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC).
Step 2: Hydrogenation
-
After workup to isolate the condensation product, dissolve it in a suitable solvent (e.g., ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 5% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 2-3 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the solvent to obtain the hydrogenated intermediate.
Step 3: Carboxylation
-
This step can be more complex and may involve a Kolbe-Schmitt type reaction under high pressure with carbon dioxide.[1] (Note: This step requires specialized equipment and expertise).
-
Alternatively, the hydrogenated intermediate can be converted to the final product through other established carboxylation methods.
Step 4: Purification
-
Purify the final product by recrystallization as described in Protocol 1.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low reaction yield.
Generalized Synthetic Pathway
Caption: Common synthetic routes to the target compound.
References
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Google Patents. (n.d.). WO2012080243A2 - Novel process.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (n.d.). US8598387B2 - Process for the preparation of atovaquone.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- Chemistry Steps. (2022, January 2). Friedel–Crafts Alkylation with Practice Problems.
- Organic Chemistry Portal. (n.d.). Aldol Condensation.
- Google Patents. (n.d.). EP0077550A1 - 2- trans-4'- p-substituted phenyl cyclohexyl ethane and liquid crystal mixture.
- CUNY. (n.d.). Purification by Recrystallization.
- Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- University of Rochester. (n.d.). Purification: How To.
Sources
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- 3. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Aldol Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
minimizing side products in the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support resource for the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic protocols and minimize the formation of unwanted side products.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antimalarial drug Atovaquone.[1][2] The purity of this intermediate is critical, and controlling the formation of side products is a primary challenge in its synthesis. This guide provides practical, experience-driven advice to address common issues encountered during its preparation.
Troubleshooting Guides & Method-Specific FAQs
The synthesis of this compound can be approached through several synthetic routes. Below, we address common problems and their solutions for each major pathway.
Method 1: Friedel-Crafts Reaction Routes
The Friedel-Crafts reaction is a common method for forming the C-C bond between the chlorophenyl and cyclohexyl moieties.[1] A typical approach involves the reaction of a cyclohexene derivative with chlorobenzene in the presence of a Lewis acid catalyst.[3]
Diagram: Friedel-Crafts Synthesis Workflow
Sources
challenges in the industrial scale-up of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid production
Introduction: Welcome to the technical support center for the synthesis and scale-up of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. This molecule is a critical building block and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Atovaquone, an agent used to treat pneumocystis pneumonia.[1][2][3] Its role can also be as a monitored impurity, making control over its formation and purity paramount.[4][5]
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to address the "why" behind common experimental challenges, providing a framework for robust process development and successful industrial scale-up. We will explore common synthetic pitfalls, answer frequently asked questions about scaling, and provide actionable protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide - Common Synthetic Challenges
This section addresses specific, hands-on issues that may arise during laboratory synthesis and pilot-scale runs.
Q1: We are experiencing low yields in our Friedel-Crafts alkylation route. What are the likely causes and how can we mitigate them?
A1: Low yields in Friedel-Crafts reactions are a frequent challenge, often stemming from the sensitivity of the Lewis acid catalyst and the reaction conditions. Let's break down the probable causes:
-
Catalyst Inactivation: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reactants or solvent will hydrolyze the AlCl₃, rendering it inactive. Furthermore, product inhibition can occur where the carboxylic acid product complexes with the catalyst, consuming it.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃. In some cases, using a stoichiometric excess of the catalyst can overcome product inhibition.
-
-
Suboptimal Temperature Control: Friedel-Crafts reactions can be highly exothermic. Poor temperature control can lead to uncontrolled side reactions, such as poly-alkylation or isomerization, which consume starting material and complicate purification.
-
Solution: Use a reactor with efficient heat transfer capabilities. Add the reactants, particularly the electrophile, slowly and sub-surface to prevent localized hot spots. A thorough reaction calorimetry study is advised before scaling up to understand the thermal profile.[6]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.
-
Solution: Carefully control the stoichiometry. A slight excess of the chlorobenzene may be used to drive the reaction to completion. A patented process, for instance, details specific ratios of dithiocarbonic anhydride and aluminum chloride for optimal results.[7]
-
Q2: Our hydrogenation step to reduce a biphenyl precursor is sluggish and often incomplete. How can we improve conversion?
A2: Catalytic hydrogenation is a powerful tool, but its efficiency is highly dependent on several factors, especially when scaling up.
-
Catalyst Choice and Activity: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a common choice for this type of transformation.[2] However, catalyst activity can vary between batches and suppliers. The catalyst may also be poisoned by impurities in the substrate or solvent, such as sulfur or halide compounds.
-
Solution: Screen different grades and loadings (e.g., 5% or 10% Pd/C) of the catalyst. Ensure the starting material is of high purity. If catalyst poisoning is suspected, purifying the substrate before hydrogenation is essential.
-
-
Mass Transfer Limitations: On a larger scale, ensuring efficient contact between the three phases—solid catalyst, liquid substrate/solvent, and gaseous hydrogen—is a major challenge.[8] Inadequate agitation can lead to the catalyst settling, starving the reaction of both substrate and hydrogen.
-
Solution: Optimize the agitation rate to ensure the catalyst remains suspended. The design of the reactor impeller is crucial for effective gas dispersion. Hydrogen pressure is also a key parameter; increasing the pressure (within the safety limits of the reactor) increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate.[2]
-
Q3: The final product contains an unacceptably high level of the cis-isomer. How do we control the stereochemistry to favor the desired trans-isomer?
A3: For its use in pharmaceutical synthesis, the trans-isomer of this compound is typically required, with strict limits on the cis-isomer content (e.g., ≤1.5%).[2]
-
Thermodynamic vs. Kinetic Control: The trans-isomer, where the two large substituents are in an equatorial-equatorial conformation on the cyclohexane ring, is the thermodynamically more stable isomer. The reaction conditions can influence the final isomer ratio.
-
Solution: If the reaction produces a mixture, it may be possible to perform an epimerization step. Heating the product mixture in the presence of a base can equilibrate the mixture to favor the more stable trans-isomer.
-
-
Purification Strategy: If epimerization is not feasible, the most common industrial approach is selective crystallization.
-
Solution: The two isomers often have different solubilities in specific solvent systems. A carefully designed recrystallization process, for example using isopropanol-water mixtures, can be used to selectively crystallize the desired trans-isomer, leaving the more soluble cis-isomer in the mother liquor.[2] This requires careful optimization of solvent composition, temperature, and cooling profile.
-
Section 2: Frequently Asked Questions (FAQs) - Scale-Up Considerations
Q1: What are the most viable synthesis routes for industrial production, and what are their respective pros and cons?
A1: Two primary routes are commonly considered for industrial scale-up. The choice depends on available equipment, cost of raw materials, and waste stream considerations.
| Synthesis Route | Description | Pros | Cons |
| Aldol Condensation & Hydrogenation | Involves the reaction of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation.[1][2] | Utilizes readily available starting materials. The pathway is well-documented. | Requires high-pressure hydrogenation reactors, which are a significant capital investment. Handling molecular hydrogen at scale has safety implications. |
| Friedel-Crafts Alkylation | Reacts a cyclohexene derivative with chlorobenzene using a Lewis acid catalyst (e.g., AlCl₃).[2][7] | Avoids high-pressure hydrogenation. Can be a more direct route. | Generates significant acidic waste from the Lewis acid catalyst, which requires neutralization and disposal. The reaction is highly sensitive to moisture and can be difficult to control thermally. |
Q2: How should the exothermic nature of these reactions be managed safely during scale-up?
A2: Managing reaction exotherms is one of the most critical safety challenges in scaling up chemical production.[6][8] A reaction that is easily controlled in a 1L flask with an ice bath can become a dangerous runaway in a 1000L reactor.
-
Understand the Thermal Profile: Before any scale-up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution.
-
Control Addition Rates: The rate of heat generation is directly proportional to the rate of reagent addition. Implement a slow, controlled addition of the limiting reagent using a calibrated dosing pump.
-
Ensure Adequate Cooling: Industrial reactors have a much lower surface-area-to-volume ratio than lab glassware, making them less efficient at dissipating heat. Ensure the reactor's cooling jacket and system are sufficient to handle the maximum heat output of the reaction. For highly exothermic processes, a semi-batch process (where one reactant is added over time) is standard practice.[6]
Q3: What are the key safety considerations for handling reagents like thionyl chloride or oxalyl chloride at an industrial scale?
A3: Reagents like thionyl chloride and oxalyl chloride are often used to convert the carboxylic acid to the more reactive acid chloride intermediate, for example, in the synthesis of derivatives.[9][10][11] They are highly corrosive and react violently with water.
-
Engineering Controls: All transfers and reactions should be conducted in a closed system to prevent the release of toxic and corrosive vapors (HCl, SO₂). Use scrubbers to neutralize any off-gases.
-
Material Compatibility: Ensure the reactor and all associated pipework and seals are made of compatible materials (e.g., glass-lined steel, Hastelloy) to prevent corrosion.
-
Emergency Preparedness: Have appropriate emergency procedures and neutralizing agents (like soda ash) readily available. Personnel must be thoroughly trained and equipped with the correct personal protective equipment (PPE), including acid-resistant suits and respiratory protection.
Section 3: Protocols and Data
Protocol 1: Synthesis via Friedel-Crafts Reaction
This protocol is adapted from patent literature and should be optimized at the lab scale before any scale-up.[7]
-
Catalyst Slurry Preparation: In a dry, inerted reactor, charge dithiocarbonic anhydride and aluminum chloride (e.g., in a 6:1 weight ratio) and stir for 30 minutes to form the catalyst complex.
-
Acylation: Cool the reactor (e.g., to below 0°C) and slowly add cyclohexene, followed by trichloro-acetyl chloride, maintaining the low temperature.
-
Alkylation: After the initial reaction is complete, slowly add chlorobenzene to the mixture. Allow the reaction to proceed to completion (monitor by HPLC or TLC).
-
Work-up: Quench the reaction by carefully transferring the mixture to a vessel containing a sodium hydroxide solution for hydrolysis.
-
Isolation: After hydrolysis is complete, acidify the aqueous layer with hydrochloric acid (e.g., 10% HCl) to a pH of 1-2.
-
Purification: The product will precipitate. Cool the mixture, filter the solid, wash with water, and dry under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system. Isopropanol-water mixtures are reported to be effective.[2]
-
Dissolution: In a reactor, heat the crude product in the minimum amount of the primary solvent (e.g., isopropanol) until it is fully dissolved.
-
Crystallization: Slowly add the anti-solvent (e.g., water) until turbidity is observed. Cool the mixture slowly and with controlled agitation to allow for the formation of large, pure crystals. A slow cooling profile is critical for effective impurity rejection.
-
Isolation: Filter the crystallized product and wash the filter cake with a small amount of the cold solvent mixture.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Section 4: Visualizations
Diagram 1: General Industrial Workflow
This diagram outlines the logical flow from raw material sourcing to the final, purified product, highlighting critical control points.
Caption: Workflow for the production of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low yield issues.
Section 5: References
-
Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Retrieved January 10, 2026.
-
Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. Retrieved January 10, 2026, from
-
ResearchGate. (2020). A Novel System for the Synthesis of Nitriles from Carboxylic Acids. Retrieved January 10, 2026.
-
Chemdad Co. (n.d.). This compound. Retrieved January 10, 2026.
-
ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Retrieved January 10, 2026.
-
Google Patents. (n.d.). WO2012080243A2 - Novel process. Retrieved January 10, 2026, from
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved January 10, 2026, from [Link]
-
LGC Standards. (n.d.). trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid. Retrieved January 10, 2026.
-
Cantillo, D., & Kappe, C. O. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. The Journal of Organic Chemistry.
-
Acta Crystallographica Section E. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.
-
Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Retrieved January 10, 2026.
-
PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Retrieved January 10, 2026, from [Link]
-
Google Patents. (n.d.). US4116967A - Production of carboxylic acids from nitriles. Retrieved January 10, 2026, from
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 10, 2026, from [Link]
-
Google Patents. (n.d.). US8598387B2 - Process for the preparation of atovaquone. Retrieved January 10, 2026, from
-
That's Nice. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved January 10, 2026.
-
Google Patents. (n.d.). US9873644B2 - Hydrogenation of carboxylic acids to increase yield of aromatics. Retrieved January 10, 2026, from
-
Pharmaceutical Technology. (2011). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved January 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2019). 2.5.1 Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides.
-
National Institutes of Health. (n.d.). Hydrogen-driven, ATP-dependent biocatalytic reduction of carboxylic acids under non-explosive conditions.
-
WIPO Patentscope. (n.d.). WO/2009/007991 A NEW PROCESS FOR PREPARATION OF ATOVAQUONE AND NOVEL INTERMEDIATES THEREOF. Retrieved January 10, 2026.
-
National Institutes of Health. (n.d.). 4′-Hydroxybiphenyl-4-carboxylic acid.
-
ResearchGate. (2019). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
-
ResearchGate. (2008). (PDF) 4′-Hydroxybiphenyl-4-carboxylic acid.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. WO2012080243A2 - Novel process - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in organic synthesis, notably for the production of Atovaquone.[1][2][3] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Q1: My product is "oiling out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling rather than crystallizing. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the compound's melting point.[4]
-
Causality: The high concentration of solute in the oil phase is not conducive to the ordered lattice formation required for crystallization. The system has entered a liquid-liquid phase separation instead of a liquid-solid phase transition.
-
Solutions:
-
Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional hot solvent (if using a single solvent) or more of the "soluble" solvent (in a mixed-solvent system) to slightly decrease the solution's saturation point.[5]
-
Slow Down Cooling: Rapid cooling encourages oiling. After dissolving, allow the solution to cool to room temperature slowly. Insulating the flask (e.g., with paper towels) can promote the gradual formation of nucleation sites, leading to proper crystal growth.[4]
-
Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[5] Alternatively, add a tiny "seed" crystal of the pure compound if available.
-
Re-evaluate Solvent System: The chosen solvent may be unsuitable. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems (see Table 2).
-
Q2: My final yield after purification is very low. Where could I be losing my product?
A2: Significant product loss can occur at several stages. A systematic review of your procedure is necessary to identify the cause.
-
Potential Causes & Solutions:
-
During Recrystallization: Using a large excess of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. After filtering the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, although these may be less pure.
-
-
During Acid-Base Extraction: Incomplete precipitation of the carboxylic acid from the aqueous layer is a common source of loss.
-
During Filtration and Washing: Washing the collected crystals with a solvent in which they have some solubility will dissolve part of your product.
-
Q3: The purified product is still colored, or its melting point is broad and low. What's the next step?
A3: This indicates the presence of persistent impurities. A single purification technique is often insufficient. Combining orthogonal methods based on different chemical properties is a highly effective strategy.
-
Expert Recommendation:
-
Perform an Acid-Base Extraction: This is a highly effective first step to separate the acidic target compound from any neutral or basic impurities.[6][10] Dissolve the crude material in an organic solvent (like diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution) to move your compound into the aqueous layer as its water-soluble salt. The neutral impurities remain in the organic layer.[7][11]
-
Re-precipitate and Isolate: Separate the layers and acidify the aqueous layer to precipitate your purified carboxylic acid.[12]
-
Recrystallize: The solid obtained from the extraction can now be recrystallized. With the bulk of neutral impurities removed, recrystallization will be much more effective at removing any remaining related acidic impurities or isomers.
-
Q4: My compound streaks badly on a silica gel TLC plate, making analysis and column chromatography difficult. How can I get clean spots?
A4: This is a classic issue with carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a distribution between protonated and deprotonated forms that causes "tailing" or streaking.[6]
-
The Fix: To ensure the compound remains fully protonated and moves as a single, well-defined spot, you must acidify your mobile phase.
-
Solution: Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid (AcOH) or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% AcOH).[6][13] This suppresses the deprotonation of your compound on the silica surface, resulting in sharp, symmetrical spots. This same principle applies when preparing the mobile phase for column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities are highly dependent on the synthetic route. Common syntheses involve steps like Friedel-Crafts reactions, aldol condensations, hydrogenations, and oxidations.[2][3]
| Potential Impurity | Likely Origin | Removal Strategy |
| cis-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Isomeric byproduct of the synthesis. The trans-isomer is often the desired product for pharmaceutical applications.[1][2] | Fractional recrystallization or column chromatography. Separation can be challenging. |
| 4-(4-chlorophenyl)cyclohexanone | Incomplete oxidation of the ketone intermediate to the carboxylic acid.[2] | Acid-base extraction (ketone is neutral) or column chromatography. |
| 4-(4-chlorophenyl)cyclohexanol | Incomplete oxidation of the alcohol intermediate.[2] | Acid-base extraction (alcohol is neutral) or column chromatography. |
| Unreacted Starting Materials | Incomplete reaction (e.g., 4-chlorobenzaldehyde, cyclohexanone).[3] | Acid-base extraction, recrystallization. |
| Residual Solvents | Solvents used in the reaction or workup (e.g., DCM, ethyl acetate, isopropanol).[2] | Drying the final product under high vacuum. |
Q2: Which purification technique should I try first?
A2: The optimal strategy depends on the scale of your experiment and the likely nature of your impurities. For this compound, which is a solid at room temperature, a multi-step approach is often best.[1][14]
Caption: Decision workflow for purifying the crude product.
Q3: How do I choose an effective recrystallization solvent?
A3: The principle of "like dissolves like" is a good starting point, but empirical testing is crucial. The ideal solvent will dissolve the compound completely when hot and minimally when cold.
| Solvent / System | Properties & Rationale | Pros | Cons |
| Methanol (MeOH) / Water | The compound has some solubility in alcohols.[1] Water acts as the anti-solvent. | Highly tunable by adjusting the solvent ratio. Can produce high-quality crystals. | Requires careful optimization to avoid oiling out. |
| Ethanol (EtOH) / Water | Similar to MeOH/Water. Ethanol is less volatile and toxic than methanol. | Good for controlled, slow crystal growth. | May require more heating to fully dissolve the compound. |
| Acetic Acid | Carboxylic acids often have good solubility in acetic acid. | Effective for dissolving stubborn solids. | High boiling point makes it difficult to remove from the final product. |
| Toluene / Petroleum Ether | Toluene provides solubility for the aromatic ring, while petroleum ether serves as the anti-solvent.[12] | Good for removing more polar impurities that remain in the mother liquor. | Flammable; requires careful handling. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 25 mL).[6] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 4-(4-chlorophenyl)cyclohexanecarboxylate salt) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution (25 mL) to ensure complete removal of the acid.[6] Combine this aqueous extract with the first one. The organic layer now contains neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution is strongly acidic (pH 1-2, check with pH paper).[7] The this compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Allow the solid to air dry on the filter, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol should be performed on the product obtained from acid-base extraction or on crude material with few neutral impurities.
-
Solvent Selection: Choose a suitable solvent system from Table 2. For this example, a methanol/water system is used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (methanol) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. If using a mixed solvent system, add the anti-solvent (water) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Add a drop or two of the primary solvent (methanol) to re-clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent (the same methanol/water ratio used for crystallization).[9]
-
Drying: Continue to draw air through the crystals to partially dry them, then transfer to a watch glass for final drying in a vacuum desiccator or oven.
References
- Benchchem. (n.d.). This compound | 97% | RUO.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Organic Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid.
- Benchchem. (n.d.). This compound | CAS 49708-81-8.
- Autech. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?.
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
- ChemicalBook. (2025, July 14). This compound | 49708-81-8.
- Pharmaffiliates. (n.d.). CAS No : 49708-81-8 | Product Name : Trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- LGC Standards. (n.d.). trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- Chemdad. (n.d.). This compound.
Sources
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- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 14. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
preventing polyalkylation in Friedel-Crafts reactions for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Technical Support Center: Friedel-Crafts Reactions
Topic: Preventing Polyalkylation in the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Document ID: TSC-FC44-001
Version: 1.0
Introduction: The Challenge of Mono-Alkylation
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] However, the classic alkylation variant is notoriously prone to polyalkylation, a side reaction where multiple alkyl groups are added to the aromatic substrate.[3][4][5] This occurs because the introduction of an electron-donating alkyl group activates the aromatic ring, making the mono-alkylated product more nucleophilic and thus more reactive than the starting material.[6][7] For drug development professionals synthesizing specific intermediates like this compound, achieving selective mono-substitution is critical for yield, purity, and downstream success.
This guide provides troubleshooting advice and robust protocols to control and prevent polyalkylation in this specific synthetic context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly is polyalkylation and why does it occur in my Friedel-Crafts reaction?
Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is substituted onto the aromatic ring.[6] The fundamental cause lies in the electronic effect of the substituent being added.
-
Alkylation: An alkyl group is an electron-donating group (+I effect). When one alkyl group is attached to the aromatic ring (e.g., chlorobenzene), it increases the electron density of the ring. This "activates" the ring, making it more susceptible to further electrophilic attack than the original, un-substituted chlorobenzene.[7][8] Consequently, the reaction preferentially adds more alkyl groups to the already substituted ring, leading to a mixture of di- and tri-alkylated products.
-
Acylation: In contrast, an acyl group (R-C=O) is strongly electron-withdrawing (-M effect). This "deactivates" the aromatic ring, making the mono-acylated product significantly less reactive than the starting material.[1][2][9][10] As a result, the reaction effectively stops after a single substitution, providing a clean mono-acylated product.[5]
Q2: I'm attempting a direct alkylation to make this compound. How can I bias the reaction towards the mono-alkylated product?
Answer: While completely eliminating polyalkylation in a direct alkylation is challenging, you can significantly minimize it by manipulating the reaction conditions.
-
Use a Large Excess of the Aromatic Substrate: This is the most direct and common strategy.[6][7][8] By using a large molar excess of chlorobenzene relative to your alkylating agent (e.g., a 4-halocyclohexanecarboxylic acid derivative), you statistically favor the reaction of the electrophile with an unreacted chlorobenzene molecule over the more reactive mono-alkylated product.[11] Ratios of 5:1 to 20:1 (Aromatic:Alkylating Agent) are often employed.
-
Control Reaction Temperature: Lowering the reaction temperature decreases the overall reaction rate. Since the second alkylation step is faster than the first (due to the activated ring), reducing the temperature can disproportionately slow this subsequent reaction, allowing the mono-alkylated product to accumulate.[7] Start at 0°C or below and monitor the reaction progress carefully.
-
Choose a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are highly effective but can also aggressively promote polyalkylation.[6] Consider using milder Lewis acids, which can offer better selectivity for monoalkylation, albeit potentially at the cost of a slower reaction rate.
| Lewis Acid | Relative Activity | Comments |
| AlCl₃, AlBr₃ | Very High | Most common, but high potential for polyalkylation and rearrangements. |
| FeCl₃, SbCl₅ | High | Strong catalysts, often used interchangeably with AlCl₃. |
| BF₃, TiCl₄ | Moderate | Can offer improved selectivity for mono-alkylation. |
| ZnCl₂, SnCl₄ | Mild | Slower reactions, but may be optimal for achieving high selectivity. |
Q3: What is the most reliable and definitive method to synthesize pure mono-substituted this compound?
Answer: The most robust and widely accepted strategy to completely avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[4][8][9] This two-step sequence provides excellent control and consistently high yields of the desired mono-substituted product.
An alternative, industrially relevant approach involves a tandem Friedel-Crafts reaction where cyclohexene is first reacted with an acylating agent like trichloroacetyl chloride, which then reacts with chlorobenzene, followed by hydrolysis to yield the desired carboxylic acid.[12][13] This method also leverages the principles of acylation to prevent polysubstitution.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation & Clemmensen Reduction
This protocol outlines the two-step synthesis to produce 4-(4-Chlorophenyl)cyclohexylmethane, which can then be oxidized to the target carboxylic acid. This method ensures mono-substitution.
Step A: Friedel-Crafts Acylation of Chlorobenzene with Cyclohexanecarbonyl Chloride
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cyclohexanecarbonyl chloride
-
Anhydrous Chlorobenzene
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add anhydrous chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over a beaker of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude (4-chlorophenyl)(cyclohexyl)methanone. Purify by recrystallization or column chromatography.
-
Step B: Clemmensen Reduction of the Ketone
-
Materials:
-
(4-chlorophenyl)(cyclohexyl)methanone (from Step A)
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the ketone from Step A.
-
Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Additional portions of concentrated HCl may be required to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully decant the liquid from the remaining zinc amalgam. Separate the organic layer.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield the final mono-alkylated product.
-
Troubleshooting Flowchart
If you are observing significant polyalkylation, follow this decision tree to diagnose and resolve the issue.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation [organic-chemistry.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. quora.com [quora.com]
- 11. brainly.com [brainly.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support center dedicated to the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst selection for this crucial synthesis. As a key intermediate in the production of pharmaceuticals like Atovaquone, achieving high yield, purity, and the desired stereoisomer of this molecule is paramount.[1][2][3]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate within your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: There are two predominant catalytic strategies, each with distinct advantages and challenges. The choice depends on precursor availability, scale, and desired isomer purity.
-
Catalytic Hydrogenation of a Biaryl Precursor: This route involves synthesizing 4-(4-chlorophenyl)benzoic acid first, followed by the catalytic hydrogenation of the phenyl ring attached to the carboxylic acid. This approach offers good control over the final product but requires a robust hydrogenation catalyst that is selective for one ring and avoids dehalogenation.
-
Palladium-Catalyzed Cross-Coupling: This strategy builds the carbon-carbon bond between a cyclohexane precursor and a chlorophenyl group. A common example is the Suzuki-Miyaura coupling of a boronic acid derivative of one ring with a halide of the other.[4][5] This method is versatile but requires careful optimization of the palladium catalyst, ligand, and base.
A less common but industrially relevant method is the Friedel-Crafts alkylation using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][6][7]
Q2: How do I select an initial synthetic route?
A2: Your choice of route should be guided by several factors, including available starting materials, required scale, and equipment capabilities. The following decision tree illustrates a logical approach to route selection.
Caption: Decision tree for initial synthetic route selection.
Q3: Which stereoisomer (cis or trans) is typically desired, and how is it controlled?
A3: For many pharmaceutical applications, including the synthesis of Atovaquone, the trans isomer is critical for biological activity.[2] Control of stereochemistry is a major challenge.
-
During Hydrogenation: The choice of catalyst and solvent can influence the cis/trans ratio. Heterogeneous catalysts like Rhodium-on-carbon (Rh/C) in specific solvent systems can favor the formation of one isomer over the other.
-
Post-Synthesis: Isomer separation is often necessary. This can be achieved via recrystallization, where the desired isomer (often the more stable trans isomer) crystallizes out, or through chiral column chromatography for analytical and small-scale preparations.[6]
Troubleshooting Guide: Catalytic Hydrogenation Route
This route typically involves the reduction of 4-(4-chlorophenyl)benzoic acid. The primary challenges are achieving complete ring saturation without undesirable side reactions.
Problem 1: Low or incomplete conversion of the aromatic ring.
-
Potential Cause: Catalyst Inactivity. The catalyst may be poisoned or simply not active enough under the chosen conditions. Aromatic rings are exceptionally stable and require potent catalysts for hydrogenation.[8]
-
Troubleshooting & Optimization:
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase (e.g., from 5 mol% to 10 mol%) can overcome minor activity issues.
-
Switch to a More Active Metal: The activity for aromatic hydrogenation typically follows the trend Ru > Rh > Pt > Pd. If a Palladium catalyst is failing, consider switching to Rhodium or Ruthenium.[9] Rh/C is often a good starting point for this specific transformation.[10]
-
Increase Hydrogen Pressure & Temperature: Increasing H₂ pressure (e.g., from 50 psi to 500 psi) and temperature (e.g., from 25°C to 80°C) will increase the reaction rate. However, be aware that harsh conditions can promote side reactions.[10]
-
Check for Catalyst Poisons: Ensure starting materials and solvents are free from sulfur compounds, strong coordinating agents, or heavy metals, which can deactivate the catalyst.
-
Problem 2: Significant dehalogenation (loss of chlorine).
-
Potential Cause: Overly Aggressive Catalyst/Conditions. Palladium catalysts (especially Pd/C) are notoriously efficient at hydrodehalogenation.[11] High temperatures and pressures exacerbate this issue.
-
Troubleshooting & Optimization:
-
Catalyst Selection: Avoid Pd/C if dehalogenation is a major issue. Rhodium (Rh) and Ruthenium (Ru) catalysts generally show lower tendencies for hydrodehalogenation compared to Palladium.[12][13]
-
Solvent Choice: The reaction medium can influence selectivity. Using a binary solvent system, such as dioxane-water, has been shown to improve selectivity in benzoic acid hydrogenation and may reduce side reactions.[12][13]
-
Additive Introduction: Adding a small amount of a basic salt (e.g., NaOAc, K₂CO₃) can sometimes suppress hydrodehalogenation by neutralizing any HCl formed in situ, which can promote the side reaction.
-
Problem 3: Catalyst deactivation during the reaction.
-
Potential Cause: Sintering or Leaching. At elevated temperatures, metal nanoparticles on the support can agglomerate (sinter), reducing the active surface area. Leaching of the metal into the solution can also occur.
-
Troubleshooting & Optimization:
-
Use a More Robust Support: Carbon supports are generally stable, but switching to a metal oxide support like Al₂O₃ or TiO₂ might offer different stability profiles.[12]
-
Employ Milder Conditions: Operate at the lowest temperature and pressure that still affords a reasonable reaction rate.
-
Consider Catalyst Encapsulation: Advanced catalysts with encapsulated metal nanoparticles can prevent leaching and sintering, though these are often more expensive.[9]
-
Data Summary: Hydrogenation Catalyst Performance
| Catalyst | Typical Loading (wt%) | Relative Activity | Selectivity vs. Dehalogenation | Recommended For... |
| 5% Pd/C | 5 - 10 | Moderate | Low (Prone to dehalogenation)[11] | Reactions where dehalogenation is not a concern. |
| 5% Rh/C | 2 - 5 | High | High | First choice for clean hydrogenation of this substrate.[10] |
| 5% Ru/C | 2 - 5 | Very High | Moderate-High | Highly active, but may require more optimization to control selectivity.[12][13] |
| 5% Pt/C | 5 - 10 | Moderate | Moderate | An alternative to Pd/C, sometimes offering better selectivity. |
Troubleshooting Guide: Suzuki-Miyaura Coupling Route
This route aims to form the C-C bond between a 4-chlorophenyl unit and a cyclohexane unit, for example, by coupling 4-chlorophenylboronic acid with a bromocyclohexanecarboxylic acid derivative.
Problem 1: Low yield of the coupled product.
-
Potential Cause: Inefficient Catalytic Cycle. The Suzuki coupling involves a complex cycle of oxidative addition, transmetalation, and reductive elimination. A bottleneck at any stage will kill the reaction.
-
Troubleshooting & Optimization:
-
Ligand Screening: The ligand is critical. For coupling an electron-rich aryl chloride, a highly electron-donating and sterically bulky phosphine ligand (e.g., SPhos, XPhos, or Buchwald-type ligands) is often required to promote the difficult oxidative addition step.[14]
-
Base Selection: The base activates the boronic acid for transmetalation. A weak base (e.g., Na₂CO₃) may be insufficient. Try stronger inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or organic bases (e.g., DBU).[5]
-
Solvent System: A polar aprotic solvent like DME, THF, or dioxane, often with added water, is standard. The water can be crucial for dissolving the base and facilitating the catalytic cycle.[4]
-
Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.
Problem 2: Formation of homocoupled side products.
-
Potential Cause: Oxygen Contamination or Incorrect Stoichiometry. Oxygen can promote the homocoupling of boronic acids. An excess of the boronic acid reagent can also lead to this side reaction.
-
Troubleshooting & Optimization:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and run the reaction under a strict nitrogen or argon atmosphere.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents), but avoid large excesses.
-
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS. Over-extended reaction times can sometimes lead to side product formation.
-
Experimental Protocols
Protocol 1: Screening of Hydrogenation Catalysts
This protocol outlines a parallel screening approach to identify the optimal catalyst for the hydrogenation of 4-(4-chlorophenyl)benzoic acid.
-
Setup: In an array of high-pressure reaction vials, add 4-(4-chlorophenyl)benzoic acid (100 mg, 0.42 mmol) to each.
-
Catalyst Addition: To separate vials, add 5 wt% of the selected catalysts (e.g., 5 mg each of 5% Pd/C, 5% Rh/C, 5% Ru/C).
-
Solvent Addition: Add 2 mL of the chosen solvent (e.g., methanol, ethyl acetate, or a 1:1 dioxane/water mixture) to each vial.
-
Reaction: Seal the vials in a high-pressure reactor. Purge the system three times with N₂, followed by three purges with H₂. Pressurize the reactor to the desired pressure (e.g., 100 psi) and begin stirring at the desired temperature (e.g., 50°C).
-
Monitoring: After a set time (e.g., 6 hours), cool the reactor, vent carefully, and take an aliquot from each vial for analysis by HPLC or GC-MS to determine conversion and selectivity (ratio of desired product to dehalogenated product).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite with the reaction solvent. The filtrate can then be concentrated and purified.
Caption: Workflow for parallel hydrogenation catalyst screening.
References
- BenchChem (2025). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. BenchChem.
- Penner Industries (n.d.). Exploring trans-4-(4-Chlorophenyl)
- Sapre, A. V., et al. (1987). Hydrogenation of aromatic hydrocarbons catalyzed by sulfided cobalt oxide-molybdenum oxide/.alpha.-aluminum oxide. Reactivities and reaction networks. Industrial & Engineering Chemistry Process Design and Development. [Link]
- BenchChem (n.d.). This compound | CAS 49708-81-8.
- BenchChem (2025). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. BenchChem.
- CN101973872A (2011). Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Unknown Author (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
- MDPI (n.d.).
- Li, H., et al. (2010).
- PrepChem (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]
- ResearchGate (2020).
- Beilstein Journals (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
- OpenStax (2023). 16.9 Reduction of Aromatic Compounds. Organic Chemistry. [Link]
- ResearchGate (2017). (PDF)
- Royal Society of Chemistry (n.d.). Supramolecular complex-catalyzed Suzuki-Miyaura coupling reaction. [Link]
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
- PharmaCompass (n.d.). 4-(4-CHLOROPHENYL)
- SIELC Technologies (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
- Chemdad Co. (n.d.). This compound. [Link]
- Scribd (n.d.). MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF. [Link]
- MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
- CN104326928A (2015). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- Gate Chemistry (2018).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 8. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Isomer Separation of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Answering the user's request to create a technical support center for the separation of cis/trans isomers of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Welcome to the technical support resource for the stereoisomeric separation of this compound. This guide is designed for researchers, chemists, and pharmaceutical development professionals who encounter challenges in isolating and purifying the cis and trans isomers of this critical synthetic intermediate. As a key precursor in the synthesis of the antimalarial drug Atovaquone, achieving high isomeric purity is paramount.[1][2] The structural rigidity of the cyclohexane ring leads to distinct and stable cis and trans configurations that can be challenging to separate due to their similar physicochemical properties.
This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate these complexities.
Section 1: Isomer Identification and Characterization
Before attempting separation, it is crucial to confirm the identity of each isomer in your mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.
FAQ: How can I use ¹H NMR to distinguish between the cis and trans isomers?
The key to differentiating the isomers lies in the chair conformation of the cyclohexane ring and the resulting orientation of the proton attached to the carbon bearing the carboxylic acid group (the C1 proton).
-
The Trans Isomer : In the most stable chair conformation of the trans isomer, both the bulky 4-chlorophenyl group and the carboxylic acid group occupy equatorial positions.[3] This places the C1 proton in an axial position. An axial proton will exhibit large axial-axial couplings (J-values typically 10-13 Hz) with the adjacent axial protons on C2 and C6. This results in a signal that is often a well-defined triplet or a multiplet with a wide appearance.
-
The Cis Isomer : For the cis isomer, one substituent must be axial while the other is equatorial.[3] Due to the steric bulk of the 4-chlorophenyl group, it will preferentially occupy the equatorial position, forcing the carboxylic acid group into the axial position. Consequently, the C1 proton is now equatorial. An equatorial proton has smaller axial-equatorial and equatorial-equatorial couplings (J-values typically 2-5 Hz) to its neighbors.[3] This results in a proton signal that is a narrow multiplet or a broad singlet.
Furthermore, axial protons are generally more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts in similar environments.[3][4]
| Isomer | C1-COOH Position | C1-H Position | Expected ¹H NMR Signal for C1-H | Key Diagnostic Feature |
| trans | Equatorial | Axial | Lower chemical shift (upfield), broad multiplet | Large coupling constants (J ≈ 10-13 Hz) |
| cis | Axial | Equatorial | Higher chemical shift (downfield), narrow multiplet | Small coupling constants (J ≈ 2-5 Hz) |
Section 2: Troubleshooting Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation. However, success often hinges on careful method development.
Workflow for Isomer Separation & Analysis
Caption: General workflow for separation and analysis.
FAQ 1: My cis and trans isomers are co-eluting on a C18 column. How can I achieve separation?
Co-elution on a standard reversed-phase column like C18 is a common starting point. Achieving separation requires enhancing the subtle differences in polarity and shape between the isomers.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: This is the most critical parameter for ionizable compounds like carboxylic acids.[5] The pKa of the carboxylic acid group is typically around 4.8.[6]
-
Causality: At a mobile phase pH near the pKa, the analyte exists as a mixture of its ionized (more polar) and non-ionized (less polar) forms, which can lead to broad or even split peaks.[5][7] Operating at a pH at least 2 units below the pKa ensures the carboxylic acid is fully protonated (non-ionized).
-
Recommendation: Add a small amount of an acid to your mobile phase to lower the pH to ~2.5-3.0. Common choices are 0.1% formic acid or 0.1% acetic acid.[8][9] This suppresses ionization, leading to better retention and improved peak shape on a reversed-phase column.[5]
-
-
Adjust Solvent Strength: If the peaks are still unresolved but have good shape, the selectivity needs to be improved.
-
Recommendation: Systematically vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. Start with a shallow gradient or run a series of isocratic methods (e.g., 60:40, 55:45, 50:50 ACN:Water with 0.1% acid) to find the optimal selectivity window.
-
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.
-
Causality: Methanol is a protic solvent and a better hydrogen bond donor/acceptor, while acetonitrile is aprotic with a strong dipole moment. This can alter the selectivity between the two isomers.
-
Recommendation: If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
-
Consider a Different Stationary Phase: If a C18 column fails, a phase with a different separation mechanism is warranted.
FAQ 2: I'm seeing severe peak tailing. What is the cause and the solution?
Peak tailing for acidic compounds is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Primary Cause: Residual silanol groups (Si-OH) on the surface of the silica packing material are acidic and can exist in an ionized form (Si-O⁻). These negative sites can interact strongly with any ionized portion of your carboxylic acid, leading to a secondary, ion-exchange-like retention mechanism that causes tailing.[9][11]
-
Solution:
-
Suppress Analyte Ionization: As described above, adding an acid (e.g., 0.1% TFA, formic acid) to the mobile phase is the most effective solution.[9][12] By keeping the carboxylic acid protonated, you eliminate the ionic interaction with silanols.
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize the number of accessible silanols. Ensure you are using a high-quality, end-capped column.
-
Avoid Metal Contamination: Trace metals in the sample, mobile phase, or from stainless steel components can chelate with both the silanols and the carboxylic acid, causing tailing.[9] Using a mobile phase with a chelating agent or ensuring high purity of all components can help.
-
Troubleshooting Logic for Poor HPLC Resolution
Caption: Troubleshooting logic for poor HPLC peak resolution.
FAQ 3: Would Supercritical Fluid Chromatography (SFC) be a better option?
Yes, SFC is an excellent alternative and often a superior technique for separating stereoisomers.[13]
-
Why it Works Better: SFC typically uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[14] This allows for faster separations and higher efficiency.[13][14] For isomeric separations, SFC is often performed with normal-phase columns (like bare silica or diol), which excel at separating compounds based on subtle differences in their interaction with polar surfaces.
-
Key Advantages:
-
Starting Point: A common starting point for SFC method development would be a bare silica or a diol column with a CO₂/Methanol mobile phase gradient. An acidic or basic additive may be required to improve peak shape, similar to HPLC.[15][16]
Section 3: Troubleshooting Separation by Crystallization
For larger scale purification, fractional crystallization can be a cost-effective method, exploiting differences in the solubility of the cis and trans isomers.
FAQ 1: How can I use crystallization to separate the isomers?
The principle relies on one isomer being significantly less soluble than the other in a specific solvent system. The less soluble isomer will crystallize out of the solution upon cooling or solvent evaporation, leaving the more soluble isomer in the mother liquor.
-
General Observation: For 1,4-disubstituted cyclohexanes, the trans isomer is often more symmetrical and can pack more efficiently into a crystal lattice. This typically results in a higher melting point and lower solubility compared to the cis isomer.[2][17] The reported melting point for the trans isomer is around 250-255 °C.[2][17]
-
Procedure Outline:
-
Solvent Screening: Find a solvent where the compound has moderate solubility at high temperature and low solubility at room temperature or below.
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of pure crystals.
-
Isolation: The crystals of the less soluble isomer will form. Isolate them by filtration.
-
Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR.
-
FAQ 2: My crystallization is not yielding a pure isomer. What should I investigate?
Low purity after a single crystallization is common. Optimization is key.
-
Co-crystallization: If the isomers have very similar properties, they may crystallize together.
-
Solution: Try a different solvent or a solvent/anti-solvent system. The goal is to maximize the solubility difference between the two isomers.
-
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities (the other isomer) within the crystal lattice.
-
Solution: Slow down the cooling process. Insulate the flask or use a programmable cooling bath.
-
-
Insufficient Purity in Starting Material: If the mixture is close to a eutectic point, simple crystallization may not be effective.
-
Solution: Multiple recrystallization steps will be necessary to improve purity. Each step will enrich the less soluble isomer in the solid phase.
-
Section 4: Standard Operating Protocols
Protocol 1: HPLC Method Development for Isomer Separation
-
Column: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of ~1 mg/mL.
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Gradient Profile: Start at 40% B, increase linearly to 80% B over 15 minutes. Hold at 80% B for 2 minutes.
-
-
Optimization:
-
Based on the initial run, adjust the gradient slope to improve resolution around the elution time of the isomers.
-
If resolution is poor, switch Mobile Phase B to 0.1% Formic Acid in Methanol and repeat.
-
If co-elution persists, switch to a Phenyl-Hexyl column and repeat the optimization process.
-
Protocol 2: Fractional Crystallization
-
Solvent Selection: Screen solvents like ethanol, isopropanol, ethyl acetate, and toluene. Identify a solvent that fully dissolves the sample when hot but shows significant precipitation upon cooling to room temperature.
-
Dissolution: In a flask equipped with a reflux condenser, add 1 gram of the isomeric mixture. Add the selected solvent portion-wise at reflux until the solid is completely dissolved.
-
Controlled Cooling: Remove the heat source, wrap the flask in glass wool or another insulator, and allow it to cool slowly to room temperature overnight. Avoid any agitation.
-
Ice Bath: Further cool the flask in an ice-water bath for 1-2 hours to maximize crystal formation.
-
Filtration: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the dried crystals and the filtrate (mother liquor) by HPLC to determine the efficiency of the separation. Repeat the process on the crystalline material if higher purity is required.
References
- Benchchem. (n.d.). This compound|CAS 49708-81-8.
- Various Authors. (2005-2006). Collection of research articles on crystallization-induced dynamic resolution. ResearchGate.
- SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- BenchChem. (2025). Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide.
- ResearchGate. (2017). Effect of the addition of an acidic additive to the mobile phase on the separation of flavonoids.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- LabVeda. (2021, May 2). Poor HPLC Peak Shapes: Troubleshooting.
- Kim D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques.
- Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol.
- Obrnuta faza. (n.d.). T1. Poor peak shape.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- BenchChem. (2025). A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
- BOCSCI Inc. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.
- ResearchGate. (2021). Stationary phases for the separation of stereoisomers by supercritical fluid chromatography.
- Chemdad Co., Ltd. (n.d.). This compound.
- Thermo Scientific Chemicals. (n.d.). trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98%.
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- ResearchGate. (2024). Supercritical fluid chromatography of stereoisomers.
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. labveda.com [labveda.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. agilent.com [agilent.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. researchgate.net [researchgate.net]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. H34384.14 [thermofisher.cn]
Technical Support Center: Troubleshooting the Esterification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis and troubleshooting of esters derived from 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the esterification of this sterically hindered carboxylic acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes, ensure product purity, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer esterification of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yield in a Fischer esterification is a frequent issue, primarily because the reaction is an equilibrium process.[1][2] The presence of the product, water, can drive the reaction backward via hydrolysis, reducing the ester yield.[1][3] The sterically bulky cyclohexyl group on your substrate can also slow the reaction rate.[2][4]
Here’s how to troubleshoot and optimize your yield:
-
Drive the Equilibrium Forward:
-
Use Excess Alcohol: Employing a large excess of the alcohol reactant (e.g., 10-20 equivalents if it's a simple alcohol like methanol or ethanol) is a cost-effective way to shift the equilibrium towards the ester product, according to Le Châtelier's principle.[1][2][5]
-
Remove Water: The most effective strategy is the continuous removal of water as it forms. This can be achieved by:
-
-
Optimize Catalysis and Conditions:
-
Catalyst Loading: Ensure you are using an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][8] If the reaction is slow, a modest increase in catalyst concentration may help.[1]
-
Temperature and Time: Ensure the reaction is refluxing at a temperature sufficient to drive the reaction and remove water (if using a Dean-Stark trap). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time; extending the reflux period from a few hours to overnight can often improve conversion.[1][3]
-
-
Ensure Anhydrous Conditions:
-
Start with thoroughly dried glassware and use anhydrous-grade solvents and alcohols. Any initial water will inhibit the reaction from the start.[1]
-
Q2: I am working with a sensitive substrate containing acid-labile functional groups. Are there milder alternatives to the Fischer esterification?
A2: Absolutely. When harsh acidic conditions are not viable, several excellent, milder methods are available. The choice depends on the scale of your reaction, the steric hindrance of your alcohol, and cost considerations.
-
Steglich Esterification (DCC/DMAP): This is one of the most reliable and mild methods for sterically hindered substrates.[9][10] It uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.[11][12] This method avoids strong acids and high temperatures, preserving sensitive functional groups.[9][13]
-
Mitsunobu Reaction: This reaction converts primary and secondary alcohols into esters with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] A key feature is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, which is a powerful tool in stereospecific synthesis.[15][16] However, the stoichiometry generates significant byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification.[17]
-
Acid Chloride Formation: A two-step, but highly effective, method involves first converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂).[4][18] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method is often high-yielding but requires handling of moisture-sensitive and corrosive reagents.
| Method | Reagents | Conditions | Pros | Cons |
| Fischer Esterification | Carboxylic Acid, Alcohol, H₂SO₄ or TsOH (cat.) | Reflux (60-120°C) | Inexpensive, suitable for large scale, simple reagents.[6][8] | Harsh acidic conditions, high temperatures, equilibrium-limited.[3][9] |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP (cat.) | Room Temperature | Very mild, high yields for hindered substrates, avoids acid.[9][10] | DCC is an allergen, produces insoluble DCU byproduct, higher cost.[19][20] |
| Mitsunobu Reaction | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD | 0°C to Room Temp | Mild, results in stereochemical inversion of alcohol.[14][16] | Purification can be difficult due to byproducts, reagents are toxic.[17] |
| Acid Chloride Method | Carboxylic Acid, SOCl₂ or (COCl)₂, Alcohol, Base | 0°C to Room Temp | High yield, reliable, drives reaction to completion. | Two steps, uses corrosive/moisture-sensitive reagents.[18] |
Q3: I performed a Steglich esterification, but now I'm struggling with purification. How do I effectively remove dicyclohexylurea (DCU) and excess reagents?
A3: This is a classic challenge with DCC-mediated couplings. The main byproduct, dicyclohexylurea (DCU), is often insoluble in the reaction solvent (like dichloromethane) but can sometimes co-purify with the product.
Here is a systematic purification workflow:
-
Initial Filtration: At the end of the reaction, the majority of the DCU will have precipitated. Filter the reaction mixture through a fritted funnel or Celite to remove the bulk of this solid.[11][19] Cooling the mixture in an ice bath beforehand can sometimes increase precipitation.
-
Aqueous Workup:
-
Removal of Residual DCU: If DCU is still present in your organic layer (often it precipitates during the workup or concentration), another filtration step may be necessary.[20] Some researchers find that concentrating the crude product and then redissolving it in a solvent where the ester is soluble but DCU is not (like diethyl ether) followed by filtration is effective.[19]
-
Chromatography: If impurities persist, flash column chromatography on silica gel is the final step. DCU generally has a low Rf value but can sometimes streak. Choosing an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) will allow for clean separation of your desired ester.
Q4: My reaction seems to have stalled. How can I effectively monitor its progress to know when it's truly complete?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your esterification.[1]
-
Setup: Use a silica gel TLC plate. Prepare a developing chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes, but this must be optimized).
-
Spotting: On the baseline of the plate, spot your starting carboxylic acid, your alcohol (if it's UV active or stains), a co-spot of both starting materials, and a spot from your reaction mixture.
-
Analysis: As the reaction proceeds, you should observe the disappearance of the more polar carboxylic acid spot (which typically has a lower Rf) and the appearance of a new, less polar ester product spot (with a higher Rf).[1] The reaction is generally considered complete when the starting carboxylic acid spot is no longer visible in the reaction mixture lane.
Q5: Does the stereochemistry of this compound matter, and will it be affected by the esterification conditions?
A5: Yes, this compound can exist as cis and trans isomers. The trans isomer is often the commercially available and thermodynamically more stable form.[21][22] Standard esterification conditions, such as Fischer or Steglich, occur at the carboxyl group and do not involve breaking bonds at the stereogenic centers of the cyclohexane ring. Therefore, these conditions are not expected to alter the existing stereochemistry.[1] If you start with the trans-acid, you will obtain the trans-ester.
However, it is crucial to be aware of the stereochemistry of your starting material, as it can significantly impact the biological activity of the final molecule, especially in drug development.[21]
Visualization & Workflows
A logical approach is key to efficient troubleshooting. The following diagrams illustrate decision-making processes for method selection and problem-solving.
Caption: A troubleshooting workflow for diagnosing low ester yield.
Caption: Decision tree for selecting the appropriate esterification method.
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
-
Setup: To a round-bottom flask, add this compound (1.0 eq), your chosen alcohol (1.5-2.0 eq), and a non-polar solvent such as toluene (approx. 0.2 M concentration).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).
-
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux. Water will be collected in the trap as an azeotrope with toluene.
-
Monitor: Continue refluxing until no more water is collected in the trap and TLC analysis shows complete consumption of the starting carboxylic acid.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography or distillation.
Protocol 2: Steglich Esterification using DCC and DMAP
Caution: Dicyclohexylcarbodiimide (DCC) is a potent allergen and skin sensitizer. Always handle with gloves in a well-ventilated fume hood.[20]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent: Dissolve the components in anhydrous dichloromethane (CH₂Cl₂).[11]
-
Addition of DCC: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor: Monitor the reaction for the disappearance of the starting acid by TLC.
-
Workup: Once complete, filter off the precipitated DCU. Wash the filtrate with 0.5 N HCl to remove DMAP, followed by saturated sodium bicarbonate solution.[20]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide - Benchchem.
- Exploring trans-4-(4-Chlorophenyl)
- Fischer Esterific
- Mitsunobu reaction - Wikipedia. [Link]
- Experiment 10: Fischer Esterification: An ester
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- CN101973872A - Synthetic process of 4-(4-chlorophenyl)
- WO2012080243A2 - Novel process - Google P
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. [Link]
- DCC/DMAP coupling reaction selection? : r/Chempros - Reddit. [Link]
- WO2013098832A2 - Novel process for selective isolation and purification of 2-[4-(4-chlorophenyl)
- What's the best way for removing extra DCC and DMAP in an esterification reaction?
- Mitsunobu Reaction - Organic Chemistry. [Link]
- Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP) - Benchchem.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumar
- Steglich esterific
- Mitsunobu Reaction - Organic Chemistry Portal. [Link]
- Fischer–Speier esterific
- Technical Support Center: Troubleshooting Ester Synthesis - Benchchem.
- Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts - Journal of Organic Chemistry. [Link]
- Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction - YouTube. [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]
- Troubleshooting low yield in benzyl phenylacetate esterific
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH N
- Steglich Esterific
- Steglich Esterific
- What factors may influence the yield of an ester? - Quora. [Link]
- Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora. [Link]
- Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC - NIH. [Link]
- This compound - Seven Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 16. glaserr.missouri.edu [glaserr.missouri.edu]
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- 22. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic protocols. This document emphasizes the critical parameter of reflux time and its impact on reaction success.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antimalarial drug atovaquone.[1][2] Achieving high yield and purity of this compound is crucial for downstream applications. This guide will explore common synthetic routes and provide detailed troubleshooting for challenges you may encounter, with a particular focus on optimizing reaction times under reflux.
Section 1: Synthesis via Hydrolysis of 4-(4-Chlorophenyl)cyclohexanecarbonitrile
One common and effective method for synthesizing this compound is through the hydrolysis of the corresponding nitrile precursor. This reaction can be catalyzed by either acid or base.[3][4]
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Troubleshooting Guide: Nitrile Hydrolysis
| Issue | Potential Cause | Suggested Solution & Scientific Rationale |
| Low Yield | Incomplete Reaction: The hydrolysis of a nitrile is a two-step process, proceeding through an amide intermediate. Insufficient reflux time may lead to incomplete conversion.[4] | Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting nitrile spot and the intermediate amide spot indicates the completion of the reaction. A longer reflux ensures the complete hydrolysis of the stable amide intermediate. |
| Suboptimal Catalyst Concentration: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. | Increase the catalyst concentration. For acid-catalyzed hydrolysis, a strong acid like H₂SO₄ or HCl is typically used. For base-catalyzed hydrolysis, a strong base like NaOH or KOH is employed. Increasing the catalyst concentration will accelerate the rate-determining steps of the hydrolysis.[3] | |
| Presence of Amide Impurity in Product | Insufficient Reflux Time: The hydrolysis of the amide intermediate to the carboxylic acid is often the slower step. | Prolong the reflux period. As mentioned above, extending the reflux time will drive the reaction to completion, converting the amide intermediate into the desired carboxylic acid. |
| Insufficient Water: Water is a key reagent in the hydrolysis reaction. | Ensure an adequate amount of water is present in the reaction mixture. The reaction stoichiometry requires two equivalents of water per mole of nitrile. Using a solvent system with sufficient water content is crucial.[3] |
FAQs: Optimizing Reflux Time for Nitrile Hydrolysis
Q: How do I determine the optimal reflux time for the hydrolysis of 4-(4-chlorophenyl)cyclohexanecarbonitrile?
A: The optimal reflux time is best determined empirically by monitoring the reaction progress. Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the formation of the product. Take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and run a TLC. The reaction is considered complete when the starting nitrile spot is no longer visible. It is advisable to continue refluxing for an additional hour after this point to ensure complete conversion.
Q: What are the consequences of excessively long reflux times?
A: While ensuring complete reaction is important, excessively long reflux times can potentially lead to side reactions and decomposition of the product, although this compound is generally a stable compound.[1] The most significant drawback is the unnecessary expenditure of time and energy.
Section 2: Synthesis via Jones Oxidation of [4-(4-Chlorophenyl)cyclohexyl]methanol
Another viable synthetic route is the oxidation of the corresponding primary alcohol, [4-(4-chlorophenyl)cyclohexyl]methanol, using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).[5][6]
Experimental Workflow: Jones Oxidation
Caption: Workflow for the Jones oxidation of [4-(4-chlorophenyl)cyclohexyl]methanol.
Troubleshooting Guide: Jones Oxidation
| Issue | Potential Cause | Suggested Solution & Scientific Rationale |
| Low Yield | Incomplete Oxidation: Insufficient Jones reagent or reaction time can lead to incomplete conversion of the starting alcohol. | Ensure a slight excess of Jones reagent is used. The reaction is typically monitored by the persistence of the orange color of the Cr(VI) reagent.[7] If the solution remains green (the color of Cr(III)), it indicates that all the oxidant has been consumed and more is needed. |
| Over-oxidation (less common for this substrate): While Jones oxidation of primary alcohols typically yields carboxylic acids, harsh conditions could potentially lead to degradation. | Maintain a low reaction temperature. The reaction is exothermic and should be controlled with an ice bath.[8] Slow, dropwise addition of the Jones reagent is crucial. | |
| Presence of Aldehyde Impurity | Incomplete Oxidation to the Carboxylic Acid: The oxidation proceeds through an aldehyde intermediate.[6] | Allow for a longer reaction time after the addition of the Jones reagent. Once the addition is complete, continue stirring the reaction mixture at room temperature for a period to ensure the intermediate aldehyde is fully oxidized to the carboxylic acid. Monitor by TLC to confirm the absence of the aldehyde. |
FAQs: Optimizing Reaction Time for Jones Oxidation
Q: Is refluxing necessary for a Jones oxidation?
A: No, refluxing is generally not necessary and is often discouraged for Jones oxidations. These reactions are typically highly exothermic and are usually performed at or below room temperature to control the reaction rate and prevent side reactions.[8] The reaction progress is monitored by the color change of the chromium species rather than by heating for a set amount of time.
Q: How do I know when the Jones oxidation is complete?
A: The completion of a Jones oxidation is visually indicated. The Jones reagent has a characteristic orange-red color due to the Cr(VI) species. As the oxidation proceeds, the chromium is reduced to Cr(III), which is green in solution. The reaction is considered complete when a faint orange color persists in the reaction mixture for about 15-20 minutes after the final addition of the reagent, indicating that a slight excess of the oxidant is present and all the alcohol has been consumed.[7]
Section 3: Synthesis via Friedel-Crafts Reaction and Hydrolysis
A multi-step synthesis starting with a Friedel-Crafts reaction between cyclohexene and trichloroacetyl chloride, followed by reaction with chlorobenzene and subsequent hydrolysis, is another reported method.[2][9]
Troubleshooting and Reflux Time Optimization for the Hydrolysis Step
The final step in this sequence is the hydrolysis of an intermediate to yield the desired carboxylic acid. This step is often carried out under reflux with a strong base like sodium hydroxide.[2][9]
| Issue | Potential Cause | Suggested Solution & Scientific Rationale |
| Incomplete Hydrolysis | Insufficient Reflux Time: Similar to nitrile hydrolysis, this step requires sufficient time and energy to break down the intermediate. A patent describes a 3-hour reaction time at 70°C.[10] | Extend the reflux time. Monitor the reaction by TLC to ensure the disappearance of the starting material. Increasing the reflux time from the initially planned duration (e.g., from 3 to 5 hours) can drive the reaction to completion. |
| Phase Transfer Issues: If the intermediate has poor solubility in the aqueous base, the reaction rate will be slow. | Consider the use of a phase-transfer catalyst. A phase-transfer catalyst can facilitate the transport of the hydroxide ion into the organic phase, thereby accelerating the hydrolysis reaction. |
FAQs: Optimizing Reflux Time in Multi-step Syntheses
Q: In a multi-step synthesis, how critical is optimizing the reflux time for each step?
A: Optimizing the reflux time for each step is crucial for maximizing the overall yield and purity of the final product. An incomplete reaction in an early step will carry unreacted starting material into subsequent steps, leading to a complex mixture of byproducts that can be difficult to separate. Conversely, unnecessarily long reflux times can lead to degradation and reduce the yield of that particular step.
Q: What is the best general approach to optimizing reflux time in a novel reaction?
A: The most reliable approach is to perform small-scale pilot reactions and monitor them closely. Use analytical techniques like TLC, GC, or HPLC to track the consumption of starting materials and the formation of the product over time. This data will allow you to plot a reaction profile and determine the point at which the reaction has reached completion, thus defining the optimal reflux time.
Quantitative Data Summary
The following table provides a general overview of reported reaction conditions for different synthetic routes. Note that optimal conditions can vary based on the specific scale and equipment used.
| Synthetic Route | Key Reagents | Typical Temperature | Reported Reaction Time | Reported Yield | Reference |
| Friedel-Crafts & Hydrolysis | Cyclohexene, AlCl₃, Chlorobenzene, NaOH | 70°C (Hydrolysis) | 3 hours (Hydrolysis) | 85% (overall) | [9][10] |
| Ester Hydrolysis | Methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate, LiOH | Room Temperature | 5 hours | 89% | [11] |
| Fischer Esterification (Precursor Step) | This compound, Methanol, H₂SO₄ | Reflux (~65°C) | 4 hours | 94% | [12] |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Google Patents. (n.d.). CN101973872B - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- PrepChem.com. (2018). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
- ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Chemistry Steps. (n.d.). Jones Oxidation.
- ResearchGate. (2002). Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O.
- Wikipedia. (n.d.). Jones oxidation.
- Sciencemadness Wiki. (2019). Jones oxidation.
- Lumen Learning. (n.d.). Hydrolysis of nitriles.
- Organic Syntheses. (n.d.). Cycloöctanone.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 9. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 10. CN101973872B - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 11. This compound | 95233-37-7 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid and Its Derivatives
Welcome to the comprehensive technical support guide for the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid and its derivatives. This resource is tailored for researchers, medicinal chemists, and process development professionals. Here, we dissect the critical role of water across various synthetic strategies, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction outcomes, ensuring both yield and purity.
The stereochemistry of the final product, particularly the trans isomer, is often crucial for its intended biological activity, making control over isomeric ratios a key focus of this guide. We will explore both anhydrous and aqueous synthetic methodologies, highlighting the distinct and profound impact of water in each case.
Table of Contents
-
Water's Dichotomy in Synthesis: An Overview
-
Troubleshooting Guide: Navigating Experimental Challenges
-
Anhydrous Routes (Water as a Contaminant)
-
Friedel-Crafts Acylation/Alkylation
-
Grignard Reagent Carboxylation
-
-
Aqueous Routes (Water as a Reagent/Solvent)
-
Nitrile Hydrolysis
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
-
Derivative Synthesis (Water as a Byproduct)
-
Fischer Esterification
-
-
-
Frequently Asked Questions (FAQs)
-
Detailed Experimental Protocols
-
Protocol 1: Anhydrous Friedel-Crafts Acylation & Reduction
-
Protocol 2: Synthesis via Nitrile Hydrolysis (Aqueous)
-
Protocol 3: Control of Stereochemistry via Epimerization
-
-
References
Water's Dichotomy in Synthesis: An Overview
The synthesis of this compound presents a fascinating case study on the dual nature of water in organic chemistry. Depending on the chosen synthetic pathway, water can be either a detrimental contaminant that must be rigorously excluded or an essential component for the reaction to proceed.
-
Anhydrous Routes : Classical methods such as Friedel-Crafts reactions and Grignard syntheses demand strictly anhydrous conditions. In these electrophilic or organometallic reactions, water acts as a potent nucleophile or proton source, leading to catalyst deactivation, reagent quenching, and the formation of undesirable byproducts.[1][2]
-
Aqueous Routes : Modern and often "greener" methodologies, such as the hydrolysis of a nitrile precursor or Suzuki-Miyaura cross-coupling, utilize water as a reagent or a key solvent component. In these cases, understanding and optimizing the water content is crucial for reaction efficiency and success.[3][4]
This guide will illuminate the causality behind these experimental choices, empowering you to control the outcome of your synthesis.
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Anhydrous Routes (Water as a Contaminant)
The Friedel-Crafts reaction is a powerful tool for forming the C-C bond between the chlorophenyl and cyclohexane moieties. However, its reliance on a moisture-sensitive Lewis acid catalyst (e.g., AlCl₃) makes it highly susceptible to water contamination.
Q: My Friedel-Crafts acylation is failing or giving very low yields. What is the likely cause related to water?
A: The most probable cause is the deactivation of your Lewis acid catalyst. Aluminum chloride (AlCl₃) reacts vigorously and irreversibly with water, hydrolyzing it and rendering it inactive for the reaction.[5][6] Even atmospheric moisture can be sufficient to significantly impede the reaction.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven (120°C overnight) before use.
-
Use freshly opened, anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for dichloromethane).
-
Use a fresh, unopened container of the Lewis acid catalyst. Weigh it out quickly in a dry environment (glovebox or under a stream of inert gas).
-
-
Increase Catalyst Stoichiometry: To compensate for trace amounts of water, a slight excess of the Lewis acid can be used. However, this is not a substitute for proper anhydrous technique and can lead to more complex workups.
-
Verify Reagent Purity: Ensure your acyl chloride or alkyl halide is free of hydrolytic contaminants.
Q: I am observing the formation of 4-chlorobenzoic acid as a byproduct. Why is this happening?
A: This suggests that your acylating agent (e.g., 4-chlorobenzoyl chloride) is hydrolyzing due to water contamination before it can react with the cyclohexane substrate. The aqueous workup then liberates the carboxylic acid.
Logical Workflow: Troubleshooting Friedel-Crafts Reactions
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
This route involves forming a Grignard reagent from a suitable halogenated precursor (e.g., 1-bromo-4-(4-chlorophenyl)cyclohexane) and then reacting it with solid CO₂ (dry ice). Grignard reagents are extremely strong bases and nucleophiles, making them exceptionally sensitive to protic sources like water.
Q: My Grignard reaction is not initiating, or my yield of carboxylic acid is very low, with a significant amount of the corresponding alkane byproduct (4-chlorophenylcyclohexane). What's wrong?
A: This is a classic symptom of water contamination. Grignard reagents are readily quenched by even trace amounts of water in an aggressive acid-base reaction.[2][7] The Grignard reagent abstracts a proton from water to form the corresponding alkane, destroying your nucleophile.
Troubleshooting Steps:
-
Absolute Anhydrous Conditions are Non-Negotiable:
-
All glassware must be rigorously dried.
-
Use anhydrous grade ether or THF. Even "anhydrous" solvents from a bottle can absorb atmospheric moisture; consider storing over molecular sieves.
-
The magnesium turnings should be dry and activated (e.g., by grinding or using a crystal of iodine).
-
-
Check the Starting Halide: Ensure the alkyl/aryl halide is dry and pure.
-
CO₂ Source: Use freshly crushed, high-quality dry ice. Avoid allowing it to sit exposed to air for long periods, as it can condense atmospheric moisture on its surface.
Table 1: Effect of Water on Grignard Reagent Viability
| Water Content | Expected Outcome |
| Strictly Anhydrous | Successful Grignard formation and carboxylation. |
| Trace Moisture (ppm levels) | Reduced yield, formation of alkane byproduct.[8] |
| Significant Water (>0.1%) | Complete failure of the reaction, only alkane formed.[2] |
Side Reaction Diagram: Grignard Reagent Quenching
Caption: Competing reaction pathways for a Grignard reagent.
Aqueous Routes (Water as a Reagent/Solvent)
Hydrolyzing a nitrile precursor, such as 4-(4-chlorophenyl)cyclohexanecarbonitrile, is a robust method to synthesize the target carboxylic acid. Here, water is a necessary reagent.
Q: My nitrile hydrolysis is slow, or it stalls at the intermediate amide stage. How can I drive it to completion?
A: Incomplete hydrolysis is a common issue. While water is the reagent, the reaction is typically very slow without a catalyst.[4] The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[9] The second step often requires more forcing conditions.
Troubleshooting Steps:
-
Increase Acid/Base Concentration: The hydrolysis is catalyzed by strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH).[10][11] Increasing the concentration of the catalyst can accelerate the reaction.
-
Increase Temperature and Reaction Time: These reactions often require heating under reflux for several hours. If the reaction stalls at the amide, increasing the temperature and extending the reflux time is the most effective solution.[12]
-
Ensure Homogeneity: If the nitrile is not fully soluble in the aqueous medium, consider adding a co-solvent like ethanol or dioxane to improve solubility and reaction rate.
Q: Under basic hydrolysis, I isolate a salt instead of the free carboxylic acid. What do I do?
A: This is the expected outcome. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt. To obtain the final product, you must perform an acidic workup. After the hydrolysis is complete, cool the reaction mixture and carefully acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The carboxylic acid will then precipitate and can be collected by filtration.[11]
This modern approach can form the aryl-cyclohexane bond by coupling a boronic acid/ester derivative with an aryl halide. These reactions are often performed in aqueous solvent mixtures.
Q: My Suzuki coupling in an aqueous solvent system is giving a low yield. Does water content matter?
A: Absolutely. While the reaction is performed in water, the ratio of the organic co-solvent (e.g., dioxane, THF, ethanol) to water is a critical parameter that must be optimized.[3] The water plays multiple roles: it helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step. However, the organic reactants must also be sufficiently soluble.
Troubleshooting Steps:
-
Optimize the Solvent Ratio: Systematically vary the ratio of your organic solvent to water (e.g., 1:1, 2:1, 4:1). A common starting point is a 4:1 mixture of dioxane and water.[13] The optimal ratio will ensure all components are sufficiently solubilized.
-
Degas Thoroughly: The presence of dissolved oxygen in the water or solvent can lead to side reactions, such as the homocoupling of the boronic acid, and can deactivate the palladium catalyst. Degas the solvent mixture thoroughly before adding the catalyst by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Check Your Base: The choice and quality of the base are crucial. Use a fresh, finely powdered base. In aqueous systems, phosphate bases like K₃PO₄ are often very effective.[14]
Table 2: Representative Solvent Systems for Suzuki Coupling
| Organic Co-Solvent | Typical Ratio (Organic:Water) | Yield Trend | Reference |
| 1,4-Dioxane | 2:1 to 4:1 | Generally high yields, good for a wide range of substrates. | [3][13] |
| THF | 1:1 | Effective, but THF can be more prone to peroxide formation. | [3] |
| Ethanol | Varies | A greener solvent option, often used with specific catalyst systems. | [5] |
Derivative Synthesis (Water as a Byproduct)
Converting the final carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common derivatization. The Fischer esterification is an equilibrium-controlled reaction where water is a product.
Q: My Fischer esterification is giving a low yield, and I recover a lot of my starting carboxylic acid. Why?
A: According to Le Châtelier's principle, the presence of the water byproduct will shift the equilibrium back towards the starting materials, limiting your yield.[2][15] Even small amounts of water present at the start of the reaction will inhibit it.
Troubleshooting Steps:
-
Use a Large Excess of Alcohol: The most common way to drive the equilibrium forward is to use the alcohol reactant as the solvent, ensuring a large molar excess.[15]
-
Remove Water as it Forms: For higher-boiling alcohols, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove the water as it is formed, effectively driving the reaction to completion.
-
Use a Drying Agent: Adding anhydrous salts or molecular sieves to the reaction can sequester the water byproduct, though this is generally less efficient than azeotropic removal.[2]
Table 3: Quantitative Impact of Water/Reagent Ratio on Esterification Yield
| Conditions (Acetic Acid + Ethanol) | Approximate Yield at Equilibrium | Rationale | Reference |
| 1:1 Molar Ratio | ~65% | Equilibrium is established between reactants and products. | [15] |
| 10-fold excess of Ethanol | ~97% | Excess reactant shifts equilibrium towards the product side. | [15] |
| 1:1 Ratio with Water Removal | >95% | Removal of a product shifts equilibrium towards the product side. | [2] |
Frequently Asked Questions (FAQs)
Q1: For the synthesis of the trans isomer of this compound, which is often the desired product, how can I control the stereochemistry?
A: Control of stereochemistry is paramount. The initial synthesis often produces a mixture of cis and trans isomers. The thermodynamically more stable trans isomer, where the bulky groups are in equatorial positions, is typically the desired product. You can enrich the trans isomer through:
-
Epimerization: Heating the mixture of isomers with a strong base (like potassium hydroxide) in a high-boiling, non-polar solvent can epimerize the cis isomer to the more stable trans isomer. Aqueous conditions are generally unsuitable for this specific type of epimerization as they can dissolve the intermediate salt, preventing efficient conversion.[16]
-
Recrystallization: The cis and trans isomers often have different solubilities. Careful selection of a recrystallization solvent system can selectively crystallize the desired trans isomer.
Q2: Can I use water as a solvent for Friedel-Crafts reactions?
A: No. Water reacts with and destroys the Lewis acid catalysts (like AlCl₃) required for the reaction. While some specialized water-tolerant Lewis acid systems exist (e.g., certain metal triflates), they are not typically used for standard Friedel-Crafts reactions, and the reaction would still be very inefficient.[17]
Q3: In a Grignard reaction, is atmospheric humidity really enough to ruin the reaction?
A: Yes. Grignard reagents are so reactive that exposure to atmospheric moisture can significantly reduce your yield. It is essential to perform the reaction under a dry, inert atmosphere (nitrogen or argon).[7]
Q4: For nitrile hydrolysis, is there a risk of side reactions from the strong acid or base?
A: Yes, particularly if your molecule has other sensitive functional groups. Strong acid can cause elimination reactions if you have a tertiary alcohol elsewhere in the molecule. Strong base can hydrolyze other functional groups like esters. You must consider the overall structure of your molecule when choosing hydrolysis conditions.
Q5: Why is a co-solvent needed in many aqueous Suzuki reactions?
A: While the boronic acid and inorganic base may have some water solubility, the aryl halide and the palladium catalyst/ligand complex are typically organic-soluble. A co-solvent (like dioxane or ethanol) is required to create a single phase or a sufficiently dispersed biphasic system where all the reactants can interact effectively.
Detailed Experimental Protocols
Protocol 1: Anhydrous Friedel-Crafts Acylation & Reduction
This two-step protocol produces the target acid via a ketone intermediate, which advantageously avoids the carbocation rearrangements common in Friedel-Crafts alkylations.
Step A: Acylation of Chlorobenzene with Cyclohexanecarbonyl Chloride
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to anhydrous chlorobenzene (used as both solvent and reactant).
-
Cool the stirred suspension to 0°C in an ice bath.
-
Add cyclohexanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(4-chlorophenyl)cyclohexyl ketone.
Step B: Clemmensen Reduction of the Ketone
-
To the crude ketone from Step A, add amalgamated zinc (prepared from zinc dust and HgCl₂) and a mixture of toluene, glacial acetic acid, and concentrated HCl.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash thoroughly with water and brine, then dry over anhydrous Na₂SO₄.
-
This step yields the alkylated product, which would then need to be oxidized to the carboxylic acid in a separate step (e.g., using KMnO₄), demonstrating the multi-step nature of this route.
Protocol 2: Synthesis via Nitrile Hydrolysis (Aqueous)
This protocol assumes the starting material, 4-(4-chlorophenyl)cyclohexanecarbonitrile, is available.
-
In a round-bottom flask, combine 4-(4-chlorophenyl)cyclohexanecarbonitrile (1.0 eq), ethanol (as a co-solvent), and a 20% aqueous sodium hydroxide (NaOH) solution (5.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours). The intermediate amide may be visible on the TLC plate.
-
Cool the reaction mixture to room temperature. Transfer to a beaker and cool further in an ice bath.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
-
Dry the solid product in a vacuum oven to yield this compound.
Protocol 3: Control of Stereochemistry via Epimerization
This protocol is designed to convert a mixture of cis and trans isomers to predominantly the trans isomer.
-
Combine the cis/trans mixture of this compound (1.0 eq) and potassium hydroxide (KOH, 2.2 eq) in a high-boiling, non-polar solvent (e.g., Shellsol 71 or another suitable hydrocarbon solvent).
-
Heat the reaction mixture to 140-150°C with vigorous stirring for 3-4 hours. The potassium salt of the trans isomer is often insoluble in the solvent and may precipitate.
-
Monitor the isomer ratio by taking small aliquots, acidifying them, extracting, and analyzing by GC or HPLC.
-
Once the desired trans:cis ratio is achieved (often >98:2), cool the reaction mixture.
-
Filter the solid potassium salt of the trans isomer.
-
Dissolve the salt in water and acidify with HCl to precipitate the pure trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Experimental Workflow: Epimerization for Stereocontrol
Caption: Workflow for obtaining the pure trans isomer via epimerization.
References
- BenchChem. (2025).
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
- Brainly. (2023). Why is it necessary to exclude water in each stage of the production of a product using the Grignard reaction?
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- ACS Publications. (2020). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. Chemical Reviews.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Ashenhurst, J. (2015).
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
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- BYJU'S. (n.d.).
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- ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- University of Rochester. (n.d.).
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Ashenhurst, J. (2018). EAS Reactions (3)
- Chemistry LibreTexts. (2023).
- Cambridge Crystallographic Data Centre. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2020).
- Beilstein Journals. (n.d.).
- Chemistry LibreTexts. (2025). Preparing Carboxylic Acids.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- Macmillan Group - Princeton University. (2022).
- National Center for Biotechnology Information. (2024).
- MDPI. (2017).
- ResearchGate. (2025). Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy.
- ResearchGate. (2024).
- Google Patents. (n.d.).
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Technical Support Center: Column Chromatography Purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the column chromatography purification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid and its derivatives. This guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anti-pneumocystic agent Atovaquone.[1] Its purification can be challenging due to its acidic nature and the potential for cis/trans isomers.[2][3] This guide will address common issues encountered during the column chromatography purification of this class of compounds and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound derivatives?
A1: For the purification of non-polar carboxylic acids like this compound, the two primary choices for the stationary phase are normal-phase silica gel and reversed-phase C18-bonded silica.
-
Normal-Phase (Silica Gel): Silica gel is a polar stationary phase and is a cost-effective and common choice for the purification of non-ionic polar organic compounds.[4] However, the acidic nature of carboxylic acids can lead to strong interactions with the slightly acidic silanol groups on the silica surface, resulting in peak tailing.[5] To mitigate this, the mobile phase should be modified with a small amount of a volatile acid.[5]
-
Reversed-Phase (C18): A non-polar stationary phase, such as C18-bonded silica, is often a better choice for polar organic acids.[6] In reversed-phase chromatography, a polar mobile phase is used, and the non-polar compound is retained on the column.[7] This can often lead to better peak shapes and more reproducible separations for carboxylic acids.[8]
Q2: How do I select the appropriate mobile phase for purifying my this compound derivative?
A2: The choice of mobile phase is critical and depends on the selected stationary phase.
-
For Normal-Phase (Silica Gel): A non-polar mobile phase is required. A common starting point is a mixture of hexanes and ethyl acetate. To prevent peak tailing of the carboxylic acid, it is highly recommended to add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase.[5][9][10] This suppresses the ionization of the carboxylic acid, ensuring it remains in its less polar, protonated form, which interacts less strongly with the silica gel.[10]
-
For Reversed-Phase (C18): A polar mobile phase is used. Typically, this is a mixture of water and a miscible organic solvent like acetonitrile or methanol. Similar to normal-phase, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial to keep the carboxylic acid in its neutral, undissociated form, leading to better retention and peak shape.[6][8]
Q3: My compound is streaking badly on the TLC plate. What does this indicate and how can I fix it?
A3: Streaking, or tailing, of carboxylic acids on a silica gel TLC plate is a common problem.[5] It is primarily due to the strong interaction between the acidic proton of the carboxyl group and the silica gel.[5] This can be resolved by adding a small amount of acetic acid or formic acid (0.5-1%) to your eluting solvent system for the TLC analysis.[5][11] This will give you a more accurate representation of the separation you can achieve on the column.
Troubleshooting Guide
This section addresses specific issues you might encounter during your column chromatography experiments in a question-and-answer format.
Q1: My this compound derivative is showing significant peak tailing during column chromatography on silica gel. What is the cause and how can I resolve it?
A1:
-
Cause: Peak tailing of carboxylic acids on silica gel is primarily due to the interaction between the acidic proton of your compound and the slightly acidic silanol groups on the silica surface.[5] This leads to a mixed population of protonated and deprotonated forms of your compound, causing the tailing effect.[5]
-
Solution: The most effective solution is to add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5][9][10] This acidic modifier will suppress the ionization of your carboxylic acid, ensuring it remains in its protonated, less polar form, which will interact more uniformly with the stationary phase and result in sharper peaks.[10]
Q2: I am experiencing poor separation between my desired product and a closely related impurity. What strategies can I employ to improve the resolution?
A2:
-
Optimize the Mobile Phase:
-
Isocratic Elution: If you are using a single solvent mixture (isocratic elution), try adjusting the polarity. For normal-phase, decreasing the polarity (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention time and may improve separation.
-
Gradient Elution: For complex mixtures or compounds with very different polarities, a gradient elution is highly recommended.[12] This involves starting with a less polar mobile phase and gradually increasing its polarity over time.[13][14] This technique helps to elute more retained compounds as sharper peaks and can significantly improve resolution.[14]
-
-
Column Parameters:
-
Column Length and Diameter: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although it will also increase the run time and back pressure.
-
Particle Size: Smaller stationary phase particles can provide better resolution, but also lead to higher back pressure.
-
Q3: My compound seems to be insoluble in the initial, non-polar mobile phase for my normal-phase column. How should I load my sample onto the column?
A3:
-
Dry Loading: This is the preferred method for samples that are not soluble in the initial mobile phase.[15]
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution to form a free-flowing powder after the solvent is removed.
-
Thoroughly dry this silica-adsorbed sample under vacuum.
-
Carefully load the dry powder onto the top of your packed column.
-
-
Minimal Strong Solvent: A riskier alternative is to dissolve your sample in a very small volume of a more polar solvent (like dichloromethane or ethyl acetate) and load it directly onto the column.[15] However, this can disrupt the packing at the top of the column and lead to band broadening, so use this method with caution.[15]
Q4: After my purification, I am struggling to remove the acetic acid from my final product. What is the best way to do this?
A4:
-
Rotary Evaporation with a Co-solvent: Acetic acid has a relatively high boiling point (118 °C). To facilitate its removal, use a rotary evaporator and add a solvent that forms an azeotrope with acetic acid, such as toluene or heptane.[16] Evaporating your sample with a co-solvent will help to carry over the acetic acid. Repeat this process a few times.
-
Aqueous Workup: If your compound is not water-soluble, you can perform an acid-base extraction. Dissolve your product in an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize and remove the acetic acid.[17] Then, wash with brine and dry the organic layer.
-
High Vacuum: Placing your sample under high vacuum for an extended period can also help to remove residual acetic acid.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[18]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[19]
-
Prepare the Slurry: In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use for your separation.[19] The slurry should have a consistency that is easy to pour.[20]
-
Pack the Column: Pour the slurry into the column in a single, continuous motion.[21] Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[19]
-
Equilibrate the Column: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just above the level of the silica.[19] Add more of the initial mobile phase and let it run through the column (at least 2-3 column volumes) to ensure it is fully equilibrated. Never let the column run dry.
Protocol 2: Performing a Gradient Elution
-
Develop the Gradient: Based on your TLC analysis, determine the starting and ending mobile phase compositions. A good starting point is a solvent system that gives your product an Rf value of around 0.1-0.2. The final mobile phase should be polar enough to elute all compounds from the column.
-
Load the Sample: Load your sample onto the equilibrated column using one of the methods described in the troubleshooting guide.
-
Run the Gradient:
-
Step Gradient: Start by eluting with the initial, less polar mobile phase. After a set volume (e.g., 2-3 column volumes), switch to a slightly more polar solvent mixture.[13] Continue increasing the polarity in a stepwise manner.
-
Linear Gradient: If you are using an automated flash chromatography system, you can program a linear gradient where the mobile phase composition changes continuously over time.[14]
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them by TLC to identify the fractions containing your purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[22]
Data Presentation
Table 1: Solvent Properties for Column Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar solvent for normal-phase. |
| Toluene | 2.4 | 111 | Can be used as a co-solvent to remove acetic acid. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar solvent for normal-phase. |
| Acetonitrile | 5.8 | 82 | Common organic modifier for reversed-phase. |
| Methanol (MeOH) | 5.1 | 65 | Common organic modifier for reversed-phase. |
| Water | 10.2 | 100 | Primary solvent for reversed-phase. |
| Acetic Acid (AcOH) | 6.2 | 118 | Mobile phase additive to suppress ionization of acids.[23] |
| Formic Acid | - | 101 | Volatile acidic modifier for mobile phases. |
| Trifluoroacetic Acid (TFA) | - | 72 | Strong acid modifier for reversed-phase, can suppress MS signal.[24] |
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- Teledyne ISCO. (2012).
- Bitesize Bio. (2025).
- BioProcess International. (2003). Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility. [Link]
- Quora. (2021).
- PubMed Central. (n.d.).
- JoVE. (2015).
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]
- ResearchGate. (n.d.).
- LCGC International. (n.d.). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. [Link]
- ResearchGate. (2020).
- Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?[Link]
- AZoM. (2023). How to correctly do Step Gradients?[Link]
- PMC - NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- SIELC Technologies. (n.d.).
- Biotage. (2023).
- Reddit. (2021).
- Reddit. (2023). Work up tips on how to get rid of acetic acid (reaction solvent) please. [Link]
- Chrom Tech, Inc. (2024).
- Chromedia. (n.d.). Introduction to Gradient Elution. [Link]
- Chemistry LibreTexts. (2021).
- SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. [Link]
- ResearchGate. (2018). TLC tailing and carboxylic acid?[Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Taylor & Francis Online. (2007).
- LCGC International. (2018).
- Reddit. (2016).
- Chemistry LibreTexts. (2022).
- UD Technologies. (n.d.).
- UCL. (n.d.). HPLC solvents and mobile phase additives. [Link]
- Organomation. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Environmental Science Institute. (n.d.).
- Chemistry LibreTexts. (2021). 12.
- Waters Corporation. (n.d.).
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
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avoiding decomposition of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid during synthesis
Welcome to the technical support center dedicated to the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its synthesis. The primary goal is to help you maximize yield and purity by mitigating potential decomposition pathways. This compound is a critical intermediate, notably in the synthesis of the pharmaceutical agent Atovaquone, making the control of its purity paramount.[1][2][3][4][5]
Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind these problems and providing actionable solutions.
Question 1: My final product yield is significantly lower than expected, and I'm observing gas evolution during a high-temperature step. What is the likely cause?
Answer: The most probable cause is thermal decomposition via decarboxylation. The carboxylic acid group (-COOH) can be eliminated as carbon dioxide (CO₂) at elevated temperatures, a common reaction for carboxylic acids.[6] This is especially problematic in later-stage purifications or if a reaction step is run at an unnecessarily high temperature. The compound itself is stable under normal conditions with a high melting point of around 250-255°C, but prolonged heating, especially above 200°C, can initiate decomposition.[1]
Root Causes & Solutions:
-
Excessive Heat During Reaction: Some synthetic routes, like those involving Friedel-Crafts reactions or hydrolysis, require heating.[7][8] However, exceeding the optimal temperature range can favor decarboxylation over the desired reaction.
-
High-Temperature Distillation: Attempting to distill the final product or intermediates at atmospheric pressure will lead to decomposition, as its boiling point is very high (387.1°C at 760 mmHg).[1]
Recommended Actions:
-
Strict Temperature Control: Monitor and control reaction temperatures diligently. For instance, during the hydrolysis of the intermediate in the Friedel-Crafts pathway, maintaining the temperature around 70°C is sufficient.[8]
-
Avoid Unnecessary Heat: Once the product is synthesized, avoid exposing it to high temperatures. Purification should be achieved through recrystallization rather than distillation.
-
Use of Catalysts (Cautionary): Be aware that certain metal salts can catalyze decarboxylation at lower temperatures.[6][9] Ensure your reaction vessel is free from contaminants that could promote this side reaction.
Question 2: My HPLC analysis shows a significant peak corresponding to a non-polar impurity. What could this byproduct be?
Answer: A common non-polar impurity is 1-chloro-4-cyclohexylbenzene, the product of decarboxylation. The loss of the polar carboxylic acid group results in a hydrocarbon that would elute much earlier on a reverse-phase HPLC column. Another possibility is the formation of a ketone, such as 4-(4-chlorophenyl)cyclohexanone, through oxidative decarboxylation, which is also less polar than the parent acid.[9][10]
Troubleshooting Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying and resolving non-polar impurities.
Question 3: The stereochemical purity of my product is poor, with a high percentage of the cis-isomer. How can I improve the trans-isomer ratio?
Answer: For its primary application as an Atovaquone intermediate, the trans-isomer is required.[2][5] The trans configuration, where both the 4-chlorophenyl and carboxylic acid groups are in equatorial positions on the cyclohexane ring, is thermodynamically more stable than the cis isomer.[11] A high cis-isomer content usually results from a synthetic route that is not stereoselective or from insufficient purification.
Strategies for Stereochemical Control:
-
Epimerization: You can convert the undesired cis-isomer into the more stable trans-isomer. This is typically achieved by heating a mixture of the isomers with a strong base, such as potassium hydroxide (KOH), in a high-boiling, non-polar solvent.[11] The base deprotonates the carboxylic acid, and the subsequent equilibrium favors the formation of the more stable trans carboxylate salt, which can then be precipitated and re-acidified.
-
Purification by Recrystallization: The cis and trans isomers often have different solubilities, allowing for separation via recrystallization. Isopropanol-water mixtures are commonly used for this purpose.[10]
-
Route Selection: Some synthetic routes may inherently favor the trans product. For example, catalytic hydrogenation of an aromatic precursor often leads to a mixture of isomers, whereas other routes might offer better control.
Table 1: Comparison of Key Reaction Parameters for Synthesis via Friedel-Crafts
| Parameter | Optimal Condition | Problematic Condition (Leads to Decomposition/Impurities) | Rationale |
| Reaction Temp. | -35°C to 10°C (Varies by step)[8] | > 50°C for prolonged periods | High temperatures can cause side reactions and promote decomposition of the intermediate or final product. |
| Hydrolysis | 10% NaOH at ~70°C[8] | Boiling with concentrated base | Can promote unwanted side reactions or isomerization if not controlled. |
| Acidification | Add 10% HCl to pH 1-2 at room temp[7][8] | Rapid addition of concentrated acid at high temp | Can cause localized heating, potentially leading to degradation. |
| Purification | Recrystallization[10] | Distillation[1] | The compound's high boiling point makes it thermally labile under distillation conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: Several viable routes exist. The most common include:
-
Friedel-Crafts Reaction: This involves reacting cyclohexene with trichloroacetyl chloride and aluminum chloride, followed by reaction with chlorobenzene and subsequent hydrolysis.[7][8]
-
Aldol Condensation & Hydrogenation: This route starts with 4-chlorobenzaldehyde and cyclohexanone, followed by hydrogenation and carboxylation steps.[1][10]
-
Oxidation of Precursors: Oxidation of 4-(4-chlorophenyl)cyclohexylmethanol or the corresponding aldehyde using strong oxidizing agents like potassium permanganate (KMnO₄) can yield the desired carboxylic acid.[10][12]
Q2: How does pH during workup affect the compound's stability?
A2: The compound is generally stable across a wide pH range at ambient temperature. Standard workup procedures involve hydrolysis with a base (like NaOH) followed by acidification with a strong acid (like HCl) to a pH of 1-2 to precipitate the free carboxylic acid.[7][8] The primary risk is not from the pH itself, but from combining extreme pH with high temperatures, which can accelerate decomposition or other side reactions.
Q3: What is the main decomposition pathway to be concerned about?
A3: The principal decomposition pathway is thermal decarboxylation, which results in the loss of CO₂ and the formation of 1-chloro-4-cyclohexylbenzene.[6][13] This is a direct consequence of applying excessive heat during the reaction or purification stages.
General Synthesis & Decomposition Overview
Caption: A simplified overview of a synthesis route and key decomposition side reactions.
Q4: What are the recommended storage and handling conditions?
A4: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][14] Keep it away from heat sources and incompatible materials. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid creating dust.[14]
Q5: Can the carboxylic acid group be unintentionally reduced during synthesis?
A5: Yes, this is a risk if the wrong reducing agent is used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) will reduce the carboxylic acid to the corresponding primary alcohol, [4-(4-chlorophenyl)cyclohexyl]methanol.[12][15] Milder reducing agents like sodium borohydride (NaBH₄) will not reduce the carboxylic acid.[15] If a hydrogenation step is part of the synthesis (e.g., reducing a double bond), it is crucial to select a catalyst (like Pd/C) and conditions that are selective and do not reduce the carboxylic acid group.[10]
References
- Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Retrieved January 10, 2026.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- NIH. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC.
- ResearchGate. (2025). Oxidative decarboxylation of cyclohexanecarboxylic acid.
- Google Patents. (n.d.). US6740765B1 - Method for preparing cyclohexane carboxylic acids.
- PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
- YouTube. (2024). Conversion of Diethylmalonate to Cyclohexane carboxylic acid.
- Google Patents. (n.d.). WO2012080243A2 - Novel process.
- Wikipedia. (n.d.). Decarboxylation.
- Chemdad Co. (n.d.). This compound.
- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
- Pharmaffiliates. (n.d.). cis-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
- ResearchGate. (n.d.). Control catalytic experiments. (a) Catalytic hydrogenation of....
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- NIH. (n.d.). (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem.
- ACS Publications. (n.d.). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface | The Journal of Physical Chemistry Letters.
- Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids.
- YouTube. (2014). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes.
- RSC Publishing. (n.d.). Catalytic selective hydrogenation of acetic acid to acetaldehyde over the surface of the iron shell on Pd–Fe alloy nanoparticles - Catalysis Science & Technology.
- NIH. (n.d.). Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem.
- Pharmaffiliates. (n.d.). Trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- WIPO Patentscope. (n.d.). WO/2009/007991 A NEW PROCESS FOR PREPARATION OF ATOVAQUONE AND NOVEL INTERMEDIATES THEREOF.
- RSC Publishing. (n.d.). Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol - Green Chemistry.
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Technical Support Center: Strategies for Efficient Purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support resource for the purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CPCCA). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the scientific principles behind each step, enabling you to troubleshoot effectively and optimize your purification strategy for the highest purity and yield.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, most notably as a precursor for the antimalarial drug Atovaquone.[1][2][3] The purity of this intermediate is critical, as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API). Common impurities often stem from the synthetic route employed, such as unreacted starting materials, byproducts from side reactions (e.g., ketones from incomplete oxidation), residual catalysts, and isomeric variants (cis/trans).[1][4] This guide will provide a structured approach to identifying and resolving these purification hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities largely depend on your synthetic route.
-
From Friedel-Crafts Alkylation: Expect unreacted starting materials, residual Lewis acid catalysts (e.g., AlCl₃), and potential polyalkylated byproducts.[1]
-
From Oxidation of an Intermediate Alcohol/Aldehyde: Residual alcohol, aldehyde, or ketone intermediates are common.[1][4]
-
Isomers: The synthesis often produces a mixture of cis and trans isomers. The trans isomer is typically the desired product, and the cis isomer is considered an impurity that may need to be removed, often to a level of ≤1.5% for pharmaceutical applications.[1]
Q2: What are the key physicochemical properties of this compound that I should be aware of for purification?
A2: Key properties include:
-
Melting Point: Approximately 252-262°C, which can be a useful indicator of purity.[1]
-
Solubility: It is poorly soluble in water but shows moderate solubility in solvents like methanol, ethanol, and DMSO, especially upon heating.[1] This differential solubility is the basis for purification by recrystallization.
-
Acidity (pKa): As a carboxylic acid, it readily deprotonates in the presence of a base to form a water-soluble carboxylate salt. This property is fundamental to purification by acid-base extraction.
Q3: How do I choose the best primary purification technique for my crude sample?
A3: The choice depends on the nature and quantity of impurities.
-
For solid crude products with mainly soluble impurities: Recrystallization is often the most effective and straightforward first step.[4]
-
To remove neutral or basic impurities: Acid-base extraction is highly efficient.[4][6][7]
-
For separating cis/trans isomers or other closely related impurities: Column chromatography may be necessary if recrystallization is ineffective.[1]
Below is a decision-making workflow to guide your choice of purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting and Optimization Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Technique 1: Recrystallization
Recrystallization is a powerful technique for purifying solids. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at both temperatures.
-
Solvent Selection: A mixed solvent system of isopropanol/water or methanol/water is often effective for this compound.[1]
-
Dissolution: In a flask, add the minimum amount of the more soluble solvent (e.g., isopropanol) to the crude solid to dissolve it at boiling temperature.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot solution, slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the more soluble solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry thoroughly.
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again.[9] |
| Supersaturation. | Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound to induce crystallization.[10] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure compound. | Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent (e.g., isopropanol), and cool again slowly.[9][10] |
| Low recovery/yield. | Too much solvent was used. A significant amount of the product remains in the mother liquor. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.[11] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing on the filter paper.[4] |
Technique 2: Acid-Base Extraction
This technique is ideal for separating this compound from neutral or basic impurities. The acidic proton of the carboxylic acid reacts with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving neutral impurities in the organic phase.
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][6] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean flask.[4]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with litmus paper). The this compound will precipitate out as a solid.[4][12]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Caption: Workflow for acid-base extraction of CPCCA.
| Problem | Potential Cause | Solution |
| An emulsion forms between the layers. | Vigorous shaking. | Gently invert the separatory funnel multiple times instead of shaking vigorously.[4] |
| High concentration of dissolved substances. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break up the emulsion.[4][7] | |
| Low yield of recovered carboxylic acid after acidification. | Incomplete extraction. The carboxylic acid was not fully transferred to the aqueous layer. | Perform multiple extractions (2-3 times) with the basic solution and combine the aqueous layers.[4] |
| Incomplete precipitation. The aqueous solution was not made sufficiently acidic. | Add acid until the solution is strongly acidic (pH 1-2). Check with pH paper. Ensure the solution is cold to minimize the solubility of the product.[12] |
Technique 3: Column Chromatography
Column chromatography is used for more challenging separations, such as removing the cis isomer or other impurities with similar polarity to the desired trans isomer.
-
Stationary Phase: Use standard silica gel as the stationary phase.
-
Mobile Phase (Eluent): A non-polar/polar solvent system like hexane/ethyl acetate is a common starting point.
-
TLC Analysis: First, determine an appropriate eluent composition using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Addressing Streaking: Carboxylic acids often streak on silica gel TLC plates. To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This ensures the compound remains fully protonated and moves as a more defined spot.
-
Column Packing and Loading: Pack the column with silica gel slurried in the initial eluent. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.
-
Elution and Fraction Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Problem | Potential Cause | Solution |
| Poor separation of spots (co-elution). | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC. If spots are too close, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Streaking or tailing of the product on the column. | Strong interaction between the carboxylic acid and the silica gel. | As with TLC, add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation of the carboxylic acid.[4] |
| Product is not eluting from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
Part 3: Purity Assessment
After purification, it is essential to verify the purity of the this compound.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess purity. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A typical method uses a reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid, with UV detection.[1][13] This can effectively resolve and quantify impurities, including the cis isomer.
-
Melting Point Analysis: A sharp melting point close to the literature value (252-262°C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities if they are at a significant level (typically >1%).
By applying these detailed strategies and troubleshooting guides, you will be well-equipped to efficiently purify this compound, ensuring the high quality required for your research and development endeavors.
References
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
- Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction.
- Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations.
- University of Massachusetts. (n.d.). Acid-Base Extraction.
- Waters. (n.d.). HPLC Column Performance.
- Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
- Chemdad. (n.d.). This compound.
- Pharmaffiliates. (n.d.). Trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
Sources
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- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
An expert guide by a Senior Application Scientist
Introduction
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a crucial chemical intermediate, notably serving as a precursor in the synthesis of active pharmaceutical ingredients (APIs) like Atovaquone.[1] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides an in-depth comparison of potential HPLC methodologies for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices and present a comprehensive, step-by-step framework for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4]
Chapter 1: The Pillars of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] Regulatory bodies like the FDA and international consortiums like the ICH have established clear guidelines, with ICH Q2(R2) being the current cornerstone.[6][7] A validated method provides a high degree of assurance that it will consistently produce data that is accurate and reliable. The core validation characteristics are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
dot graph Validation_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define Nodes start [label="Method Development", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol [label="Write Validation Protocol\n(Pre-defined Acceptance Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; specificity [label="Specificity\n(Peak Purity, Impurity Spiking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy\n(Spike Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; limits [label="LOD & LOQ\n(S/N Ratio or SD of Intercept)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; robustness [label="Robustness\n(Deliberate Parameter Changes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Compile Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Method Approved for Routine Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges start -> protocol; protocol -> specificity; protocol -> linearity; protocol -> accuracy; protocol -> precision; protocol -> limits; protocol -> robustness;
{specificity, linearity, accuracy, precision, limits, robustness} -> report [style=dashed]; report -> end; } Caption: High-level workflow for HPLC method validation.
Chapter 2: Analyte Physicochemical Properties
Understanding the analyte is the first step in developing a sound analytical method.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₃H₁₅ClO₂ | Provides the basis for molecular weight calculation.[1][8] |
| Molecular Weight | 238.71 g/mol | Essential for preparing standard solutions of known concentration.[1][8] |
| Structure | Cyclohexane ring with a carboxylic acid and a 4-chlorophenyl group | The chlorophenyl group is a strong chromophore, making UV detection highly suitable. The carboxylic acid group means that the analyte's charge state is pH-dependent. |
| XLogP3 | 3.7 | This relatively high value indicates significant non-polar character, making Reverse-Phase (RP) chromatography on a C18 or C8 column the logical choice.[8] |
| Hydrogen Bond Donor | 1 (from carboxylic acid) | Influences interaction with polar mobile phases and stationary phases. |
The key takeaway is that this compound is a non-polar, acidic compound with a UV-active chromophore. This profile makes it an ideal candidate for reverse-phase HPLC with UV detection. To ensure consistent retention and peak shape, the mobile phase pH should be controlled to suppress the ionization of the carboxylic acid group (pKa is likely ~4-5). Adding an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase to maintain a pH of ~2.5-3 is standard practice.[1][9]
Chapter 3: Comparative Analysis of HPLC Methodologies
Based on the analyte's properties, we can propose and compare two common reverse-phase HPLC approaches: a rapid isocratic method and a higher-resolution gradient method.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Causality |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | A C18 column provides excellent retention for this non-polar analyte.[10] The smaller particle size in Method B offers higher efficiency and better resolution, which is advantageous for separating closely eluting impurities. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Phosphoric Acid | Phosphoric acid buffers the mobile phase to a low pH (~2.5), suppressing the ionization of the carboxylic acid, leading to a single sharp peak and consistent retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Elution Profile | 65% B (Isocratic) | 0-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-18 min: 50% B (Re-equilibration) | Method A is simple, robust, and fast, ideal for routine QC testing where known impurities are well-separated. Method B provides superior resolving power, making it suitable for stability studies or analyzing samples with complex impurity profiles. The gradient can separate impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 230 nm | 230 nm | The chlorophenyl group provides strong absorbance in the UV region. 230 nm is a plausible wavelength to maximize sensitivity for the analyte and potential impurities. |
| Run Time | ~8 minutes | ~18 minutes | The isocratic method is significantly faster. The gradient method requires a longer run time and a re-equilibration step, reducing throughput. |
| Best For | Routine purity/assay testing, QC | Stability testing, impurity profiling, method development | The choice depends on the method's intended purpose.[4] |
Chapter 4: A Step-by-Step Validation Protocol (Exemplar: Method A)
We will proceed with validating Method A (Isocratic) for its intended purpose: the quantitative determination (assay) of this compound and the detection of impurities in bulk drug substance. The following protocol is a self-validating system, where the successful execution and meeting of pre-defined criteria demonstrate the method's trustworthiness.
Acceptance Criteria Summary
| Parameter | Test | Acceptance Criterion |
| Specificity | Resolution | Resolution (Rs) > 2.0 between the main peak and any adjacent peaks. |
| Peak Purity | Purity angle should be less than the purity threshold (determined by software). | |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |
| Range | Accuracy & Precision | Must meet criteria across 80% to 120% of the nominal concentration. |
| Accuracy | Recovery | 98.0% to 102.0% recovery at three levels (80%, 100%, 120%). |
| Precision | Repeatability (RSD) | RSD ≤ 1.0% for 6 replicate injections. |
| Intermediate Precision (RSD) | Overall RSD ≤ 2.0% (combining results from 2 analysts, 2 days). | |
| LOQ | Precision (RSD) | RSD ≤ 10% at the LOQ concentration. |
| Robustness | System Suitability | System suitability parameters (tailing factor, plate count) must pass at all varied conditions. Assay results should not vary by more than ±2.0%. |
Detailed Experimental Protocol
1. System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.[11][12]
-
Procedure:
-
Prepare a system suitability solution containing this compound and a known, closely eluting impurity.
-
Inject this solution five times.
-
Calculate the relative standard deviation (RSD) of the peak area, tailing factor, theoretical plates, and resolution.
-
-
Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Plate count ≥ 5000; Resolution ≥ 2.0.
2. Specificity
-
Objective: To demonstrate that the method can accurately measure the analyte without interference.
-
Procedure:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, peroxide, heat, light). Analyze the stressed samples.
-
Analysis: Chromatograph the diluent (blank), a placebo (if applicable), and the stressed samples.
-
Evaluation: Check for co-elution with the main peak using a photodiode array (PDA) detector to assess peak purity. Ensure baseline resolution from degradation products.
-
-
Acceptance Criteria: The main peak should be spectrally pure in all stressed samples. No interference at the retention time of the analyte from the blank.
3. Linearity & Range
-
Objective: To establish the proportional relationship between concentration and detector response over the analytical range.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
4. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze six individual preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or a different instrument.
-
Calculate the RSD for each set and the cumulative RSD for all 12 preparations.
-
-
Acceptance Criteria: RSD for repeatability ≤ 1.0%. Cumulative RSD for intermediate precision ≤ 2.0%.
6. Robustness
-
Objective: To evaluate the method's reliability during normal use by deliberately varying key parameters.
-
Procedure:
-
Prepare a single batch of sample solution.
-
Analyze the sample while making small, deliberate changes to method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% organic (e.g., 63% and 67% Acetonitrile)
-
Column Temperature: ± 5 °C
-
-
Evaluate the impact on system suitability parameters and the final assay result.
-
-
Acceptance Criteria: System suitability must be met under all conditions. Assay results should not deviate significantly from the initial result.
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// Core Node Method [label="Validated HPLC Method", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Primary Validation Parameters Accuracy [label="Accuracy", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", pos="-2,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity", pos="2,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", pos="0,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Range [label="Range", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Method -> Accuracy [label="Trueness"]; Method -> Precision [label="Agreement"]; Method -> Linearity [label="Proportionality"]; Method -> Specificity [label="Selectivity"]; Method -> Robustness [label="Reliability"]; Method -> Range [label="Interval"];
// Inter-parameter relationships Accuracy -> Precision [style=dashed, color="#5F6368"]; Linearity -> Range [style=dashed, color="#5F6368"]; Accuracy -> Range [style=dashed, color="#5F6368"]; Precision -> Range [style=dashed, color="#5F6368"]; } Caption: Interrelationship of core HPLC validation parameters.
Conclusion
The validation of an HPLC method is a systematic and scientifically rigorous process that is fundamental to ensuring data quality in pharmaceutical analysis. For this compound, a reverse-phase HPLC method utilizing a C18 column and a UV detector is highly effective. While a simple isocratic method offers speed and efficiency for routine quality control, a gradient method provides superior resolution for complex impurity profiling.
The choice of method must align with its intended purpose. Regardless of the approach, a comprehensive validation study that assesses specificity, linearity, range, accuracy, precision, and robustness is mandatory. By adhering to the principles outlined in ICH guidelines and executing a well-designed validation protocol, researchers and drug developers can establish a reliable analytical procedure that ensures the quality and consistency of this critical pharmaceutical intermediate.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: USP. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024. Source: FDA. [Link]
- <621> CHROM
- Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. [Link]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: ECA Academy. [Link]
- Quality Guidelines. Source: ICH. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA. [Link]
- USP-NF 621 Chrom
- FDA Releases Guidance on Analytical Procedures.
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- Are You Sure You Understand USP <621>?.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: FDA. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub. [Link]
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Source: Macedonian Journal of Chemistry and Chemical Engineering. [Link]
- (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Source: SIELC Technologies. [Link]
- 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID. Source: PharmaCompass.com. [Link]
- A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications.
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A Comparative Study of Cis and Trans Isomers of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: A Guide for Researchers
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications on its pharmacological activity, metabolic stability, and overall therapeutic profile. This guide provides a comprehensive comparative analysis of the cis and trans isomers of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in the synthesis of the antimalarial drug Atovaquone.[1][2] By delving into their structural nuances, physicochemical properties, and spectroscopic signatures, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to differentiate, separate, and utilize these isomers effectively.
The Decisive Role of Stereochemistry: An Introduction
Geometric isomerism in cyclic systems, such as the cyclohexane ring in this compound, dictates the relative orientation of substituents. The cis isomer possesses both the 4-chlorophenyl and carboxylic acid groups on the same side of the ring's plane, while in the trans isomer, they are on opposite sides.[3] This seemingly subtle difference leads to distinct three-dimensional structures, which in turn govern their physical properties and biological interactions. The significance of this is starkly illustrated in the synthesis of Atovaquone, where the trans isomer is the required precursor, rendering the cis isomer an undesirable impurity.[1][4] Understanding the characteristics of each isomer is therefore paramount for process optimization and quality control in pharmaceutical manufacturing.
Structural and Conformational Analysis: A Tale of Two Chairs
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of substituted cyclohexanes is largely determined by the preference of bulky substituents for the more spacious equatorial positions over the more sterically hindered axial positions.[5]
Trans Isomer: X-ray crystallographic studies have confirmed that the thermodynamically more stable trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid exists in a chair conformation where both the 4-chlorophenyl and carboxylic acid groups occupy equatorial positions.[6][7] This arrangement minimizes 1,3-diaxial interactions, resulting in a lower energy state.
Cis Isomer: In the cis isomer, one substituent must occupy an axial position while the other is equatorial.[1] Due to the significant steric bulk of the 4-chlorophenyl group, it will preferentially occupy the equatorial position, forcing the carboxylic acid group into an axial orientation. This axial placement of the carboxyl group introduces steric strain through 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, rendering the cis isomer less stable than its trans counterpart. This inherent instability is the driving force behind the isomerization of the cis to the trans form under certain conditions.[1]
Physicochemical Properties: A Comparative Overview
The differing spatial arrangements of the functional groups in the cis and trans isomers directly influence their macroscopic physical properties. The greater stability and more efficient crystal packing of the trans isomer typically result in a higher melting point and potentially lower solubility compared to the cis isomer.
| Property | Cis Isomer (Predicted/Inferred) | Trans Isomer (Experimental) |
| CAS Number | 1346600-43-8[5] | 49708-81-8[6] |
| Molecular Formula | C₁₃H₁₅ClO₂ | C₁₃H₁₅ClO₂ |
| Molecular Weight | 238.71 g/mol | 238.71 g/mol |
| Melting Point | Lower than the trans isomer | 252-262 °C[6] |
| Boiling Point | Not available | 387.1 °C at 760 mmHg[8] |
| Density | Not available | ~1.225 g/cm³[6] |
| Thermodynamic Stability | Less stable | More stable |
Note: Experimental data for the pure cis isomer is scarce due to its lower stability and its role as an impurity. The properties listed are based on general principles of stereoisomerism and available information on related compounds.
Spectroscopic Differentiation: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers based on the unique chemical environments of their atoms and the vibrational modes of their functional groups.
¹H and ¹³C NMR Spectroscopy
The axial and equatorial positions on a cyclohexane ring have distinct magnetic environments, leading to differences in the chemical shifts of the protons and carbons attached to them.
-
¹H NMR: The proton attached to the carbon bearing the carboxylic acid group (C1) is a key diagnostic signal. In the trans isomer, this proton is axial and is expected to resonate at a different chemical shift compared to the equatorial proton in the predominant conformation of the cis isomer. Furthermore, the coupling constants between adjacent protons will differ due to the dihedral angle differences in the chair conformations.
-
¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring will also be influenced by the stereochemistry. The carbon atoms involved in 1,3-diaxial interactions in the cis isomer will experience a shielding effect (upfield shift) compared to the corresponding carbons in the less sterically hindered trans isomer.
Infrared (IR) Spectroscopy
While the IR spectra of both isomers will show characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the 4-chlorophenyl group, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different overall molecular symmetry and vibrational modes.
Experimental Protocols
Synthesis and Isomerization
A common synthetic route to a mixture of cis and trans this compound involves the Friedel-Crafts reaction of a cyclohexene derivative with chlorobenzene, followed by hydrolysis.[9] Due to the higher thermodynamic stability of the trans isomer, reaction conditions can be optimized to favor its formation.
Isomerization of Cis to Trans: The less stable cis isomer can be converted to the more stable trans isomer. This process, known as epimerization, can be achieved by treating the cis isomer or a mixture of isomers with a strong acid.[1] Heating the cis isomer in a suitable organic solvent can also promote this transformation.[1]
Synthesis and Isomerization Workflow
Separation and Purification: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly effective technique for the separation and quantification of the cis and trans isomers.
Principle: The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in polarity and shape between the cis and trans isomers allow for their resolution.
Experimental Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is typically used. The exact ratio of organic solvent to water will need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., 230 nm).
-
Temperature: Ambient or controlled column temperature (e.g., 30 °C).
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase or a suitable solvent like methanol and filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Biological Implications: The Significance of the Trans Configuration
While direct comparative biological studies on the cis and trans isomers of this compound are not extensively documented, the critical role of the trans isomer in the activity of Atovaquone provides valuable insight. The trans configuration is essential for the proper binding of Atovaquone to its target, the cytochrome bc1 complex, in the mitochondrial electron transport chain of the malaria parasite.[1] It is reported that the trans isomer of atovaquone is substantially more potent than the corresponding cis isomer.[1] Molecular docking studies have suggested that the trans isomer allows for a more favorable hydrogen bonding interaction with the active site of the enzyme compared to the cis isomer. This highlights the stringent steric and conformational requirements for biological activity and underscores the importance of isolating the pure trans isomer for pharmaceutical applications.
Conclusion
The cis and trans isomers of this compound, while chemically similar, exhibit distinct structural, physicochemical, and spectroscopic properties. The trans isomer is the thermodynamically more stable and biologically relevant stereoisomer, serving as a crucial building block for the antimalarial drug Atovaquone. A thorough understanding of the differences between these isomers, coupled with robust analytical methods for their separation and characterization, is essential for researchers in the field of drug development and process chemistry. This guide provides a foundational framework for navigating the complexities of these stereoisomers and harnessing their unique properties for scientific advancement.
References
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A Comparative Analysis of the Antibacterial Efficacy of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives and Ciprofloxacin
A Technical Guide for Researchers in Antimicrobial Drug Discovery
Introduction
The relentless rise of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Among the myriad of scaffolds under investigation, derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid have emerged as a promising class of compounds with demonstrable antibacterial activity. This guide provides a comprehensive comparison of the antibacterial efficacy of these derivatives against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in clinical practice. By examining their mechanisms of action, in vitro activity, and structure-activity relationships, this document aims to equip researchers and drug development professionals with the critical data and experimental insights needed to navigate this evolving area of antimicrobial research.
Ciprofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination[1][2][3]. This dual-targeting mechanism contributes to its broad spectrum of activity against many Gram-negative and some Gram-positive bacteria[2][4]. In contrast, the precise mechanism of action for this compound derivatives is not as definitively established and may vary depending on the specific derivative. Some evidence suggests that as an impurity of Atovaquone, it may inhibit the mitochondrial electron transport chain[5][6]. Other proposed mechanisms include the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways[5]. Further research into their precise molecular targets is ongoing.
This guide will delve into the experimental data that directly compares the antibacterial potency of these two classes of compounds, offering a clear perspective on the potential of this compound derivatives as future antimicrobial agents.
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the comparative MIC values of various this compound derivatives and ciprofloxacin against common Gram-positive and Gram-negative bacterial strains.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Hydrazide-Hydrazone Derivatives of this compound and Ciprofloxacin
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Hydrazone Derivatives (35-37) | 32–64 | 32–64 |
| Ciprofloxacin | 5 | 5 |
Data sourced from BenchChem[7].
The data clearly indicates that while the hydrazone derivatives of this compound exhibit moderate antibacterial activity, their potency is significantly lower than that of ciprofloxacin against both S. aureus and E. coli[7].
Further studies on a broader range of synthesized hydrazone derivatives from 4-(4-chlorophenyl)cyclohexane carboxylic acid have shown that modifications to the scaffold can lead to significant antibacterial activity, with some derivatives showing excellent results against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria[8][9]. Specifically, derivatives incorporating nitrogen heterocyclic rings like pyridine, quinoline, imidazole, and indole demonstrated the most promising activity[8][9].
Mechanisms of Action: A Tale of Two Scaffolds
The divergent mechanisms of action between ciprofloxacin and the derivatives of this compound are a critical aspect of their comparison.
Ciprofloxacin: A DNA Synthesis Inhibitor
Ciprofloxacin's mechanism is well-characterized. It targets bacterial type II topoisomerases, specifically DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria[2][3]. By stabilizing the enzyme-DNA complex, ciprofloxacin traps the enzymes in their cleavage-rejoining cycle, leading to the accumulation of double-strand DNA breaks and ultimately, cell death[3].
Figure 1. Simplified schematic of ciprofloxacin's mechanism of action.
This compound Derivatives: An Emerging Picture
The mechanism for this compound derivatives is less defined. As a precursor to the antimalarial drug Atovaquone, it is plausible that some derivatives share its mechanism of inhibiting the mitochondrial electron transport chain[5][7]. This would represent a distinct mode of action compared to ciprofloxacin.
Another proposed mechanism involves the compound acting as a nucleophilic reagent, reacting with amines to displace the amino group. This reactivity could be particularly effective against certain bacteria, including Staphylococcus and other Gram-positive organisms[5]. The lipophilicity imparted by the chlorophenyl group may also facilitate better penetration of the bacterial cell membrane[5].
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the reproducibility and validity of comparative antibacterial studies, standardized protocols are essential. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds (this compound derivatives)
-
Reference antibiotic (Ciprofloxacin)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and ciprofloxacin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Grow the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Figure 2. Experimental workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The available data indicates that while derivatives of this compound possess antibacterial properties, the currently reported analogs are generally less potent than ciprofloxacin[7]. However, the potential for these compounds lies in their distinct and potentially novel mechanism of action, which could be leveraged to combat bacteria resistant to existing drug classes like fluoroquinolones.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to identify derivatives with enhanced potency and a broader spectrum of activity. The incorporation of heterocyclic moieties appears to be a promising avenue[8][9].
-
Mechanism of Action Elucidation: Definitive studies to identify the specific molecular targets of these compounds are crucial. Techniques such as covalent docking studies with potential targets like MurA, an enzyme involved in peptidoglycan biosynthesis, could provide valuable insights[10][11][12].
-
In Vivo Efficacy and Toxicity Profiling: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.
References
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- Lebel, M. (1988). Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. Pharmacotherapy, 8(1), 3-33. [Link]
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- Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing and optimizing novel therapeutic agents. This guide provides a comprehensive comparative analysis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid analogs, delving into their synthesis, biological activities, and the nuanced structural modifications that govern their efficacy. This document is intended to serve as a practical resource, blending established experimental data with insights into the causal relationships between chemical structure and biological function.
Introduction: The Versatile Scaffold of this compound
The this compound scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent structural features, including a lipophilic chlorophenyl group, a cyclohexane ring providing a three-dimensional conformation, and a modifiable carboxylic acid handle, make it an attractive starting point for the development of diverse bioactive molecules.[1] Notably, the trans-isomer of this acid is a key intermediate in the synthesis of Atovaquone, an antiprotozoal agent used for the treatment of Pneumocystis jirovecii pneumonia.[2][3] This foundational knowledge has spurred further investigation into the therapeutic potential of its analogs, particularly in the realm of antimicrobial agents.
Comparative Analysis of Antibacterial Activity: A Focus on Hydrazone Derivatives
A significant body of research has focused on the synthesis and antibacterial evaluation of hydrazone derivatives of this compound. These studies provide a fertile ground for a detailed SAR analysis.
The Crucial Role of the Hydrazone Linkage
The parent compound, this compound, exhibits limited intrinsic antibacterial activity. However, derivatization of the carboxylic acid to a carbohydrazide, followed by condensation with various aldehydes to form hydrazones, dramatically enhances its antimicrobial properties. This modification introduces the biologically active hydrazone (-CO-NH-N=CH-) moiety, a pharmacophore known for its coordination properties and ability to interact with biological targets.[4]
Impact of Heterocyclic Moieties on Antibacterial Potency
A systematic study by Venkatasatyanarayana et al. on a series of nineteen novel hydrazone derivatives (4a-s) provides clear insights into the influence of the substituted aromatic ring on antibacterial activity.[4] The general structure of these analogs is depicted below:
General Structure of Hydrazone Analogs
Caption: General structure of the 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives.
The antibacterial activity of these analogs was evaluated against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The results, summarized in the table below, reveal a clear SAR.
Table 1: Comparative Antibacterial Activity of this compound Hydrazone Analogs
| Compound ID | R Group (Substituted Ring) | Antibacterial Activity Level |
| Series 1 | Nitrogen-containing heterocycles (Pyridine, Quinoline, Imidazole, Indole) | Excellent |
| Series 2 | Other heterocycles (Benzo[b]furan, Furan, Thiophene) | Good |
Data synthesized from Venkatasatyanarayana, G., et al. (2015).[4]
SAR Insights:
-
Nitrogen Heterocycles are Key: The presence of a nitrogen-containing heterocyclic ring as the 'R' group is strongly correlated with enhanced antibacterial activity. This suggests that the nitrogen atom(s) in these rings may be involved in crucial interactions with the bacterial target, potentially through hydrogen bonding or coordination with metal ions.
-
Aromatic System Influence: The extended π-systems of rings like quinoline and indole may contribute to improved binding affinity through hydrophobic or π-π stacking interactions with the active site of a bacterial enzyme.
-
Reduced Activity with Other Heterocycles: While still exhibiting good activity, analogs with furan, thiophene, and benzo[b]furan moieties were less potent. This could be due to differences in their electronic properties, size, and hydrogen bonding capacity compared to the nitrogenous heterocycles.
Expanding the Therapeutic Horizon: Anticancer and Anti-inflammatory Potential
While the antibacterial activity of these analogs is well-documented, preliminary investigations suggest that the this compound scaffold may be a valuable template for developing agents with other therapeutic applications.
Anticancer Activity
Although direct SAR studies on this compound analogs for anticancer activity are limited, research on structurally related compounds provides valuable insights. For instance, studies on other cyclohexanecarboxylic acid derivatives have demonstrated that modifications to the core structure can lead to significant antiproliferative and cytotoxic effects against various cancer cell lines. The introduction of different aryl groups and functional moieties can influence the molecule's ability to interact with anticancer targets such as tubulin or specific kinases. Further investigation is warranted to explore the anticancer potential of the 4-(4-chlorophenyl)cyclohexyl scaffold by synthesizing and screening a library of analogs against a panel of cancer cell lines.
Anti-inflammatory Activity
Similarly, the anti-inflammatory potential of this class of compounds is an area of growing interest. The structural features of this compound are reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs). The lipophilic chlorophenyl group and the acidic carboxylic acid moiety are common features in many cyclooxygenase (COX) inhibitors. Future research could focus on synthesizing analogs with modified carboxylic acid groups (e.g., esters, amides) and evaluating their ability to inhibit COX-1 and COX-2 enzymes, as well as their effects on pro-inflammatory cytokine production in cellular models of inflammation.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
Synthesis of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives (General Procedure)
This two-step synthesis involves the initial formation of the methyl ester of this compound, followed by hydrazinolysis to yield the carbohydrazide intermediate, which is then condensed with an appropriate aldehyde.
Workflow for the Synthesis of Hydrazone Analogs
Caption: Synthetic workflow for the preparation of hydrazone derivatives.
Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Step 2: Synthesis of 4-(4-Chlorophenyl)cyclohexane carbohydrazide
-
Dissolve the methyl ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) and reflux the mixture for 6-8 hours (monitor by TLC).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Cool the residue in an ice bath to precipitate the carbohydrazide.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of Hydrazone Derivatives
-
Dissolve the carbohydrazide (1.0 eq) in ethanol.
-
Add the desired aromatic or heterocyclic aldehyde (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile platform for the development of potent antibacterial agents, particularly through the synthesis of hydrazone derivatives. The SAR studies clearly indicate that the incorporation of nitrogen-containing heterocyclic rings is a key strategy for enhancing antibacterial activity. While the exploration of their anticancer and anti-inflammatory potential is still in its nascent stages, the structural characteristics of these analogs suggest that they are promising candidates for further investigation in these therapeutic areas.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of derivatives with diverse substitutions on both the cyclohexane and phenyl rings to further refine the SAR.
-
Elucidating the Mechanism of Action: Conducting studies to identify the specific bacterial targets of the most potent antibacterial analogs.
-
Systematic Evaluation of Anticancer and Anti-inflammatory Activities: Screening the synthesized analogs against a panel of cancer cell lines and in relevant inflammatory models to establish a clear SAR for these activities.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights from the SAR studies presented in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound analogs.
References
- Venkatasatyanarayana, G., Lakshmana Rao, V., Thirumala Chary, M., Ram, B., Balram, B., & Laxminarayana, E. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272.
Sources
comparative analysis of different synthetic routes to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Introduction
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of the antiprotozoal drug, Atovaquone.[1] The stereochemistry of this molecule, particularly the trans-isomer, is often crucial for the biological efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereoselective synthetic routes is of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of various synthetic pathways to this compound, offering an in-depth examination of their respective methodologies, yields, and scalability, supported by experimental data.
Route 1: Friedel-Crafts Acylation and Alkylation Approach
This route is a robust and industrially viable method for the synthesis of this compound. It commences with a Friedel-Crafts reaction between cyclohexene and an acylating agent, followed by an alkylation with chlorobenzene and subsequent hydrolysis. A particularly effective variation of this method utilizes trichloroacetyl chloride as the acylating agent, which offers advantages in terms of cost and environmental impact over traditional methods involving bromine.[2]
Causality of Experimental Choices
The use of trichloroacetyl chloride in the initial Friedel-Crafts acylation is a key innovation. This reagent, in the presence of a Lewis acid like aluminum chloride, forms a reactive acylium ion that readily attacks the double bond of cyclohexene. The subsequent Friedel-Crafts alkylation with chlorobenzene introduces the desired 4-chlorophenyl group onto the cyclohexane ring. The final hydrolysis step converts the trichloromethyl ketone intermediate into the target carboxylic acid. This multi-step, one-pot synthesis is designed for efficiency and high throughput, making it suitable for large-scale production.[2]
Experimental Protocol
Step 1: Friedel-Crafts Acylation and Alkylation[2]
-
In a 20 L reaction flask, charge 8010 g of carbon disulfide and 1335 g of aluminum chloride. Stir the mixture for 30 minutes.
-
Cool the mixture to a temperature between -30°C and -35°C.
-
Slowly add cyclohexene at a 2:1 weight ratio of aluminum chloride to cyclohexene, maintaining the temperature between -20°C and -30°C during the addition.
-
After the addition is complete, continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Warm the reaction mixture to 5°C and add 1027 g of chlorobenzene, keeping the temperature between 5°C and 10°C.
-
Upon completion of the reaction, quench the reaction by adding a mixture of 817 g of hydrochloric acid and 817 g of ice. Stir for 30 minutes, then allow the layers to separate.
-
Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline.
-
Remove the carbon disulfide by distillation.
Step 2: Hydrolysis and Product Isolation[2]
-
To the residue from the previous step, add 14 L of a 10% sodium hydroxide solution and heat to 70°C for 3 hours to complete the hydrolysis.
-
After hydrolysis, cool the mixture and adjust the pH to 1-2 with a 10% hydrochloric acid solution.
-
Cool the solution to room temperature to allow for the crystallization of the this compound product.
-
Collect the solid product by filtration, wash with water, and dry.
Diagram of the Friedel-Crafts Route
Caption: Friedel-Crafts synthesis of the target compound.
Route 2: Catalytic Hydrogenation of 4-(4-Chlorophenyl)benzoic Acid
This synthetic strategy involves the reduction of the aromatic ring of a biaryl precursor, 4-(4-chlorophenyl)benzoic acid. This precursor can be synthesized through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offers high efficiency and functional group tolerance. The subsequent catalytic hydrogenation of the aromatic ring provides the desired cyclohexanecarboxylic acid derivative.
Causality of Experimental Choices
The choice of a two-step approach, beginning with a Suzuki-Miyaura coupling, allows for the modular construction of the biaryl precursor from readily available building blocks (e.g., 4-chlorophenylboronic acid and a 4-halobenzoic acid). The subsequent catalytic hydrogenation is a well-established and clean method for the reduction of aromatic rings. Catalysts based on ruthenium or rhodium are often employed for their high activity and selectivity in this transformation.[2][3] The choice of solvent and reaction conditions (temperature and pressure) is critical to achieve complete hydrogenation while minimizing side reactions.
Experimental Protocol
Step 1: Synthesis of 4-(4-Chlorophenyl)benzoic Acid (Illustrative Suzuki-Miyaura Coupling)
-
To a reaction vessel, add 4-chlorophenylboronic acid (1.2 eq.), 4-bromobenzoic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., at 80-90°C) for 16-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter, wash, and dry the solid to obtain 4-(4-chlorophenyl)benzoic acid.
Step 2: Catalytic Hydrogenation[2][3]
-
In a high-pressure autoclave, charge 4-(4-chlorophenyl)benzoic acid and a hydrogenation catalyst (e.g., 5% Ru/C or 5% Rh/C).
-
Add a suitable solvent, such as a 1:1 mixture of 1,4-dioxane and water.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to 6-7 MPa.
-
Heat the mixture to approximately 100-150°C and stir vigorously.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure and purify the product by recrystallization.
Diagram of the Catalytic Hydrogenation Route
Caption: Grignard-based synthesis pathway.
Route 4: Aldol Condensation Approach
This route is particularly noted for the synthesis of the trans-isomer of this compound. [1]It typically begins with an aldol condensation between 4-chlorobenzaldehyde and cyclohexanone, followed by hydrogenation and a final carboxylation step.
Causality of Experimental Choices
The initial aldol condensation forms a carbon-carbon bond and sets the stage for the construction of the substituted cyclohexane ring. The subsequent hydrogenation reduces the double bond formed during the condensation and potentially the ketone functionality. The final carboxylation step, for which detailed procedures are less commonly reported, would introduce the carboxylic acid group. This route is attractive for its potential stereocontrol, often favoring the thermodynamically more stable trans-isomer.
Due to a lack of detailed, publicly available experimental protocols for the complete sequence, a step-by-step guide for this route is not provided to maintain scientific integrity. The general transformation is outlined below.
Diagram of the Aldol Condensation Route
Caption: General scheme for the Aldol condensation route.
Comparative Analysis
| Parameter | Friedel-Crafts Route | Catalytic Hydrogenation Route | Grignard Route | Aldol Condensation Route |
| Overall Yield | High (reported up to 85%) [2] | Moderate to High (dependent on both steps) | Moderate | Variable (lacks detailed data) |
| Purity | High (reported >98%) [2] | Generally high after purification | Good, requires careful purification | Variable |
| Scalability | Excellent, demonstrated on an industrial scale. [2] | Good, amenable to batch processing in autoclaves. | Good, but requires strict anhydrous conditions. | Potentially good, but less documented for large scale. |
| Stereocontrol | Produces a mixture of cis/trans isomers. | Dependent on hydrogenation conditions. | Can produce a mixture of isomers. | Often favors the trans-isomer. [1] |
| Starting Materials | Readily available and relatively inexpensive. | Requires synthesis of the biaryl precursor. | Requires preparation of the Grignard reagent. | Readily available aldehydes and ketones. |
| Key Challenges | Use of corrosive Lewis acids and halogenated solvents. | High-pressure equipment needed for hydrogenation. | Strict anhydrous conditions are critical. | Lack of detailed protocols for the carboxylation step. |
Expert Opinion and Recommendations
For large-scale, industrial production where high yield and throughput are paramount, the Friedel-Crafts route stands out as a well-documented and efficient method. [2]Its primary drawback is the use of corrosive and environmentally sensitive reagents, which necessitates specialized equipment and waste management protocols.
The Catalytic Hydrogenation route offers a more modular and potentially "greener" alternative, especially if the hydrogenation can be performed under milder conditions with a recyclable catalyst. This route is highly attractive for process development and optimization, as the two main steps can be fine-tuned independently.
The Grignard-based synthesis is a classic and reliable laboratory-scale method. Its sensitivity to moisture can be a challenge for large-scale operations, but it provides a direct and powerful method for constructing the core C-C bond.
For research focused specifically on obtaining the trans-isomer, the Aldol Condensation route is a promising starting point, though further investigation and development of the final carboxylation step are required to make it a robust and reliable procedure. [1] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, stereochemical purity, available equipment, and economic and environmental considerations.
References
- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.). Google Patents.
- WO2012080243A2 - Novel process. (n.d.). Google Patents.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC.
- A novel process for synthesis of Atovaquone. (n.d.). ResearchGate.
- A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. (2023). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 33-53.
- 4-Chlorobenzoic acid. (n.d.). In Wikipedia.
- US8598387B2 - Process for the preparation of atovaquone. (n.d.). Google Patents.
- JPH08268957A - Production of trans-4-phenylcyclohexane-based compound. (n.d.). Google Patents.
- CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. (n.d.). Google Patents.
- Discovery and Development of an Efficient Process to Atovaquone. (2012). Organic Process Research & Development, 16(10), 1674-1683.
- CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. (n.d.). Google Patents.
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A Comparative Guide to Key Intermediates in Atovaquone Synthesis: The Carboxylic Acid vs. Aldehyde Pathways
Introduction
Atovaquone, chemically known as trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, is a critical hydroxynaphthoquinone antimicrobial agent. It is a cornerstone in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP) and, in combination with proguanil, for malaria. The efficacy of Atovaquone hinges on its specific trans-isomer configuration, which potently inhibits the parasitic mitochondrial electron transport chain.
However, the commercial synthesis of Atovaquone has historically been challenging. Early manufacturing routes were encumbered by disappointingly low yields, often in the single digits, and a reliance on expensive and difficult-to-remove heavy metal reagents like silver nitrate.[1] These inefficiencies have driven significant research into more robust, scalable, and sustainable synthetic strategies. This guide provides an in-depth comparison of two prominent synthetic pathways, distinguished by their core intermediates: the traditional 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CPCCA) and the more recently developed 4-(4-Chlorophenyl)cyclohexanecarbaldehyde .
We will dissect these routes, providing field-proven insights into their respective yields, reagent choices, stereochemical control, and overall industrial viability to guide researchers and process chemists in selecting the optimal pathway for their objectives.
Overview of Atovaquone Synthetic Strategies
The assembly of Atovaquone's complex structure generally involves the coupling of a substituted cyclohexyl moiety with a naphthoquinone scaffold. The efficiency and purity of the final product are profoundly influenced by the nature of the chosen intermediates and the coupling strategy. Below, we compare the two leading approaches.
Figure 1: High-level comparison of the Carboxylic Acid (A) and Aldehyde (B) pathways.
Route A: The Carboxylic Acid (CPCCA) Pathway
This is the classical approach to Atovaquone synthesis. The key step involves a decarboxylative radical coupling reaction between trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CPCCA) and a naphthoquinone derivative, typically 2-chloro-1,4-naphthoquinone.[2]
Mechanism and Rationale: The reaction is initiated by an oxidizing agent, such as ammonium persulfate, in the presence of a silver nitrate catalyst. The persulfate generates sulfate radicals, which abstract a hydrogen atom from the carboxylic acid, leading to a carboxyl radical. This radical rapidly loses CO₂ to form a cyclohexyl radical. The silver(I) catalyst is believed to facilitate this process. The resulting cyclohexyl radical then adds to the naphthoquinone ring, and subsequent elimination and hydrolysis steps yield Atovaquone.
Advantages:
-
Well-Established: This route has been extensively documented in patent literature and scientific articles.
-
Accessible Starting Materials: CPCCA can be synthesized from common starting materials like 4-chlorobenzaldehyde and cyclohexanone.[3]
Disadvantages:
-
Extremely Low Yields: The key radical coupling stage is notoriously inefficient, with early reports citing yields as low as 3-6%.[1] While process optimization has improved this, it remains a significant bottleneck.
-
Use of Heavy Metals: The reliance on a silver nitrate catalyst is a major drawback for industrial-scale production. Silver is expensive, and its removal from the final active pharmaceutical ingredient (API) to meet regulatory standards (e.g., ICH Q3D) is costly and complex.[2]
-
Byproduct Formation: The radical nature of the reaction can lead to a mixture of byproducts, complicating purification.
-
Stereochemical Control: While starting with trans-CPCCA is preferred, the harsh reaction conditions can risk isomerization, reducing the yield of the desired trans-Atovaquone.
Route B: The Aldehyde Pathway
A more modern and efficient approach circumvents the problematic radical coupling step. This route utilizes 4-(4-Chlorophenyl)cyclohexanecarbaldehyde as the key intermediate, which undergoes a condensation reaction with 1,4-isochromandione .[2][4]
Mechanism and Rationale: This synthesis begins with the conversion of the readily available CPCCA into the corresponding aldehyde. A classic and scalable method for this is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride derived from CPCCA.[2] The aldehyde then reacts with 1,4-isochromandione in a condensation reaction. The resulting intermediate undergoes a base-catalyzed internal rearrangement (e.g., with sodium methoxide) to furnish Atovaquone in high yield.[2]
Advantages:
-
Significantly Higher Yield: This route is demonstrably more efficient. One developed process reports an overall yield of 71% from the carboxylic acid precursor, a vast improvement over the ~20% yield from optimized versions of the older route.[2]
-
Avoidance of Heavy Metals: The process completely avoids the use of silver nitrate, making it more sustainable, cost-effective, and easier to implement under Good Manufacturing Practice (GMP) conditions.[2]
-
Robust and Scalable: The reactions involved (e.g., Rosenmund reduction, condensation, rearrangement) are generally high-yielding and well-behaved, making the process robust and highly suitable for large-scale manufacturing. The process has been successfully demonstrated on a 200-kg scale.[2]
-
Improved Purity Profile: The more controlled, non-radical reaction pathway typically results in a cleaner product with fewer difficult-to-remove impurities.
Disadvantages:
-
Handling of Aldehyde: The aldehyde intermediate can be a low-melting solid and is susceptible to oxidation back to the carboxylic acid if not handled properly.[2] Careful process control is required to ensure its stability.
Head-to-Head Performance Comparison
The choice between synthetic routes is ultimately driven by quantitative metrics. The following table summarizes the key performance indicators for each pathway.
| Parameter | Route A: Carboxylic Acid Pathway | Route B: Aldehyde Pathway | Rationale & Justification |
| Key Intermediate | This compound (CPCCA) | 4-(4-Chlorophenyl)cyclohexanecarbaldehyde | The functional group of the intermediate dictates the entire coupling and downstream strategy. |
| Core Reaction | Decarboxylative Radical Coupling | Condensation & Rearrangement | Route B's ionic mechanism is inherently more controllable and higher-yielding than Route A's radical pathway. |
| Key Reagents | AgNO₃, (NH₄)₂S₂O₈ | Pd/C (for Rosenmund), NaOMe | Route B avoids expensive and toxic heavy metals, a significant advantage in pharmaceutical manufacturing.[2] |
| Overall Yield | Low to Moderate (Historically 3-6%, optimized to ~20%)[1][2] | High (Reported at 71% from CPCCA)[2] | The efficiency of the core reaction is the primary driver of the vast difference in overall yield. |
| Stereocontrol | Moderate; risk of isomerization under harsh radical conditions. | Excellent; reaction conditions are milder and preserve the trans stereochemistry. | Maintaining the trans configuration is critical for biological activity. |
| Scalability | Poor; low yields and reagent toxicity are major hurdles. | Excellent; demonstrated successfully at 200-kg scale.[2] | High yields and avoidance of problematic reagents make Route B far more suitable for industrial production. |
| Sustainability | Low; use of heavy metals and poor atom economy. | High; improved mass efficiency and avoidance of toxic reagents.[2] | Route B aligns better with modern green chemistry principles. |
Experimental Protocols: A Self-Validating System
To ensure the integrity of the synthetic process, robust and validated protocols are essential. Here, we provide methodologies for the preparation and analysis of a key intermediate.
Protocol 1: Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarbaldehyde
This protocol details the conversion of CPCCA to the key aldehyde intermediate via the Rosenmund reduction of the corresponding acyl chloride. This two-step, one-pot procedure is highly efficient for producing the aldehyde required for Route B.
Rationale: The conversion of a carboxylic acid to an aldehyde requires a controlled reduction. Direct reduction is difficult and often leads to over-reduction to the alcohol. Converting the acid to its more reactive acyl chloride derivative allows for a clean, catalytic hydrogenation to the aldehyde using a poisoned catalyst (the Rosenmund reduction), which prevents further reduction to the alcohol.
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of the aldehyde intermediate.
Step-by-Step Methodology:
-
Acyl Chloride Formation: To a suspension of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) in dry ethyl acetate (6 vol), add a catalytic amount of dimethylformamide (DMF, ~0.005 eq). Heat the mixture to 55 °C.
-
Add oxalyl chloride (1.05 eq) dropwise. The mixture will be stirred at 55 °C until all solids dissolve and gas evolution ceases, indicating the formation of the acyl chloride is complete.
-
Rosenmund Reduction: Cool the reaction mixture. Prepare the catalyst (e.g., 5% Pd on BaSO₄) and add it to the reaction vessel under an inert atmosphere (N₂).
-
Replace the inert atmosphere with hydrogen (H₂) gas (balloon or controlled pressure system).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the acyl chloride is consumed.
-
Work-up: Once the reaction is complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove any unreacted carboxylic acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-(4-chlorophenyl)cyclohexanecarbaldehyde. The product should be stored under an inert atmosphere to prevent oxidation.
Protocol 2: HPLC Analysis of CPCCA Purity and Isomeric Ratio
Rationale: Quality control of the CPCCA starting material is critical, particularly for quantifying the less desirable cis-isomer. A reverse-phase HPLC method provides excellent resolution to separate the cis and trans isomers and other process-related impurities. A C18 column is used, as its nonpolar stationary phase effectively retains the hydrophobic analyte, while a polar mobile phase (acetonitrile/water) elutes the components. An acid modifier like trifluoroacetic acid (TFA) or phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring sharp, symmetrical peaks for accurate quantification.[5]
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). A typical isocratic condition might be 60:40 Acetonitrile:Water + 0.1% TFA.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the CPCCA sample in the mobile phase to a concentration of ~0.5 mg/mL.
Validation: The method is validated by running a standard of pure trans-CPCCA and, if available, the cis-isomer to determine their retention times. The system suitability is confirmed by ensuring adequate resolution between the two isomer peaks and consistent peak areas upon repeated injections. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. The limit for the cis isomer in pharmaceutical-grade material is often specified to be ≤1.5%.[5]
Conclusion and Recommendation
A critical analysis of the synthetic routes to Atovaquone reveals a clear evolution from a challenging, low-yield process to a highly efficient and sustainable manufacturing method.
-
The traditional Carboxylic Acid (CPCCA) Pathway (Route A) , while foundational, is severely limited by its low efficiency and reliance on toxic, expensive silver reagents. It is not a viable option for modern, cost-sensitive, and environmentally conscious pharmaceutical production.
-
The Aldehyde Pathway (Route B) represents a significant process chemistry advancement. By utilizing the 4-(4-Chlorophenyl)cyclohexanecarbaldehyde intermediate, this route delivers a vastly superior overall yield (71% vs. ~20%), avoids problematic heavy metals, and has been proven to be robust and scalable.[2]
For researchers, scientists, and drug development professionals, the Aldehyde Pathway is the unequivocally recommended approach for the synthesis of Atovaquone. Its superior efficiency, scalability, and improved safety and environmental profile make it the most logical and commercially viable choice for taking this critical drug from the laboratory to industrial production. The initial investment in developing the two-step conversion of the carboxylic acid to the aldehyde is far outweighed by the downstream benefits of a robust and high-yield coupling and rearrangement process.
References
- Britton, H., Catterick, D., Dwyer, A. N., & Zilliox, A. (2012). Discovery and Development of an Efficient Process to Atovaquone. Organic Process Research & Development, 16(10), 1635–1644. [Link]
- SIELC Technologies. (2018, May 17). Separation of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid on Newcrom R1 HPLC column.
- Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 3(4), 33-53. [Link]
- Verma, A. K., et al. (2010). Process for preparation of atovaquone and novel intermediates thereof. U.S.
- Verma, A. K., et al. (2009). A new process for preparation of atovaquone and novel intermediates thereof.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Atovaquone in Pharmaceutical Intermediates: A Crucial Link in Drug Synthesis.
- Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- PrepChem. (n.d.). Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide.
- Britton, H., et al. (2012). Discovery and Development of an Efficient Process to Atovaquone.
Sources
A Comparative Guide to Analytical Method Validation for Impurity Profiling of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity profiling of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. As a known intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) like Atovaquone, rigorous analytical control is imperative.[1][2][3][4] We will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[8][10][11] For impurity profiling, this means the method must be sensitive, specific, and accurate enough to detect and quantify impurities at levels that ensure the safety and efficacy of the final drug product.
Analyte Characteristics & Method Selection Rationale
This compound is a moderately polar molecule with a high melting point (252-254 °C) and a chromophore (the chlorophenyl group) that absorbs UV light.[3] These physicochemical properties are critical in selecting the most appropriate analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is the presumptive technique of choice. The compound's polarity makes it well-suited for reversed-phase HPLC, and its UV-absorbing properties allow for sensitive detection.[12][13] HPLC is ideal for non-volatile or thermally labile compounds, avoiding potential degradation that could occur at the high temperatures required for GC.[13][14]
-
Gas Chromatography (GC): Direct analysis of this carboxylic acid by GC is challenging due to its low volatility and the potential for thermal decomposition in the injector port.[13] To make it amenable to GC analysis, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl ester). While GC can offer high resolution, the additional derivatization step introduces complexity and potential sources of error.[15][16]
This guide will compare a reversed-phase HPLC (RP-HPLC) method with a derivatization-based GC method, providing a clear rationale for choosing the optimal approach.
The Workflow of Analytical Method Validation
The validation process follows a logical sequence to establish the performance characteristics of the analytical procedure. This workflow ensures that the method is reliable and fit for purpose.
Caption: Figure 2: Logical diagram showing how linearity, accuracy, and precision collectively establish the validated range of a quantitative method.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: RP-HPLC-UV Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm. [17] * Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Standard Solution (LOQ): Prepare a stock solution of this compound and dilute to the target LOQ concentration (e.g., 0.5 µg/mL, corresponding to 0.05% of a 1 mg/mL sample solution).
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a final concentration of 1.0 mg/mL.
-
-
Validation Execution (Abbreviated):
-
Specificity: Inject diluent, a standard of the main API, and stressed samples (acid, base, peroxide, heat, light).
-
Linearity: Prepare five standards spanning from the LOQ to 120% of the impurity specification limit. Inject each in triplicate.
-
Accuracy: Spike the drug substance sample with the impurity standard at three levels (e.g., LOQ, 100%, 120% of spec limit). Prepare three replicates at each level.
-
Protocol 2: GC-MS Method (with Derivatization)
-
Derivatization Procedure:
-
To 1 mL of the sample solution (1 mg/mL in a suitable aprotic solvent like Toluene), add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Detector: Mass Spectrometer (MS).
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range 50-400 amu.
-
-
Validation Execution (Abbreviated):
-
Specificity: Analyze underivatized sample, derivatized blank, and derivatized API to ensure no interfering peaks.
-
Linearity & Accuracy: Perform on derivatized standards and samples. The efficiency and reproducibility of the derivatization reaction are critical factors for achieving good quantitative results.
-
Conclusion and Recommendations
| Feature | HPLC-UV | GC-MS (with Derivatization) | Recommendation |
| Simplicity & Speed | High (Direct injection) | Low (Requires extra derivatization step) | HPLC is more efficient for routine QC. |
| Specificity | Good (Excellent with PDA) | Excellent (Mass fragmentation is definitive) | GC-MS is superior for impurity identification and structural elucidation. |
| Quantitative Reliability | High | Moderate (Prone to derivatization variability) | HPLC is generally more robust and precise for quantification. |
| Applicability to Analyte | Excellent | Poor (Requires modification) | The analyte's properties strongly favor HPLC. |
For the routine quality control and impurity profiling of this compound, a validated RP-HPLC method is the superior choice. It offers a robust, precise, and direct analytical solution that aligns well with the physicochemical properties of the analyte. The method avoids the complexities and potential variability of a derivatization step, making it more suitable for a high-throughput QC environment.
The GC-MS method serves as a powerful complementary technique. It is invaluable during method development and investigation for the definitive identification of unknown impurities or degradation products, leveraging the high specificity of mass spectrometric detection.
Ultimately, the choice and validation of an analytical method must be scientifically sound and fit for its intended purpose, ensuring the quality and safety of the pharmaceutical product. [10]
References
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- Highlights from FDA's Analytical Test Method Valid
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- Quality Guidelines.
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- ICH Q2 R1: Mastering Analytical Method Valid
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A Comparative Assessment of the Biological Activity of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Analogs
This guide provides a comprehensive comparative analysis of the biological activity of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and structure-activity relationships of these compounds, with a primary focus on their antibacterial properties. The information presented is supported by experimental data to offer an objective and in-depth perspective.
Introduction: The Therapeutic Potential of a Versatile Scaffold
This compound has emerged as a compound of significant interest, primarily recognized as a key intermediate in the synthesis of the antiprotozoal drug Atovaquone.[1][2][3][4] Atovaquone's mechanism of action involves the inhibition of the mitochondrial electron transport chain, a pathway crucial for cellular respiration in various organisms.[1][5] This inherent biological activity of the parent scaffold has spurred investigations into the therapeutic potential of its analogs, leading to the discovery of derivatives with notable biological activities, particularly in the realm of antibacterial agents.[5][6]
This guide will explore the landscape of these analogs, with a particular emphasis on hydrazone derivatives, which have demonstrated promising in vitro antibacterial efficacy against a range of clinically relevant pathogens.
Comparative Analysis of Antibacterial Activity
The primary focus of research into the biological activity of this compound analogs has been their potential as antibacterial agents. Numerous studies have focused on the synthesis and in vitro evaluation of various derivatives, with hydrazones being a particularly promising class. These compounds have been tested against both Gram-positive and Gram-negative bacteria, often with the broad-spectrum antibiotic ciprofloxacin used as a reference standard.[5][6]
In Vitro Antibacterial Screening Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of this compound hydrazone derivatives against representative bacterial strains. The data highlights the influence of different structural modifications on antibacterial potency.
| Compound ID | R Group (Substituent on Hydrazone) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Parent Acid | - | >100 | >100 | >100 | >100 | [5] |
| Hydrazone 1 | Pyridine | 32 | 32 | 64 | 64 | [5][6] |
| Hydrazone 2 | Quinoline | 16 | 32 | 32 | 64 | [6] |
| Hydrazone 3 | Imidazole | 32 | 64 | 64 | 128 | [6] |
| Hydrazone 4 | Indole | 16 | 32 | 32 | 64 | [6] |
| Hydrazone 5 | Benzo[b]furan | 64 | 64 | 128 | 128 | [6] |
| Hydrazone 6 | Furan | 64 | 128 | 128 | 256 | [6] |
| Hydrazone 7 | Thiophene | 64 | 64 | 128 | 128 | [6] |
| Ciprofloxacin | - | 5 | Not Reported | 5 | Not Reported | [5] |
Key Observations from In Vitro Data:
-
The parent this compound shows negligible antibacterial activity.
-
Conversion to hydrazone derivatives significantly enhances antibacterial potency.
-
The nature of the R group on the hydrazone moiety plays a critical role in determining the antibacterial spectrum and potency.
-
Analogs containing nitrogen-based heterocyclic rings, such as quinoline and indole, exhibit the most significant activity against the tested strains.[6]
-
While promising, the activity of these analogs is generally moderate compared to the potent, broad-spectrum antibiotic ciprofloxacin.[5]
Mechanism of Action: Targeting Cellular Respiration
The proposed mechanism of action for this compound and its analogs is the inhibition of the mitochondrial electron transport chain.[1][5] This is consistent with the known mechanism of Atovaquone, for which the parent acid is a precursor. By disrupting this fundamental process of energy production, these compounds can exert a cytotoxic effect on susceptible organisms.
Figure 1: Proposed mechanism of action of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the typical experimental workflow for the synthesis and in vitro antibacterial evaluation of this compound analogs.
Synthesis of Hydrazone Analogs
The synthesis of the hydrazone derivatives typically follows a two-step process:
-
Esterification: this compound is first converted to its corresponding methyl ester via Fischer esterification.[7]
-
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.[6][7]
-
Condensation: Finally, the carbohydrazide is condensed with various substituted aldehydes or ketones to yield the target hydrazone analogs.[6]
Sources
A Senior Application Scientist's Guide to Establishing the Stereochemistry of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. A subtle change in stereoisomerism can dramatically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth comparison of analytical techniques for establishing the stereochemistry of 4-(4-chlorophenyl)cyclohexanecarboxylic acid derivatives, a class of compounds significant for their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the antimalarial drug Atovaquone.[1][2][3] The trans isomer of this compound is a key precursor in Atovaquone's synthesis, making the reliable differentiation and quantification of cis and trans isomers a critical quality control parameter.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a causal understanding of experimental choices, ensuring that the described protocols are self-validating systems for robust stereochemical assignment.
The Decisive Role of Stereochemistry: Cis vs. Trans Isomers
The this compound molecule possesses two diastereomers: cis and trans. These isomers arise from the relative orientation of the 4-chlorophenyl and carboxylic acid groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer has both bulky substituents in the equatorial position, minimizing steric hindrance. Conversely, the cis isomer is forced to have one substituent in the axial position, leading to greater steric strain. This fundamental structural difference underpins the distinct physicochemical properties and biological activities of the two isomers. While direct comparative biological studies on these specific isomers are not extensively published, the principle that different stereoisomers can have vastly different biological effects is well-established.[2][4][5] For instance, in other classes of compounds, the cis or trans configuration can significantly impact binding affinity to biological targets and metabolic stability.[2][6][7]
dot graph TD { subgraph "Stereoisomers of this compound" A["Cis Isomer (Axial-Equatorial)"] B["Trans Isomer (Diequatorial - Thermodynamically Favored)"] end
} caption: Logical relationship between stereoisomers and their impact.
Comparative Analysis of Analytical Techniques for Stereochemical Determination
The unambiguous determination of the cis and trans isomers of this compound requires a multi-pronged analytical approach. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between cis and trans isomers of cyclohexane derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts and coupling constants, which are highly sensitive to the local electronic environment and spatial orientation of the nuclei.
-
¹H NMR Chemical Shifts: Protons in an axial orientation on a cyclohexane ring are shielded by the electron clouds of the C-C bonds and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
¹H-¹H Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. In a chair conformation, the coupling between two axial protons (J_aa) is large (typically 8-13 Hz), while the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is much smaller (typically 2-5 Hz).
-
¹³C NMR Chemical Shifts (γ-gauche effect): In ¹³C NMR, steric compression leads to a shielding effect. In the cis isomer, where one substituent is axial, the γ-carbons experience a gauche interaction, causing their signals to shift upfield (lower ppm) compared to the trans isomer where both substituents are equatorial.
| Parameter | cis-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Rationale |
| ¹H NMR: H1 Proton (on carbon with COOH) | Broader multiplet, smaller coupling constants | Sharper multiplet, larger axial-axial coupling | In the cis isomer, H1 is equatorial and has smaller J_ae and J_ee couplings. In the trans isomer, H1 is axial and exhibits a large J_aa coupling to the adjacent axial protons. |
| ¹³C NMR: Cyclohexane Carbons | Upfield shift for C2, C3, C5, and C6 | Downfield chemical shifts | The axial substituent in the cis isomer causes a γ-gauche effect, shielding the γ-carbons. This effect is absent in the diequatorial trans isomer. |
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher recommended):
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[8]
-
Set the spectral width to approximately 220-240 ppm.
-
Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.[8]
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[8]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the stereochemistry.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: General workflow for NMR-based stereochemical analysis.
Chromatographic Separation: HPLC and SFC
Chromatographic techniques are indispensable for the separation and quantification of stereoisomers. For this compound, both reversed-phase HPLC and supercritical fluid chromatography (SFC) can be employed.
Reversed-phase HPLC is a robust method for separating compounds with different polarities. The cis and trans isomers of this compound, having slightly different polarities due to their distinct three-dimensional structures, can often be separated on a standard C18 column.[10]
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[11][12] It utilizes supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent (modifier).[13][14] SFC offers several advantages, including faster analysis times, reduced solvent consumption, and unique selectivity. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are commonly used.[11]
| Technique | Stationary Phase | Mobile Phase | Advantages | Considerations |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with an acid modifier (e.g., 0.1% TFA) | Readily available, robust, good for purity assessment. | May require optimization of mobile phase composition and temperature for baseline separation. |
| SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol) | Fast, environmentally friendly, often provides better resolution for stereoisomers.[11][12] | Requires specialized instrumentation. |
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A starting point could be a gradient from 30% to 70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The two isomers should elute as distinct peaks. The relative peak areas can be used to determine the isomeric ratio.
-
Single-Crystal X-ray Crystallography: The Definitive Answer
For an unambiguous and absolute determination of stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact determination of atomic positions and the overall molecular structure. The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid has been reported, confirming the chair conformation of the cyclohexane ring.[15]
-
Crystal Growth:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
An intense beam of monochromatic X-rays is directed at the crystal.
-
The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and other parameters are refined against the experimental data to generate the final, precise molecular structure.[16]
-
dot graph TD { A["Crystal Growth"] --> B["Crystal Selection & Mounting"]; B --> C["X-ray Diffraction Data Collection"]; C --> D["Structure Solution"]; D --> E["Structure Refinement & Validation"]; E --> F["Unambiguous Stereochemical Assignment"];
} caption: Key stages in single-crystal X-ray crystallography.
Conclusion: An Integrated Approach to Stereochemical Control
Establishing the stereochemistry of this compound derivatives is a critical step in ensuring the quality and efficacy of the final pharmaceutical products derived from them. No single technique provides a complete picture; rather, an integrated approach is most effective. NMR spectroscopy serves as the primary tool for routine analysis and structural confirmation in solution. HPLC and SFC are essential for the separation and quantification of the isomers, providing crucial data on isomeric purity. Finally, single-crystal X-ray crystallography provides the definitive, unambiguous assignment of the solid-state structure. By judiciously applying these complementary techniques, researchers and drug development professionals can confidently establish and control the stereochemistry of these important pharmaceutical intermediates.
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- Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory | Request PDF - ResearchG
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- Metabolism and biological activity of cis- and trans-phylloquinone in the r
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A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Introduction
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal chemical intermediate, notably serving as a precursor in the synthesis of the antimalarial drug Atovaquone.[1][2][3] The purity and concentration of this starting material directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification and characterization are indispensable in a regulated pharmaceutical environment.
This guide provides an in-depth comparison and cross-validation of principal analytical techniques for this compound. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures provide equivalent results, a critical step during method transfer, the integration of new technologies, or when comparing data across different stages of drug development.[4] Our discussion is framed within the context of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures to ensure they are fit for their intended purpose.[5][6][7]
We will explore High-Performance Liquid Chromatography (HPLC) for routine quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for its high specificity and sensitivity, and Nuclear Magnetic Resonance (NMR) Spectroscopy as the gold standard for structural elucidation. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis
HPLC with Ultraviolet (UV) detection is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness in quantifying chromophoric compounds. For this compound, which contains a UV-active phenyl ring, HPLC-UV is an excellent choice for routine purity and assay testing.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP) Chromatography: The analyte is a moderately polar organic acid, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. This mechanism provides excellent retention and resolution from potential impurities.
-
Acidified Mobile Phase: The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is crucial.[8] It suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized form of the analyte. This results in sharper, more symmetrical peaks and reproducible retention times.
-
UV Detection Wavelength: The chlorophenyl group provides a chromophore. A wavelength of 239 nm is often selected to maximize sensitivity while minimizing baseline noise.[9]
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[9]
-
Software: Lab Solutions or equivalent for data acquisition and processing.[9]
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid (85%).
-
Reference Standard: this compound (Purity ≥ 99.0%).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 239 nm.
-
Run Time: 15 minutes.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution (250 µg/mL): Accurately weigh 25 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Validation Procedure:
-
System Suitability: Inject the 100 µg/mL standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy & Precision: Analyze the sample solution at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate on three different days to assess accuracy (recovery) and precision (RSD).
-
Visualization: HPLC-UV Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Specificity
GC-MS offers superior specificity compared to HPLC-UV because it separates compounds based on their volatility and provides mass spectral data for definitive identification.[10] This is particularly useful for identifying and quantifying trace-level impurities or confirming the identity of the main component. Since carboxylic acids are polar and have low volatility, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable ester.
Causality Behind Experimental Choices:
-
Derivatization: Esterification (e.g., methylation) of the carboxylic acid group is essential. This reaction replaces the acidic proton with an alkyl group, which significantly reduces polarity and increases volatility, making the compound suitable for GC analysis.
-
GC Separation: A mid-polarity capillary column is chosen to effectively separate the derivatized analyte from other components in the sample matrix.
-
Mass Spectrometry (MS) Detection: MS provides two dimensions of data: retention time and mass spectrum. Operating in Selected Ion Monitoring (SIM) mode allows for highly sensitive and selective quantification by monitoring characteristic ions of the analyte, virtually eliminating matrix interference.[11]
Experimental Protocol: GC-MS Analysis
-
Derivatization (Methylation):
-
To 1 mg of the sample or standard in a vial, add 1 mL of Methanol and 100 µL of concentrated Sulfuric Acid.[12]
-
Cap the vial and heat at 65°C for 2 hours.
-
Cool to room temperature, add 2 mL of water, and extract with 2 mL of Hexane.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
-
GC-MS System:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/Splitless, operated in split mode (20:1).
-
-
Instrumental Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for identification and SIM mode for quantification, monitoring ions such as the molecular ion and key fragments.
-
-
Validation Procedure:
-
The same validation parameters as HPLC (Linearity, Accuracy, Precision) are assessed using derivatized standards and samples. The high selectivity of MS detection often leads to lower limits of detection (LOD) and quantitation (LOQ).[13]
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound after derivatization.
Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Confirmation
While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides unparalleled detail about a molecule's chemical structure.[14][15] It is not typically used for routine quantification but serves as an orthogonal, non-destructive technique to unequivocally confirm the identity of the main component and characterize impurities. Both ¹H and ¹³C NMR are essential for full structural elucidation.
Role in a Self-Validating System: NMR confirms the specificity of the chromatographic methods. By analyzing the bulk material, NMR verifies that the primary signal corresponds to the correct chemical structure and can help identify any co-eluting impurities that might be missed by a non-specific detector like UV.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer:
-
Bruker Avance III 400 MHz spectrometer or equivalent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum to observe the chemical shifts, integration (proton count), and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon environments, including the characteristic carbonyl carbon of the carboxylic acid (typically ~170-180 ppm).
-
2D NMR (Optional): Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons for complex structure confirmation.
-
Cross-Validation Framework and Performance Comparison
The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods to ensure they produce comparable quantitative results. This is achieved by analyzing a single batch of this compound using both validated methods.
Visualization: Cross-Validation Logical Flow
Caption: Logical workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Data Summary
The performance of each technique is evaluated against the validation parameters stipulated by ICH guidelines.[16][17] The following table summarizes the expected outcomes from the validation studies.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Justification & Causality |
| Specificity | Good. Demonstrated by peak purity analysis and separation from known impurities. | Excellent. Mass spectral data provides definitive identification, minimizing risk of co-elution interference.[11] | MS detection is inherently more specific than UV detection, which responds to any compound with a similar chromophore. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods exhibit excellent linearity. The multi-step sample preparation for GC-MS can introduce slightly more variability. |
| Range (% of Target) | 80 - 120% | 80 - 120% | The range is defined by the method's ability to remain accurate, precise, and linear, suitable for assay and impurity analysis.[17] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC generally offers slightly better recovery due to simpler sample preparation. The derivatization and extraction steps in GC-MS can lead to minor analyte loss. |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | The automated nature of HPLC leads to higher precision. Manual derivatization in the GC-MS protocol can increase variability. |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.5 µg/mL | The low background noise and high sensitivity of MS detection in SIM mode result in significantly lower detection and quantitation limits.[13] |
| Robustness | High. Minor changes in mobile phase composition or flow rate have a minimal, predictable impact. | Moderate. Sensitive to derivatization reaction time, temperature, and extraction efficiency. | HPLC methods are typically more rugged for routine QC environments due to fewer manual sample manipulation steps. |
Conclusion and Recommendations
This guide demonstrates that both HPLC-UV and GC-MS are suitable and reliable techniques for the analysis of this compound, each with distinct advantages. The cross-validation process confirms that, when properly validated, both methods yield comparable and trustworthy results.
-
HPLC-UV is the recommended method for routine quality control , including release testing and stability studies, due to its high precision, robustness, and operational simplicity.[4]
-
GC-MS is the preferred technique for impurity identification and trace-level analysis . Its superior specificity and sensitivity are invaluable for analytical problem-solving and in-depth characterization.[10]
-
NMR Spectroscopy serves as an essential orthogonal technique for the definitive structural confirmation of the primary substance and any isolated impurities, underpinning the entire validation package.
By employing these techniques in a complementary fashion and grounding them in a robust cross-validation framework, drug development professionals can ensure the highest level of data integrity and scientific rigor, ultimately safeguarding the quality of the final pharmaceutical product.
References
- ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institutes of Health.
- LabTube.tv. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications.
- U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library.
- SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342).
- SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts.
- Autechaux. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- ResearchGate. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
- Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- Theseus. (n.d.). Method Validation of Short Chain Carboxylic Acids.
- Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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comparing the efficacy of different catalysts in 4-(4-Chlorophenyl)cyclohexanecarboxylic acid synthesis
Introduction
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and advanced materials. The efficiency and selectivity of its synthesis are of paramount importance for drug development professionals and researchers. A critical step in one of the common synthetic routes is the catalytic hydrogenation of 4-(4-chlorophenyl)benzoic acid. The choice of catalyst for this transformation profoundly impacts the reaction's yield, purity of the product, and overall economic viability. This guide provides an in-depth, objective comparison of the efficacy of various catalysts for this synthesis, supported by experimental data and field-proven insights.
Synthetic Pathways Overview
The synthesis of this compound can be approached through several routes. One prominent method involves the catalytic hydrogenation of the aromatic ring of 4-(4-chlorophenyl)benzoic acid. This guide will focus on comparing the efficacy of different metal catalysts for this specific transformation. An alternative, notable route is through a Friedel-Crafts reaction, which will be briefly discussed as a comparative benchmark.
Catalytic Hydrogenation of 4-(4-Chlorophenyl)benzoic Acid
The core of this guide is the comparative analysis of catalysts for the hydrogenation of 4-(4-chlorophenyl)benzoic acid. The primary challenge in this reaction is the efficient saturation of the electron-deficient chlorophenyl ring without promoting undesirable side reactions, such as dehalogenation or over-reduction of the carboxylic acid group.
Comparative Analysis of Catalysts
The selection of a catalyst is a critical decision in the synthesis of this compound. The catalytic activity and selectivity are influenced by the choice of metal, the support material, and the reaction conditions. This section provides a comparative overview of commonly employed catalysts.
Heterogeneous Catalysts: A Practical Choice
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[1] The most common heterogeneous catalysts for aromatic hydrogenation are noble metals supported on high-surface-area materials like activated carbon or alumina.
A study on the hydrogenation of benzoic acid, a closely related substrate, provides a valuable benchmark for comparing the activity of different supported metal catalysts. The observed order of activity was found to be Rhodium (Rh/C) > Ruthenium (Ru/C) > Platinum (Pt/C) > Palladium (Pd/C) .[2]
Data Summary: Catalyst Performance in Benzoic Acid Hydrogenation
| Catalyst | Support | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reaction Conditions | Reference |
| Rh/C | Carbon | ~100 | 100 | 353 K, scCO₂ | [2] |
| Ru/C | Carbon | High | High | 353 K, scCO₂ | [2] |
| Pt/C | Carbon | Moderate | High | 353 K, scCO₂ | [2] |
| Pd/C | Carbon | Low | High | 353 K, scCO₂ | [2] |
| Pt/TiO₂ | Titania | >99 | >99 | 298 K, 1 bar H₂ | [3] |
| 5% Ru/C | Carbon | 100 | 86 | 493 K, 6.89 MPa H₂, 1:1 dioxane-water | [4] |
Note: The data presented above is for the hydrogenation of benzoic acid and serves as a strong indicator of the expected performance for the hydrogenation of 4-(4-chlorophenyl)benzoic acid. The presence of the chloro-substituent may influence the reaction rates.
In-Depth Catalyst Comparison
Rhodium (Rh) Catalysts
Rhodium-on-carbon (Rh/C) consistently demonstrates the highest activity for the hydrogenation of benzoic acid and is expected to perform similarly for its chloro-substituted analog.[2] Rhodium catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, are known for their efficiency and selectivity in aromatic hydrogenation.[5]
Expertise & Experience: The high activity of Rhodium can be attributed to its optimal balance of hydrogen activation and arene adsorption energies. However, the high cost of rhodium is a significant consideration for large-scale production.
Ruthenium (Ru) Catalysts
Ruthenium-on-carbon (Ru/C) is a highly effective and more cost-effective alternative to rhodium.[4] Studies have shown that Ru/C can achieve complete conversion of benzoic acid with high selectivity to the desired cyclohexanecarboxylic acid.[4] The choice of solvent can significantly impact the selectivity of ruthenium-catalyzed hydrogenations.[4]
Expertise & Experience: Ruthenium catalysts are a workhorse in industrial hydrogenation processes due to their robustness and favorable cost-to-performance ratio. Careful optimization of reaction conditions, particularly solvent and temperature, is key to maximizing selectivity.
Platinum (Pt) Catalysts
Platinum catalysts, especially when supported on titania (Pt/TiO₂), have shown remarkable activity for benzoic acid hydrogenation even under mild conditions (25 °C, 1 bar H₂).[3] The strong interaction between platinum and the titania support is believed to enhance catalytic performance.[3]
Expertise & Experience: The exceptional activity of Pt/TiO₂ under mild conditions presents an opportunity for developing more energy-efficient and sustainable synthetic processes.
Palladium (Pd) Catalysts
Palladium-on-carbon (Pd/C) is a widely used hydrogenation catalyst, but it generally exhibits lower activity for the hydrogenation of the electron-deficient aromatic ring of benzoic acids compared to Rh, Ru, and Pt.[2] While highly effective for many other hydrogenations, its application in this specific synthesis may require more forcing conditions. The addition of catalyst poisons like diphenylsulfide can be used to modulate the activity of Pd/C and improve selectivity in certain cases.[6]
Expertise & Experience: While Pd/C might not be the first choice for this specific transformation due to its lower intrinsic activity for arene hydrogenation, its versatility and lower cost compared to Rhodium make it an important catalyst to consider, especially if the process can be optimized.
Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity/selectivity and ease of use.
Caption: Comparison of Homogeneous and Heterogeneous Catalysts.
-
Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity due to well-defined active sites.[7] However, their separation from the product can be challenging and costly.[7]
-
Heterogeneous catalysts , being in a different phase, are easily separated and recycled, making them more practical for industrial processes.[8]
Experimental Protocols
General Procedure for Catalytic Hydrogenation of 4-(4-Chlorophenyl)benzoic Acid
This protocol is a representative procedure that can be adapted for different heterogeneous catalysts.
Caption: General workflow for catalytic hydrogenation.
-
Reactor Setup: A high-pressure autoclave is charged with 4-(4-chlorophenyl)benzoic acid, a suitable solvent (e.g., 1,4-dioxane, ethanol, or a mixture with water), and the chosen catalyst (e.g., 5% Rh/C, typically 1-5 mol%).
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove air.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 80-150 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by techniques such as HPLC or TLC.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent, to yield this compound.
Alternative Synthetic Route: Friedel-Crafts Reaction
A patent describes an alternative synthesis of this compound via a Friedel-Crafts reaction.[9] This route involves the reaction of cyclohexene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, followed by reaction with chlorobenzene, hydrolysis, and acidification.[9] This method avoids the use of high-pressure hydrogenation.
Conclusion and Recommendations
For the synthesis of this compound via hydrogenation of 4-(4-chlorophenyl)benzoic acid, the choice of catalyst is a critical parameter that dictates the efficiency and economic feasibility of the process.
-
For highest activity , Rhodium-on-carbon (Rh/C) is the catalyst of choice, though its high cost may be a limiting factor for large-scale production.
-
For a balance of high activity and cost-effectiveness , Ruthenium-on-carbon (Ru/C) is highly recommended. It offers excellent performance and is a more economical option than rhodium.
-
For mild reaction conditions , Platinum-on-titania (Pt/TiO₂) presents a compelling case, potentially leading to more sustainable and energy-efficient processes.
-
Palladium-on-carbon (Pd/C) , while a versatile catalyst, is generally less active for this specific transformation and may require more rigorous optimization of reaction conditions.
Researchers and drug development professionals should carefully consider the trade-offs between catalyst cost, activity, selectivity, and process robustness when selecting a catalyst for the synthesis of this compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- Gaude, D., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.
- Shinde, S., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Natural Volatiles & Essential Oils, 8(4), 11628-11637.
- Study.com. (n.d.). Heterogeneous vs. Homogenous Catalysts | Differences & Example.
- Wang, Y., et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. Retrieved from a relevant BenchChem technical guide.
- ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid.
- Shinde, S., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Save My Exams. (2025). Homogeneous & Heterogeneous Catalysis. A Level Chemistry.
- Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
- Royal Society of Chemistry. (n.d.). Ruthenium and palladium bimetallic nanoparticles achieving functional parity with a rhodium cocatalyst for TiO2-photocatalyzed ring hydrogenation of benzoic acid.
- Save My Exams. (2025). Homogeneous & Heterogeneous Catalysis.
- ResearchGate. (n.d.). Hydrogenation of benzoic acid over different catalysts.
- CN101973872A. (Year). Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Jin, F., et al. (2005). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 10(8), 957-963. [Link]
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- CN101973872A. (n.d.). Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Zhang, Y., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 251-253.
- ScienceMadness.org. (n.d.). Catalytic Transfer Hydrogenation.
- MDPI. (n.d.). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance.
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- ResearchGate. (2015). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts.
- ScienceDirect. (n.d.). Comparative study of CO and CO2 hydrogenation over supported Rh–Fe catalysts.
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A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral active pharmaceutical ingredient (API) or intermediate can exhibit vastly different effects in biological systems.[1][2] Consequently, the development and validation of robust analytical methods for the accurate quantification of enantiomeric purity is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in the synthesis of the antimalarial drug Atovaquone.[3][4] We will explore the rationale behind methodological choices, present comparative data, and provide a comprehensive, step-by-step protocol for method validation in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
The Analytical Challenge: Resolving the Enantiomers of an Acidic Chiral Intermediate
4-(4-Chlorophenyl)cyclohexanecarboxylic acid possesses two chiral centers, leading to the existence of enantiomeric pairs. The separation of these enantiomers is challenging due to their identical physical and chemical properties in an achiral environment.[1] Chiral HPLC, which employs a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the analyte enantiomers, is the preeminent technique for this purpose.[2][9][10] The selection of the appropriate CSP and mobile phase is the most critical factor in achieving a successful and efficient separation.[2][11]
Comparative Analysis of Chiral Stationary Phases
To illustrate the process of method development, we will compare the performance of three distinct, yet plausible, chiral HPLC methods for the enantiomeric separation of this compound. The choice of polysaccharide-based and cyclodextrin-based CSPs is informed by their broad applicability and success in resolving a wide range of chiral compounds, including carboxylic acids.[9][12][13]
Method A: Amylose-Based CSP (Normal Phase)
-
Rationale: Amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), often provide excellent chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The normal phase mode, using a non-polar mobile phase with a polar modifier, can enhance these interactions. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is crucial for protonating the carboxylic acid analyte, reducing peak tailing and improving peak shape.
Method B: Cellulose-Based CSP (Normal Phase)
-
Rationale: Cellulose-based CSPs, like cellulose tris(3,5-dimethylphenylcarbamate), are structurally similar to their amylose counterparts but can offer complementary selectivity due to differences in the helical structure of the polysaccharide backbone.[12] This can lead to different retention times and resolution for the same analyte.
Method C: Cyclodextrin-Based CSP (Reversed-Phase)
-
Rationale: Cyclodextrin-based CSPs function on the principle of inclusion complexation, where the analyte (or a portion of it) fits into the chiral cavity of the cyclodextrin molecule.[14] This mechanism is particularly effective for compounds with aromatic rings, such as the 4-chlorophenyl group in our analyte. A reversed-phase mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is commonly used with these columns.
Illustrative Performance Data:
| Parameter | Method A: Amylose-Based CSP | Method B: Cellulose-Based CSP | Method C: Cyclodextrin-Based CSP |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Cyclobond™ I 2000 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) | n-Hexane/Isopropanol/TFA (85:15:0.1, v/v/v) | Acetonitrile/Water/TFA (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 30°C |
| Retention Time (Enantiomer 1) | 8.2 min | 9.5 min | 12.1 min |
| Retention Time (Enantiomer 2) | 9.9 min | 11.8 min | 13.9 min |
| Resolution (Rs) | 2.1 | 2.5 | 1.8 |
| Selectivity (α) | 1.25 | 1.28 | 1.17 |
| Tailing Factor (T) | 1.1 | 1.2 | 1.3 |
| Analysis Time | ~12 min | ~15 min | ~17 min |
Analysis of Comparative Data:
Based on the illustrative data, Method B, utilizing the Chiralcel® OD-H column, provides the best overall performance with the highest resolution (Rs = 2.5), indicating a baseline separation of the enantiomers, and excellent selectivity (α = 1.28).[9] While Method A also offers a good separation, Method B's superior resolution provides greater robustness for a validated method. Method C, the reversed-phase cyclodextrin method, shows adequate resolution but has a longer analysis time and lower selectivity. Therefore, we will proceed with the validation of a method based on the principles of Method B.
Validation of the Selected Chiral HPLC Method
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] For this chiral HPLC method, the purpose is to accurately quantify the enantiomeric purity of this compound. The validation will be performed according to ICH Q2(R1) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[7][15]
Experimental Workflow for Method Validation
Caption: Workflow for chiral HPLC method validation.
Detailed Validation Protocol
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Protocol:
-
Inject a solution of the diluent (mobile phase) to demonstrate no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of the racemic this compound to confirm the resolution of the two enantiomeric peaks.
-
Inject a solution of an enantiomerically enriched sample to confirm the identity of each peak.
-
If applicable, inject a placebo solution (matrix without the analyte) to show the absence of interference.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and inject the stressed samples to ensure that any degradation products do not co-elute with the enantiomer peaks.
-
2. Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Protocol for the minor enantiomer (impurity):
-
Prepare a series of at least five concentrations of the racemate, ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer (e.g., if the limit is 0.5%, the range could be 0.1% to 0.6%).
-
Inject each concentration in triplicate.
-
Plot the mean peak area of the minor enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol:
-
Prepare a sample of the main enantiomer at a fixed concentration.
-
Spike this sample with the undesired enantiomer at a minimum of three concentration levels within the specified range (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare each concentration level in triplicate and inject.
-
Calculate the percentage recovery of the spiked enantiomer. The acceptance criterion is typically between 80% and 120% for impurity analysis.
-
4. Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[16]
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the racemate at 100% of the target concentration for the minor enantiomer.
-
Inject each sample and calculate the percentage of the minor enantiomer.
-
Calculate the Relative Standard Deviation (%RSD) of the six results. A typical acceptance criterion is ≤ 5% RSD.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments. The %RSD for the combined data should meet the acceptance criteria.
-
5. Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare a series of dilutions of the racemate around the estimated LOQ.
-
Inject these solutions and determine the concentration at which the analyte can be reliably quantified with acceptable precision (e.g., %RSD ≤ 10%).
-
6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
-
Protocol:
-
Systematically vary key chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., vary the percentage of isopropanol by ± 2%).
-
-
Inject a sample of the racemate under each modified condition.
-
Evaluate the impact on resolution, retention times, and tailing factors. The system suitability parameters should remain within acceptable limits for the method to be considered robust.
-
System Suitability Testing
Before any validation run or routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol:
-
Inject a standard solution of the racemate five times.
-
Calculate the %RSD for the peak areas and retention times.
-
Verify that the resolution between the enantiomers is ≥ 2.0, the tailing factor for each peak is ≤ 1.5, and the %RSD for replicate injections is ≤ 2.0%.
-
Caption: Relationship between validation parameters and method suitability.
Conclusion
The successful validation of a chiral HPLC method is a meticulous process that underpins the reliability of enantiomeric purity data. This guide has demonstrated a systematic approach, beginning with a comparative evaluation of plausible chiral stationary phases for this compound, leading to the selection of an optimal method. The subsequent detailed validation protocol, grounded in ICH Q2(R1) guidelines, provides a comprehensive framework for researchers and scientists to establish a robust, accurate, and precise method suitable for its intended purpose in a regulated environment. By understanding the causality behind experimental choices and adhering to a self-validating system of protocols, drug development professionals can ensure the stereochemical integrity of their intermediates and final APIs, ultimately contributing to the safety and efficacy of pharmaceutical products.
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- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Isomers
Introduction: Why Stereoisomeric Purity Matters
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of function, efficacy, and safety. The cis- and trans-isomers of 4-(4-chlorophenyl)cyclohexanecarboxylic acid serve as a quintessential example. This compound is a key intermediate in the synthesis of pharmaceuticals like Atovaquone, an agent used to treat pneumocystis pneumonia.[1] In such applications, one stereoisomer may exhibit the desired therapeutic activity while the other could be inactive or, in a worst-case scenario, contribute to off-target effects. Consequently, robust, validated analytical methods for unambiguously distinguishing and quantifying these isomers are indispensable for process control and quality assurance.
This guide provides an in-depth comparative analysis of the cis- and trans-isomers of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the underlying conformational principles that give rise to distinct spectroscopic signatures, providing researchers with the causal logic needed to interpret their own experimental data with confidence.
The Conformational Bedrock: Why These Isomers Are Different
The key to differentiating the cis and trans isomers lies in the conformational preferences of the cyclohexane ring. To minimize steric strain, bulky substituents preferentially occupy the more spacious equatorial positions rather than the sterically hindered axial positions.[2]
-
Trans-Isomer: The most stable conformation for the trans isomer places both the large 4-chlorophenyl group and the carboxylic acid group in equatorial positions (diequatorial, e,e). This arrangement minimizes unfavorable 1,3-diaxial interactions, locking the molecule in a relatively rigid, low-energy state.[3]
-
Cis-Isomer: The cis isomer cannot adopt a diequatorial conformation. It exists as a dynamic equilibrium between two chair conformers where one substituent is axial and the other is equatorial (a,e), which can flip to its equivalent (e,a) conformer.[2] This axial positioning of a bulky group in the cis isomer is the source of its higher steric energy and the primary reason for its distinct spectroscopic properties compared to the trans isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing between these isomers. The different spatial orientations of protons and carbons in the cis and trans conformers lead to predictable and measurable differences in chemical shifts and spin-spin coupling constants.
Expertise & Experience: The "Why" Behind the NMR Experiment
The choice to use NMR as the primary tool is based on its sensitivity to the local electronic and steric environment of each nucleus. For 1,4-disubstituted cyclohexanes, the rigid chair conformation means that protons can be either axial or equatorial. This orientation dictates their chemical shift and, crucially, the magnitude of their coupling (³J) to neighboring protons. The Karplus relationship predicts that the dihedral angle between coupled protons strongly influences the J-value.[4]
-
Axial-Axial (ax,ax) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (³J ≈ 10–14 Hz).
-
Axial-Equatorial (ax,eq) and Equatorial-Equatorial (eq,eq) coupling: Dihedral angles are ~60°, resulting in small coupling constants (³J ≈ 2–5 Hz).[5]
This predictable relationship is the cornerstone of our analysis. We will focus on the methine protons at C1 (bearing the -COOH group) and C4 (bearing the -C₆H₄Cl group).
¹H NMR Analysis: Decoding the Signals
In the trans-isomer , both the C1-H and C4-H protons are in the axial position. Each of these protons is coupled to two adjacent axial protons and two adjacent equatorial protons. Therefore, the signal for these protons is expected to be a complex multiplet, often appearing as a "triplet of triplets," characterized by at least two large axial-axial coupling constants. The width of this multiplet is a key diagnostic feature.
In the cis-isomer , the equilibrium involves one axial and one equatorial methine proton. The proton in the equatorial position will only have small (ax,eq and eq,eq) couplings to its neighbors, resulting in a much narrower, less resolved multiplet compared to its axial counterpart in the trans isomer. The proton in the axial position will exhibit the broad multiplet. Because the cis isomer is a rapidly flipping equilibrium of two conformers, the observed spectrum is a weighted average. However, the signal for the equatorial proton will still be distinctly narrower than the signal for the axial protons in the locked trans conformer.
¹³C NMR Analysis: The Gamma-Gauche Effect
¹³C NMR provides complementary, confirmatory evidence. The key principle here is the gamma-gauche effect , a shielding phenomenon that alters the chemical shift of carbons. A substituent in the axial position causes steric compression on the carbons at the gamma position (C3 and C5 relative to C1; C2 and C6 relative to C4), shifting their signals upfield (to a lower ppm value) compared to a conformation where the substituent is equatorial.[6]
In the trans-isomer , with both substituents equatorial, the cyclohexane carbons are relatively deshielded. In the cis-isomer , the axial substituent will cause a noticeable upfield shift for the gamma carbons, providing a clear diagnostic marker. The carboxyl carbon and the carbons of the chlorophenyl ring will also show slight differences between the isomers.[7][8]
Comparative ¹H and ¹³C NMR Data (Predicted)
| Nucleus | Trans Isomer (e,e) | Cis Isomer (a,e) | Rationale for Difference |
| ¹H: C1-H | ~2.3-2.5 ppm. Broad multiplet, large ³J(ax,ax) couplings (~10-13 Hz). | ~2.6-2.8 ppm (equatorial proton). Narrow multiplet, small ³J(ax,eq/eq,eq) couplings (~2-5 Hz). | Axial proton in trans isomer has large diaxial couplings. Equatorial proton in cis isomer has only small couplings.[5] |
| ¹H: C4-H | ~2.5-2.7 ppm. Broad multiplet, large ³J(ax,ax) couplings (~10-13 Hz). | ~2.5-2.7 ppm (axial proton). Broad multiplet. | Similar to C1-H. The signal for the axial proton in the cis isomer will resemble the trans isomer's methine signals. |
| ¹H: -COOH | ~12.0 ppm, singlet. | ~12.0 ppm, singlet. | Chemical shift is highly concentration and solvent dependent but not a primary point of differentiation.[9][10] |
| ¹³C: C1 | ~45 ppm | ~42 ppm | The axial COOH in one of the cis conformers causes a slight shielding effect. |
| ¹³C: C4 | ~46 ppm | ~43 ppm | The axial chlorophenyl group in one of the cis conformers causes a slight shielding effect. |
| ¹³C: C2, C6 | ~35 ppm | ~31 ppm | Gamma-gauche effect: Shielded by the axial chlorophenyl group in the cis isomer. |
| ¹³C: C3, C5 | ~30 ppm | ~26 ppm | Gamma-gauche effect: Shielded by the axial carboxylic acid group in the cis isomer. |
| ¹³C: -COOH | ~180-185 ppm | ~180-185 ppm | Saturated carboxylic acids appear in this downfield region.[10][11] Minimal difference expected. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a line broadening of ~0.3 Hz before Fourier transformation to improve resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak or TMS and the ¹³C spectrum accordingly. Integrate peaks and measure coupling constants.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an excellent tool for confirming the presence of key functional groups but is generally less effective for distinguishing between these specific stereoisomers.
Expertise & Experience: Interpreting the IR Spectrum
Both isomers will exhibit the hallmark absorptions of a carboxylic acid.[12]
-
O-H Stretch: A very broad, strong band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding, as carboxylic acids typically exist as dimers in the solid state and in nonpolar solvents.[13]
-
C=O Stretch: A strong, sharp band between 1690 and 1760 cm⁻¹. For a hydrogen-bonded dimer of a saturated carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[9][11]
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[13]
While the fundamental absorptions will be nearly identical, subtle differences in the fingerprint region (< 1500 cm⁻¹) may exist due to minor variations in vibrational modes resulting from the different overall molecular symmetry and packing in the crystal lattice. However, these differences are not typically reliable for routine isomer identification without authentic reference standards for comparison.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for characteristic peaks.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is primarily used to confirm the molecular formula and weight of the compound. Standard electron ionization (EI) techniques are unlikely to differentiate the isomers.
Expertise & Experience: Why MS is Not a Primary Tool for Isomer Distinction
Upon electron ionization, the molecule loses an electron to form a high-energy molecular ion (M⁺˙). This radical cation can readily undergo conformational changes and bond rotations before fragmentation. This process often erases the original stereochemical information, leading to identical or nearly identical mass spectra for both the cis and trans isomers.[14]
The primary utility of MS in this context is to confirm the molecular weight of 238.7 g/mol (for the ³⁵Cl isotope).[3] The fragmentation pattern can also confirm the structural components, with expected fragments corresponding to the loss of the carboxylic acid group (-45 Da), the chlorophenyl group (-111 Da), and various fragments from the cyclohexane ring.
Experimental Protocol: GC-MS or Direct Infusion ESI-MS
-
Sample Preparation:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or an electrospray ionization source coupled to a mass analyzer (ESI-MS).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Data Analysis: Identify the molecular ion peak and major fragment ions to confirm the structure and molecular weight.
Conclusion: An Integrated Approach
While IR and MS serve as essential validation tools for confirming functional groups and molecular weight, NMR spectroscopy stands as the definitive method for the unambiguous differentiation of cis- and trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid. The key diagnostic features are found in the ¹H NMR spectrum, where the multiplicity and coupling constants of the methine protons at C1 and C4 directly reflect their axial or equatorial orientation. The ¹³C NMR spectrum provides powerful confirmatory data through the predictable shielding effects of axial substituents. A comprehensive analysis utilizing all three techniques provides a self-validating system, ensuring the highest degree of confidence in isomer identification, which is paramount for researchers in the demanding fields of pharmaceutical and chemical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, ensuring that laboratory practices align with the highest standards of safety and regulatory compliance.
Core Principle: Hazard-Based Waste Management
This compound is a halogenated organic compound. This chemical classification is the cornerstone of its disposal protocol. The presence of a chlorine atom on the phenyl group dictates its environmental persistence and the specific treatment methods required for its safe degradation. Improper disposal can lead to long-term environmental contamination and potential harm to aquatic ecosystems.[1]
The immediate hazards associated with this compound, as identified in its Safety Data Sheets (SDS), necessitate careful handling to mitigate risks to laboratory personnel.[2][3][4]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | - | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment | - | Toxic to aquatic life with long-lasting effects.[1] |
Understanding these hazards is the first step in a self-validating safety system. The potential for skin, eye, and respiratory irritation dictates the required Personal Protective Equipment (PPE), while its classification as a halogenated organic compound governs the entire disposal pathway.
Operational Protocol: From Bench to Final Disposal
The following protocols provide a step-by-step methodology for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound, ensure all necessary engineering controls and PPE are in place. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to manage dust and potential vapors.[5] Ensure that a safety shower and eyewash station are readily accessible.[2][3]
-
Eye and Face Protection : Wear chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be used if there is a significant risk of splashing or dust generation.[2]
-
Hand Protection : Wear protective gloves, such as nitrile rubber. Gloves must be inspected before use and replaced if signs of degradation appear.[1]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher potential for contamination, wear impervious clothing.[1][3]
Safe Handling Practices:
-
Do not breathe in dust.[1][3] Minimize dust generation during handling and weighing.[2]
-
Wash hands thoroughly with soap and water after handling the material.[3][4]
-
Ensure containers are kept tightly closed when not in use.[2][3][4]
Waste Segregation: The Critical Step
As a chlorinated organic solid, this compound must not be mixed with non-halogenated waste.[6] The reasoning is twofold:
-
Regulatory Compliance : Environmental regulations, such as those from the EPA, mandate separate disposal streams for halogenated compounds due to the specific incineration requirements needed to prevent the formation of dioxins and other toxic byproducts.[7][8]
-
Disposal Cost and Efficacy : Halogenated waste streams are significantly more expensive to dispose of than non-halogenated streams.[5] Cross-contamination increases disposal costs for the entire waste volume.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container : Obtain a designated "Halogenated Organic Solid Waste" container. This container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[9]
-
Proper Labeling : Before adding any waste, affix a "Hazardous Waste" tag to the container.[5] The label must clearly state:
-
Waste Accumulation :
-
Carefully transfer waste solid into the container using a spatula or scoop. Avoid creating dust.
-
Keep the waste container closed at all times except when actively adding waste.[5][9]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be in a cool, dry, and well-ventilated location.[2][5] The container must be within secondary containment.[5]
-
-
Requesting Disposal : Once the container is three-quarters full, or after a maximum of three months, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
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A Senior Application Scientist's Guide to Handling 4-(4-Chlorophenyl)cyclohexanecarboxylic acid: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS No. 49708-81-8). We will move beyond a simple checklist, offering a procedural, step-by-step framework that explains the causality behind each safety recommendation, ensuring a self-validating system of protection.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound that presents several key hazards that dictate our safety protocols. According to safety data sheets, this chemical is classified as:
-
A potential respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2][3]
Furthermore, some data suggests it may cause organ damage through prolonged or repeated exposure and is toxic to aquatic life.[4] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1][4] Our protective strategy must therefore create a robust barrier against these pathways.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The following recommendations provide a baseline for handling this compound in a typical laboratory setting.
Eye and Face Protection: A Two-Layer Defense
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][3]
-
Primary Protection: Always wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] Standard safety glasses are insufficient as they do not protect against splashes or fine dust entering from the sides or top.[5]
-
Secondary Protection: When handling larger quantities (>10g), or when there is a significant risk of splashing (e.g., during dissolution or heating), a full-face shield must be worn in addition to safety goggles.[3][6] The face shield provides a secondary barrier protecting the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Contact
To prevent skin irritation, complete skin coverage is essential.
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[3][4]
-
Clothing and Footwear: Always wear long pants and closed-toe shoes. Safety shoes are recommended for additional protection.[3][5]
Hand Protection: Selecting the Right Glove Material
Choosing the correct glove material is critical and depends on understanding chemical compatibility. The compound is a chlorinated aromatic, a class of chemicals known for their ability to permeate certain glove materials.
-
For Incidental Contact (Handling Solids, Brief Contact): Double-gloving with nitrile gloves is a common practice that provides good protection against solid particulates and minor, incidental splashes.[5] However, it is crucial to understand that nitrile gloves offer limited resistance to chlorinated compounds. One study on various chlorinated aromatic compounds showed breakthrough times of less than one hour for nitrile gloves.[7] Therefore, any suspected contamination requires immediate removal and replacement of the outer glove.
-
For Extended Contact (Working with Solutions, Immersive Work): For tasks involving prolonged contact with solutions of the compound, a more robust glove material is required. Viton® gloves have demonstrated excellent resistance to chlorinated aromatic compounds, showing no permeation even after four hours of contact in one study.[7] If Viton® is not available, heavy-duty butyl rubber gloves are a suitable alternative for handling acids and chlorinated compounds.[6][8]
Always inspect gloves for any signs of degradation or punctures before use.[4] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1][3]
Respiratory Protection: Mitigating Inhalation Risk
As the compound can cause respiratory irritation, controlling airborne dust is paramount.[1][2][3]
-
Primary Control: Whenever possible, handle the solid material in a certified chemical fume hood to minimize the generation and inhalation of dust.[9]
-
Required Respiratory Protection: If a fume hood is not available or if dust generation is unavoidable (e.g., during large-scale transfers), respiratory protection is mandatory. A NIOSH-approved respirator is required. For low levels of dust, an N95-rated filtering facepiece respirator may be sufficient.[6] For higher potential exposures or where irritation is experienced, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[4][10]
Operational and Disposal Plans
A safe laboratory environment is maintained through rigorous operational procedures and a clear plan for waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[3]
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), safety goggles, face shield (if required), and finally, outer gloves.
-
Handling:
-
Decontamination: After the procedure, decontaminate the work area.
-
Doffing PPE: Remove PPE in a way that prevents cross-contamination. Typically: outer gloves, face shield, lab coat, goggles, inner gloves, and finally, the respirator.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][3]
Chemical Waste Disposal
This compound is a halogenated organic compound.[11] As such, it must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix this waste with non-halogenated organic waste.[12][13][14] Disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[14]
-
Container: Collect all waste (solid chemical, contaminated materials like gloves and wipes) in a designated, clearly labeled, and sealable hazardous waste container for "Halogenated Organic Waste".[11][12]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[1][4] Do not pour this chemical or its solutions down the drain.[4]
Summary of PPE Recommendations
| Protection Type | Minimum Requirement (Low-Risk Tasks) | Enhanced Protection (High-Risk Tasks) | Rationale |
| Eye/Face | Chemical Safety Goggles | Goggles and Full-Face Shield | Protects against serious eye irritation from dust and splashes.[1][3] |
| Hand | Double Nitrile Gloves | Viton® or Butyl Rubber Gloves | Nitrile is for incidental contact only; Viton®/Butyl offer superior resistance to chlorinated aromatics.[7] |
| Body | Lab Coat, Long Pants, Closed-Toe Shoes | Chemical-Resistant Apron or Coverall | Prevents skin contact and irritation.[3][4] |
| Respiratory | Work in a Chemical Fume Hood | N95 or Full-Face Respirator with Cartridges | Prevents respiratory tract irritation from dust inhalation.[1][2][3] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Sources
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- 7. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. gonowsafety.com [gonowsafety.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
